1-(5-Hydroxy-2-nitrophenyl)ethanone
Description
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Structure
2D Structure
Properties
IUPAC Name |
1-(5-hydroxy-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)7-4-6(11)2-3-8(7)9(12)13/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQWMZYOGOPUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344464 | |
| Record name | 1-(5-Hydroxy-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30879-49-3 | |
| Record name | 1-(5-Hydroxy-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS: 30879-49-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Hydroxy-2-nitrophenyl)ethanone, a nitroaromatic compound with significant potential in medicinal chemistry and synthetic applications. The document delves into its chemical and physical properties, outlines detailed synthesis protocols, and explores its analytical characterization. Furthermore, this guide discusses the compound's potential biological activities and mechanisms of action, drawing insights from related molecular structures. Safety protocols and handling procedures are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information and practical insights.
Introduction
This compound, also known as 5'-Hydroxy-2'-nitroacetophenone, is an organic compound belonging to the class of nitrophenyl ethanones. Its structure, featuring a hydroxyl group and a nitro group on the phenyl ring, imparts unique electronic properties that make it a versatile intermediate in organic synthesis and a candidate for various biological applications. The presence of the electron-withdrawing nitro group, in particular, is a key feature in many biologically active nitroaromatic compounds. This guide aims to provide a detailed technical resource on this compound, covering its synthesis, characterization, and potential applications, with a focus on its relevance to the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 30879-49-3 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | Brown to orange solid | |
| Melting Point | 146-147 °C | |
| Boiling Point (Predicted) | 391.2 ± 32.0 °C | |
| Density (Predicted) | 1.380 g/cm³ | |
| pKa (Predicted) | 6.20 ± 0.10 | |
| Solubility | Soluble in ethyl acetate | |
| Storage | Sealed in dry, room temperature |
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of 3-hydroxyacetophenone.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The regioselectivity of the nitration is therefore influenced by both substituents.
DOT Diagram: Synthesis of this compound
Caption: Synthesis of this compound via nitration.
Detailed Synthetic Protocol
This protocol is a generalized procedure based on common nitration reactions of phenolic compounds. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
3-Hydroxyacetophenone
-
Nitric acid (d = 1.4) or Cupric nitrate
-
Acetic acid or Acetic anhydride
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-hydroxyacetophenone in glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Nitration: Slowly add a solution of nitric acid in acetic acid (or a solution of cupric nitrate in an acetic acid-acetic anhydride mixture) dropwise to the cooled solution of 3-hydroxyacetophenone.[1] Maintain the temperature below 15 °C throughout the addition to control the exothermic reaction and minimize side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., between 12° and 15°C for the cupric nitrate method) for a specified time.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, or by column chromatography on silica gel.
Safety Precautions: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids with extreme care.
Analytical Characterization
Accurate characterization of this compound is crucial for confirming its identity and purity. The following spectroscopic techniques are commonly employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include a singlet for the methyl protons of the acetyl group, and distinct signals in the aromatic region for the three protons on the phenyl ring, with coupling patterns indicative of their relative positions. A broad singlet corresponding to the phenolic hydroxyl proton may also be observed.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Expected signals would include a peak for the methyl carbon, a peak for the carbonyl carbon of the acetyl group, and six distinct peaks for the aromatic carbons, with their chemical shifts influenced by the hydroxyl and nitro substituents.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
-
A broad O-H stretching band for the hydroxyl group.
-
A strong C=O stretching band for the ketone.
-
Asymmetric and symmetric N-O stretching bands for the nitro group.
-
C-H stretching and bending bands for the aromatic ring and the methyl group.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol ).[2] Fragmentation patterns can provide further structural information.
Potential Biological Activities and Mechanisms of Action
While specific biological studies on this compound are limited, the broader class of nitrophenyl ethanones has shown diverse biological activities.[3] These activities are often attributed to the presence of the nitro group, which is a strong electron-withdrawing moiety.
DOT Diagram: Potential Biological Activities
Caption: Potential therapeutic applications of the compound.
Catechol-O-methyltransferase (COMT) Inhibition
Derivatives of nitrocatechol have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters like dopamine.[4] COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa.[5] The structural similarity of this compound to known nitrocatechol-based COMT inhibitors suggests its potential in this area.[6][7]
Anti-inflammatory Activity
Nitroaromatic compounds have been investigated for their anti-inflammatory properties. A related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways in activated microglia.[8] These pathways are crucial for the production of pro-inflammatory mediators. It is plausible that this compound could exert similar anti-inflammatory effects through the inhibition of these key signaling pathways.
Antimicrobial Activity
Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties.[3] This activity is often linked to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. While direct studies on this compound are not widely available, its chemical structure suggests potential for antimicrobial activity against various bacterial and fungal strains.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a multifaceted compound with significant potential for applications in organic synthesis and medicinal chemistry. Its synthesis is achievable through established nitration methods, and its structure can be confirmed using standard analytical techniques. While direct biological data is limited, the known activities of related nitrophenyl ethanones suggest promising avenues for investigation into its potential as a COMT inhibitor, an anti-inflammatory agent, or an antimicrobial compound. This guide provides a foundational resource for researchers and professionals, encouraging further exploration into the properties and applications of this intriguing molecule.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(30879-49-3) 13C NMR [m.chemicalbook.com]
- 4. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone
This guide provides a comprehensive technical overview of 1-(5-hydroxy-2-nitrophenyl)ethanone, a valuable chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's chemical and physical properties, spectroscopic profile, synthesis, reactivity, and potential applications, with a strong emphasis on the practical insights necessary for laboratory work.
Molecular Overview and Physicochemical Properties
This compound, also known as 5'-Hydroxy-2'-nitroacetophenone, is an aromatic ketone with the molecular formula C₈H₇NO₄.[1] The presence of a hydroxyl group, a nitro group, and an acetyl group on the benzene ring imparts a unique combination of chemical reactivity and physical properties.
The strategic placement of the electron-withdrawing nitro group ortho to the acetyl group and the electron-donating hydroxyl group meta to the acetyl group significantly influences the molecule's electronic and chemical characteristics. This substitution pattern is crucial for its reactivity and potential use as a precursor in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | PubChem[1] |
| Molecular Weight | 181.15 g/mol | PubChem[1] |
| CAS Number | 30879-49-3 | ChemicalBook |
| Appearance | Brown to orange solid | ChemicalBook |
| Melting Point | 146-147 °C | ChemicalBook |
| Boiling Point (Predicted) | 391.2 ± 32.0 °C | ChemicalBook |
| pKa (Predicted) | 6.20 ± 0.10 | ChemicalBook |
| LogP (Predicted) | 0.9 | PubChem[1] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic data is essential for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbons attached to the nitro and hydroxyl groups, and the methyl carbon are key diagnostic peaks.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of the key functional groups in the molecule.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | ~3400-3200 | Broad peak, indicating hydrogen bonding |
| C=O (carbonyl) | ~1680-1660 | Strong absorption, characteristic of a ketone |
| N-O (nitro) | ~1550-1500 and ~1360-1290 | Two strong absorption bands for the asymmetric and symmetric stretching vibrations |
| C-C (aromatic) | ~1600-1450 | Multiple bands |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (181.15 g/mol ).
Synthesis and Purification
The primary synthetic route to this compound is the nitration of 3-hydroxyacetophenone.[2] The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and yield of the desired product.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Nitration of 3-Hydroxyacetophenone
This protocol is a representative procedure and may require optimization based on laboratory conditions.
Materials:
-
3-Hydroxyacetophenone
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-hydroxyacetophenone to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-hydroxyacetophenone in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three functional groups.
Caption: Reactivity map of this compound's functional groups.
Key Transformations
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up pathways to synthesize a wide range of heterocyclic compounds and other substituted anilines.
-
Reactions of the Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as condensation, oxidation, and reduction.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.
Potential Applications in Drug Discovery
Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities.[3] While specific studies on this compound are limited, its structural motifs are present in molecules with known pharmacological properties.
-
Enzyme Inhibition: The electron-withdrawing nature of the nitro group can make related compounds potential inhibitors of various enzymes. For instance, some nitrocatechol derivatives are known inhibitors of catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease.[3][4]
-
Antimicrobial Activity: Nitroaromatic compounds have been investigated for their antimicrobial properties.[3] This activity is often attributed to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals.
The versatility of this compound as a synthetic intermediate makes it a valuable starting material for the generation of compound libraries for drug screening.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Conclusion
This compound is a multifaceted chemical compound with significant potential as a building block in organic synthesis. Its distinct substitution pattern provides a platform for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective and safe utilization in a research and development setting.
References
- 1. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
1-(5-Hydroxy-2-nitrophenyl)ethanone molecular weight.
An In-Depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. The document delineates its fundamental physicochemical properties, outlines a detailed synthetic protocol and analytical characterization methods, and explores its applications as a scaffold in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and pharmacologists engaged in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its use in the laboratory.
Introduction: Strategic Importance in Medicinal Chemistry
This compound, also known as 5'-Hydroxy-2'-nitroacetophenone, is a substituted nitroaromatic compound. Its molecular architecture, featuring a reactive acetyl group, a directing hydroxyl group, and an electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of more complex heterocyclic and polyfunctional molecules. The strategic placement of these functional groups allows for a wide array of chemical transformations, including reduction of the nitro group to an amine, electrophilic and nucleophilic aromatic substitutions, and condensations involving the ketone.
The interest in nitrophenyl ethanone scaffolds within drug development is significant. The nitroaromatic moiety itself is a key pharmacophore in a number of approved drugs and is known to contribute to various biological activities, including antimicrobial and enzyme-inhibiting properties[1]. Specifically, related nitrocatechol structures have been extensively investigated as potent inhibitors of enzymes like catechol-O-methyltransferase (COMT), a critical target in the management of Parkinson's disease[1][2]. This positions this compound as a valuable starting material for generating libraries of potential therapeutic agents.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. These parameters influence reactivity, solubility, purification strategies, and pharmacokinetic behavior. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [3][4][5] |
| Molecular Weight | 181.15 g/mol | [3][4][5][6] |
| CAS Number | 30879-49-3 | [3][4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5'-Hydroxy-2'-nitroacetophenone, 2'-Nitro-5'-hydroxyacetophenone | [3] |
| Appearance | Brown to orange solid | [6] |
| Melting Point | 146-147 °C | [6] |
| pKa (Predicted) | 6.20 ± 0.10 | [6] |
| XLogP3 (Predicted) | 0.9 | [3] |
The structure, characterized by an acetophenone core with ortho-nitro and meta-hydroxyl substitutions, is depicted below:
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The most common laboratory-scale synthesis of this compound is achieved through the regioselective nitration of 3-hydroxyacetophenone.[4] The hydroxyl group is an ortho-, para-director, while the acetyl group is a meta-director. The nitration occurs ortho to the hydroxyl group and meta to the acetyl group, yielding the desired product.
Experimental Protocol: Nitration of 3-Hydroxyacetophenone
This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization steps outlined in Section 4.
Materials:
-
3-Hydroxyacetophenone
-
Acetic Acid (Glacial)
-
Nitric Acid (d = 1.4)
-
Ice
-
Distilled Water
-
Ethyl Acetate
-
Hexane
-
Sodium Bicarbonate (Saturated Solution)
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxyacetophenone in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Add nitric acid dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cooled addition is to control the exothermic reaction and prevent over-nitration or degradation of the starting material.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once the reaction is complete, pour the mixture slowly into a beaker containing crushed ice and water. A solid precipitate of the crude product should form.
-
Extraction: If an oil forms instead of a solid, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Neutralization: Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic methods should be employed.
| Analytical Method | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the hydroxyl proton. The splitting patterns and chemical shifts will be characteristic of the substitution pattern. Spectral data is available for reference.[7] |
| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, and the methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 181.15 g/mol .[3] Fragmentation patterns can further confirm the structure. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl), C=O stretch (ketone), and N-O stretches (nitro group).[3] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate conditions indicates high purity. This is essential for compounds intended for biological screening. |
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block for synthesizing compounds with potential therapeutic value.
Precursor for Bioactive Molecules
The functional groups on the molecule serve as handles for further chemical modifications:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine, yielding 1-(2-Amino-5-hydroxyphenyl)ethanone. This amino-phenol scaffold is a precursor for various heterocyclic systems, such as benzodiazepines or quinolines, which are prevalent in medicinal chemistry.
-
Ketone Condensation: The acetyl group can participate in condensation reactions (e.g., aldol, Claisen-Schmidt) to build larger, more complex carbon skeletons.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to modulate solubility and pharmacokinetic properties, or it can be used to link the molecule to other pharmacophores.
Scaffold for Enzyme Inhibitors
As previously mentioned, nitroaromatic compounds, particularly those with catechol-like structures, are known inhibitors of enzymes like COMT.[1][2] this compound serves as a foundational structure that can be elaborated upon to design potent and selective enzyme inhibitors. The general principle involves designing a molecule that can fit into the active site of a target enzyme and form non-covalent interactions (e.g., hydrogen bonds, pi-stacking) that prevent the natural substrate from binding.
Caption: Mechanism of competitive enzyme inhibition.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: GHS statements indicate that the compound may be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[6]
-
Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[6]
-
Storage: Store in a tightly sealed container in a dry, room-temperature environment.[6]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable starting point for the discovery of new drugs. This guide provides the necessary technical foundation and practical protocols to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 30879-49-3 [chemicalbook.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. This compound(30879-49-3) 1H NMR spectrum [chemicalbook.com]
The Unveiling of a Molecule: A Technical Guide to the Structure Elucidation of 1-(5-Hydroxy-2-nitrophenyl)ethanone
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, technically-focused narrative on the comprehensive structure elucidation of 1-(5-hydroxy-2-nitrophenyl)ethanone, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. We will navigate the logical progression of analytical techniques, from foundational spectroscopic analysis to the intricate details of spectral interpretation, demonstrating a self-validating system of protocols that ensures the highest degree of scientific integrity.
Introduction: The Imperative of Structural Certainty
The compound this compound, with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol , presents a fascinating case for structure elucidation. Its architecture, a benzene ring substituted with a hydroxyl, a nitro, and an acetyl group, gives rise to a unique set of physicochemical properties and a rich spectroscopic fingerprint. Understanding the precise arrangement of these functional groups is paramount for predicting its reactivity, biological activity, and potential for further derivatization. This guide will eschew a rigid, templated approach, instead mirroring the organic, inquiry-driven process of scientific discovery.
The Analytical Blueprint: A Multi-modal Spectroscopic Approach
Caption: The logical workflow for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (like the hydroxyl proton).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: 0-12 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | ~8.0-8.2 | Doublet | 1H | H-3 |
| Aromatic H | ~7.2-7.4 | Doublet of doublets | 1H | H-4 |
| Aromatic H | ~7.0-7.2 | Doublet | 1H | H-6 |
| Methyl H | ~2.6 | Singlet | 3H | -COCH₃ |
| Hydroxyl H | Variable (broad singlet) | Singlet | 1H | -OH |
Rationale for Assignments:
-
Aromatic Protons: The aromatic region (typically 7.0-8.5 ppm) will show signals for the three protons on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, causing significant deshielding of the ortho and para protons. The proton at the C-3 position, being ortho to the nitro group, is expected to be the most downfield. The proton at C-6, ortho to the acetyl group, will also be deshielded. The proton at C-4, meta to both the nitro and acetyl groups, will be the most upfield of the aromatic protons. The coupling patterns (splitting) will be consistent with the substitution pattern: H-3 will be a doublet coupled to H-4, H-4 will be a doublet of doublets coupled to H-3 and H-6, and H-6 will be a doublet coupled to H-4.
-
Methyl Protons: The three protons of the acetyl methyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift around 2.6 ppm is characteristic of a methyl group attached to a carbonyl function.
-
Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet that may exchange with D₂O.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
Experimental Protocol:
The sample preparation and instrument setup are similar to that for ¹H NMR.
-
Acquisition Parameters:
-
A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Number of scans: Typically higher than for ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Spectral width: 0-220 ppm.
-
Data Interpretation:
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~198-202 | Carbonyl Carbon (-C=O) |
| ~160-165 | C-5 (attached to -OH) |
| ~145-150 | C-2 (attached to -NO₂) |
| ~130-135 | C-1 (attached to acetyl) |
| ~125-130 | C-4 |
| ~120-125 | C-6 |
| ~115-120 | C-3 |
| ~25-30 | Methyl Carbon (-CH₃) |
Rationale for Assignments:
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the hydroxyl group (C-5) and the carbon attached to the nitro group (C-2) will be downfield. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm). The use of predictive software and comparison with databases of known compounds can aid in the precise assignment of these carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using the KBr pellet technique or as a thin film. For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a transparent disk.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty sample holder is also recorded and subtracted from the sample spectrum.
Data Interpretation:
The FTIR spectrum of this compound will display characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3600 (broad) | O-H stretch | Phenolic -OH |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 1680-1700 | C=O stretch | Ketone |
| 1580-1600 & 1450-1500 | C=C stretch | Aromatic ring |
| 1500-1560 & 1340-1385 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |
| 1200-1300 | C-O stretch | Phenolic C-O |
Rationale for Assignments:
-
Hydroxyl Group: A broad absorption in the region of 3200-3600 cm⁻¹ is a hallmark of the O-H stretching vibration, with the broadening due to hydrogen bonding.
-
Carbonyl Group: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretching of an aryl ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
Nitro Group: Two strong absorptions, one for the asymmetric stretch (around 1530 cm⁻¹) and one for the symmetric stretch (around 1350 cm⁻¹), are definitive for the nitro group.
-
Aromatic Ring: The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.
Caption: Key vibrational frequencies in the FTIR spectrum and their corresponding functional groups.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation:
The mass spectrum will show a molecular ion peak (M⁺) and several fragment ion peaks.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 181 | [C₈H₇NO₄]⁺ (Molecular Ion) | - |
| 166 | [C₈H₆NO₃]⁺ | CH₃• |
| 136 | [C₇H₆O₃]⁺ | NO₂• |
| 121 | [C₇H₅O₂]⁺ | NO₂• + CH₃• |
| 108 | [C₆H₄O₂]⁺ | COCH₃• + NO₂• |
| 93 | [C₆H₅O]⁺ | CO + NO₂• + CH₃• |
Rationale for Fragmentation:
-
Molecular Ion: The peak at m/z 181 corresponds to the intact molecule that has lost one electron, confirming the molecular weight.
-
Loss of a Methyl Radical: A common fragmentation for ketones is the alpha-cleavage, leading to the loss of the methyl group (CH₃•, 15 Da) from the acetyl moiety, resulting in a peak at m/z 166.
-
Loss of a Nitro Group: Nitroaromatic compounds characteristically lose the nitro group (NO₂•, 46 Da), which would lead to a fragment at m/z 135.
-
Combined Losses: Subsequent or combined losses of these fragments can explain other observed peaks. For example, the loss of both a methyl radical and a nitro group would result in a fragment at m/z 120. The fragmentation pattern provides a fingerprint that is unique to the molecule's structure.
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Conclusion: A Coherent Structural Narrative
The collective evidence from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry converges to provide an unambiguous structural assignment for this compound. The NMR data precisely map the carbon-hydrogen framework and the connectivity of the substituents on the aromatic ring. FTIR spectroscopy confirms the presence of the key hydroxyl, nitro, and carbonyl functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This systematic and multi-faceted approach exemplifies the rigorous process of structure elucidation, a fundamental prerequisite for advancing chemical and pharmaceutical research.
A Comprehensive Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone: Synthesis, Characterization, and Applications in Chemical Research
Abstract
This technical guide provides an in-depth analysis of 1-(5-Hydroxy-2-nitrophenyl)ethanone, a pivotal nitroaromatic ketone intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's identity, synthesis, structural characterization, chemical reactivity, and safe handling protocols. By integrating established experimental procedures with mechanistic rationale, this guide serves as an authoritative resource for leveraging this versatile chemical building block in advanced scientific applications.
Compound Identification and Physicochemical Properties
This compound is an aromatic ketone characterized by the presence of hydroxyl and nitro functional groups on the phenyl ring, ortho and meta to the acetyl group, respectively. This substitution pattern imparts specific reactivity and electronic properties that make it a valuable precursor in organic synthesis.
The compound is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound [1]. It is also commonly referred to by synonyms such as 5'-Hydroxy-2'-nitroacetophenone[1].
Key Identifiers and Properties
The fundamental physicochemical properties of this compound are summarized below for quick reference. These data are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 30879-49-3 | ChemicalBook[2], PubChem[1] |
| Molecular Formula | C₈H₇NO₄ | PubChem[1] |
| Molecular Weight | 181.15 g/mol | ChemicalBook[2], PubChem[1] |
| Appearance | Brown to orange solid | ChemicalBook[3] |
| Melting Point | 146-147 °C | ChemicalBook[3] |
| Boiling Point | 391.2 ± 32.0 °C (Predicted) | ChemicalBook[3] |
| SMILES | CC(=O)C1=C(C=CC(=C1)O)--INVALID-LINK--[O-] | PubChem[1] |
| InChIKey | PHQWMZYOGOPUIN-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Considerations
The most common and direct route for the preparation of this compound is through the electrophilic nitration of 3-hydroxyacetophenone[2]. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material are critical directors for the incoming electrophile (NO₂⁺).
Expertise & Experience Insight: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. Their combined influence directs the nitro group primarily to the C2 position (ortho to -OH, meta to -COCH₃) and the C4 position. The formation of the desired C2-nitrated isomer, this compound, is favored under controlled conditions. The choice of nitrating agent and reaction temperature is paramount to maximize the yield of the desired isomer and minimize side products. Milder nitrating conditions, such as using potassium nitrate in an acidic medium, are often preferred over harsher nitric/sulfuric acid mixtures to prevent oxidation and over-nitration[2].
Experimental Protocol: Nitration of 3-Hydroxyacetophenone
This protocol is adapted from established synthetic methods[2]. It represents a self-validating system where reaction progress can be monitored via Thin-Layer Chromatography (TLC).
Materials:
-
3-Hydroxyacetophenone
-
Potassium Nitrate (KNO₃)
-
Acetic Acid (Glacial)
-
Ice
-
Ethyl Acetate (for extraction)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxyacetophenone in glacial acetic acid.
-
Reagent Addition: While stirring, add potassium nitrate portion-wise to the solution. An inert atmosphere is recommended to prevent oxidative side reactions[2].
-
Heating: Heat the reaction mixture to approximately 60 °C for 1-2 hours[2]. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice. This will precipitate the crude product.
-
Extraction: Extract the solid product using ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine solution to remove any residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a brown to orange solid[3].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Data
Confirmation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups. Spectroscopic data for this compound are available in public databases, confirming its identity[1][4].
| Technique | Feature | Interpretation |
| ¹H NMR | Aromatic protons (~7.0-8.0 ppm), methyl protons (~2.6 ppm), hydroxyl proton (variable) | Confirms the substituted benzene ring and the acetyl group. Coupling patterns distinguish isomers. |
| ¹³C NMR | Carbonyl carbon (~198 ppm), aromatic carbons (~115-160 ppm), methyl carbon (~26 ppm) | Provides a carbon count and confirms the presence of the ketone and substituted aromatic ring. |
| IR Spectroscopy | ~3300 cm⁻¹ (O-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1520 & 1340 cm⁻¹ (N-O stretches) | Identifies key functional groups: hydroxyl, carbonyl (ketone), and nitro group. |
| Mass Spec (MS) | Molecular ion peak (m/z) at ~181 | Confirms the molecular weight of the compound[1]. |
Chemical Reactivity and Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate or building block. Its three functional groups—phenolic hydroxyl, aromatic nitro, and ketone—offer distinct sites for chemical modification.
-
Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as the resulting 1-(2-amino-5-hydroxyphenyl)ethanone opens up a vast chemical space for derivatization, such as amide or sulfonamide formation, to modulate biological activity.
-
Phenolic Hydroxyl Reactivity: The hydroxyl group can be easily alkylated or acylated to form ethers and esters, respectively. This is a common strategy to improve properties like solubility, lipophilicity, or to introduce a pharmacophore.
-
Ketone Chemistry: The acetyl group can undergo various reactions, including condensation, reduction to an alcohol, or reactions at the α-carbon.
Authoritative Grounding: Nitroaromatic compounds are well-established pharmacophores in drug discovery. Their biological activities often stem from the electron-withdrawing nature of the nitro group or from its in-vivo reduction to form reactive nitroso or hydroxylamine intermediates, which can exert antimicrobial or cytotoxic effects[5]. Furthermore, the nitrophenyl moiety is a key structural element in inhibitors of enzymes such as catechol-O-methyltransferase (COMT) and cytochrome P450 (CYP) enzymes[5]. The ability to synthesize derivatives from this compound allows researchers to explore these potential therapeutic applications.
Potential Derivatization Pathway for Bioactive Scaffolds
Caption: Potential synthetic routes from the core molecule to complex derivatives.
Safety, Handling, and Storage
As with all nitroaromatic compounds, proper safety protocols must be strictly followed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the search results, data from structurally similar nitrophenyl ketones provide a reliable framework for safe handling[6][7][8].
Hazard Identification:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Can cause irritation to the skin, eyes, and respiratory tract[9].
Recommended Safe Handling Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles[7].
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[9].
-
Handling Practices: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[6].
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place[3][6]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[7].
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[6].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[9].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].
References
- 1. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. This compound(30879-49-3) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. aaronchem.com [aaronchem.com]
An In-depth Technical Guide to the Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(5-hydroxy-2-nitrophenyl)ethanone, a valuable building block in medicinal chemistry and materials science. The primary focus of this document is the regioselective nitration of 3'-hydroxyacetophenone. This guide elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that influence reaction outcome and product purity. All quantitative data is presented in clear, tabular formats, and the experimental workflow is visualized using a process diagram. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Overview
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a nitro group ortho to an acetyl group and a hydroxyl group meta to the acetyl group, offers multiple points for chemical modification. The strategic placement of these functional groups makes it a versatile precursor for the development of novel therapeutic agents and functional materials.
The most direct and efficient method for the preparation of this compound is the electrophilic nitration of commercially available 3'-hydroxyacetophenone. The primary challenge in this synthesis is controlling the regioselectivity of the nitration to favor the introduction of the nitro group at the C2 position, which is ortho to the activating hydroxyl group and ortho to the deactivating, meta-directing acetyl group. This guide will detail a robust protocol that achieves this desired regioselectivity.
Mechanistic Insights: The Rationale Behind Regioselective Nitration
The synthesis of this compound via the nitration of 3'-hydroxyacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome of this reaction is governed by the electronic effects of the two substituents on the aromatic ring: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.
-
The Role of the Hydroxyl Group: The hydroxyl group is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile.
-
The Role of the Acetyl Group: The acetyl group is a deactivating group and a meta-director. The carbonyl group is electron-withdrawing through both inductive and resonance effects, which decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
In 3'-hydroxyacetophenone, the hydroxyl group is at position 3. The positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. The acetyl group is at position 1. The positions meta to the acetyl group are C3 and C5. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates, making the positions ortho and para to it the most nucleophilic. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially attack the positions ortho (C2 and C4) and para (C6) to the hydroxyl group. Of these, the C2 position is also ortho to the acetyl group, and the C6 position is also ortho to the acetyl group. Steric hindrance from the acetyl group might be expected to disfavor substitution at the C2 and C6 positions to some extent. However, the electronic activation by the hydroxyl group is the overriding factor. The formation of an intramolecular hydrogen bond between the hydroxyl group and the incoming nitro group at the C2 position can stabilize the transition state, further favoring ortho-nitration.
The reaction conditions, particularly the choice of nitrating agent and solvent, are crucial for achieving high regioselectivity and preventing the formation of undesired isomers or di-nitrated byproducts. Milder nitrating agents are often preferred to control the reactivity and enhance selectivity.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where careful control of reaction parameters ensures high yield and purity of the desired product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3'-Hydroxyacetophenone | ≥98% | Commercially Available |
| Cerium(IV) Ammonium Nitrate (CAN) | Reagent Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Deionized Water | In-house | |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3'-hydroxyacetophenone (1.36 g, 10 mmol) and acetonitrile (50 mL). Stir the mixture at room temperature until the starting material is completely dissolved.
-
Addition of Base: Add sodium bicarbonate (1.26 g, 15 mmol) to the solution. The bicarbonate acts as a mild base to deprotonate the phenolic hydroxyl group, increasing its activating effect and facilitating the electrophilic attack.
-
Nitration: In a separate beaker, dissolve cerium(IV) ammonium nitrate (CAN) (6.58 g, 12 mmol) in deionized water (10 mL). Add the CAN solution dropwise to the stirred reaction mixture over a period of 15-20 minutes at room temperature. The use of CAN provides a controlled source of the nitronium ion under mild conditions, which is crucial for achieving regioselective mono-nitration.[1][2]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a yellowish solid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as pale yellow crystals.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol [3][4][5] |
| Appearance | Pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Expected signals for aromatic protons, acetyl protons, and hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern. |
| ¹³C NMR | Expected signals for eight distinct carbon atoms, including the carbonyl carbon, aromatic carbons, and the methyl carbon of the acetyl group. |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl group (O-H stretch), carbonyl group (C=O stretch), nitro group (N-O stretches), and aromatic C-H and C=C bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
Note: Specific chemical shifts and absorption frequencies should be compared with literature values or determined experimentally.[3]
Safety and Handling Precautions
-
Cerium(IV) ammonium nitrate is a strong oxidizing agent. Avoid contact with combustible materials.
-
Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood.
-
Nitric acid (if used directly) is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound through the regioselective nitration of 3'-hydroxyacetophenone. By understanding the underlying mechanistic principles and carefully controlling the experimental conditions, researchers can consistently obtain this valuable intermediate in high yield and purity. The provided protocol serves as a robust starting point for laboratory-scale synthesis and can be adapted for further process development.
References
Physical properties of 5'-Hydroxy-2'-nitroacetophenone.
An In-depth Technical Guide to the Physicochemical Properties of Hydroxy-Nitroacetophenone Isomers for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of hydroxylated nitroacetophenone derivatives, with a primary focus on the well-characterized compound 2'-Hydroxy-5'-nitroacetophenone (CAS: 1450-76-6) . Due to the limited availability of specific experimental data for the 5'-Hydroxy-2'-nitroacetophenone isomer in publicly accessible literature, this document will leverage the extensive data on its 2'-hydroxy counterpart as an authoritative case study. This approach provides researchers, scientists, and drug development professionals with a robust framework for understanding the molecular characteristics, analytical validation, and safe handling of this important class of chemical intermediates. The guide integrates theoretical principles with practical experimental protocols, ensuring a narrative grounded in expertise and trustworthiness.
Introduction and Isomeric Context
Hydroxy-nitroacetophenones are pivotal building blocks in organic synthesis, particularly in the pharmaceutical industry where they serve as precursors to a variety of active pharmaceutical ingredients (APIs).[1] The specific positioning of the hydroxyl (-OH) and nitro (-NO₂) functional groups on the phenyl ring dramatically influences the molecule's reactivity, electronic properties, and intermolecular interactions.
This guide centers on 2'-Hydroxy-5'-nitroacetophenone, an aromatic ketone whose structure is foundational for creating more complex molecules, including heterocyclic compounds.[1][2] Understanding its physical properties is not merely an academic exercise; it is a prerequisite for successful reaction design, process optimization, purification, and formulation in drug discovery and development. We will explore its identity, physicochemical parameters, detailed spectroscopic profile, and essential safety protocols.
Chemical Identity and Core Properties
The foundational step in any chemical investigation is the unambiguous identification of the compound. The properties outlined below pertain to 2'-Hydroxy-5'-nitroacetophenone.
Table 1: Chemical Identifiers and Physicochemical Properties of 2'-Hydroxy-5'-nitroacetophenone
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-hydroxy-5-nitrophenyl)ethanone | [2] |
| Synonyms | 2-Hydroxy-5-nitroacetophenone | [2][3] |
| CAS Number | 1450-76-6 | [2][4][5][6] |
| Molecular Formula | C₈H₇NO₄ | [2][3][4][5] |
| Molecular Weight | 181.15 g/mol | [2][3][4][5][6] |
| Appearance | Light orange to yellow/green crystalline powder | [7] |
| Melting Point | 100-104 °C (lit.) | [3][4][7] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)O)--INVALID-LINK--[O-] | [2][7] |
| InChI Key | LNCBPUWMGYOISS-UHFFFAOYSA-N | [2][7] |
Spectroscopic Profile: A Structural Elucidation
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. The interplay between the acetyl, hydroxyl, and nitro groups creates a distinct and interpretable spectral profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for mapping the carbon-hydrogen framework. For 2'-Hydroxy-5'-nitroacetophenone, the expected signals in a standard solvent like DMSO-d₆ or CDCl₃ are highly characteristic.
-
¹H NMR (Proton NMR): The proton spectrum reveals the specific electronic environment of each hydrogen atom.
-
Hydroxyl Proton (-OH): A broad singlet, typically observed far downfield (>10 ppm), is characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. Its broadness is due to chemical exchange.
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear as distinct multiplets. The proton ortho to the carbonyl group will be the most deshielded due to the anisotropic effect of the C=O bond. The relative positions and coupling constants (J-values) will definitively establish the 1,2,4-substitution pattern.
-
Methyl Protons (-CH₃): A sharp singlet integrating to three protons will be observed, typically in the 2.5-2.7 ppm region. Its position reflects the deshielding effect of the adjacent carbonyl group.
-
-
¹³C NMR (Carbon NMR): This technique maps the carbon skeleton.
-
Carbonyl Carbon (C=O): The ketone carbon is the most deshielded, appearing as a singlet around 200 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the nitro group (C-NO₂) will have their chemical shifts significantly influenced by these substituents. Quaternary carbons will typically show lower intensity.
-
Methyl Carbon (-CH₃): An upfield signal, generally between 25-30 ppm, corresponds to the acetyl methyl carbon.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. For a solid sample, this is typically performed using a KBr pellet to eliminate solvent interference.
-
O-H Stretch: A very broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic hydroxyl group.
-
C-H Aromatic Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.
-
C=O Carbonyl Stretch: A strong, sharp absorption band around 1650-1690 cm⁻¹ is the hallmark of the conjugated ketone.[8] Intramolecular hydrogen bonding with the ortho-hydroxyl group can shift this frequency compared to a non-hydroxylated analog.[9]
-
N-O Asymmetric & Symmetric Stretch: Two strong bands are characteristic of the nitro group, typically found near 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).
-
C=C Aromatic Stretch: Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.
-
Molecular Ion Peak (M⁺): The spectrum will show a clear molecular ion peak at an m/z (mass-to-charge ratio) of 181, corresponding to the molecular weight of C₈H₇NO₄.[2]
-
Key Fragmentation Pathways:
-
Loss of Methyl Radical (M-15): A prominent peak is expected at m/z 166, resulting from the cleavage of the acetyl methyl group (•CH₃).[2] This forms a stable acylium ion.
-
Loss of Acetyl Radical (M-43): Cleavage of the entire acetyl group (•COCH₃) would result in a peak at m/z 138.
-
Other Fragments: A peak at m/z 120 is also noted as significant, potentially arising from subsequent rearrangements and loss of other neutral molecules like NO₂.[2] The principles of fragmentation for acetophenone derivatives are well-established and serve as a guide for interpretation.[10]
-
Experimental Workflows and Protocols
To ensure data integrity, standardized and well-documented protocols are essential.
General Characterization Workflow
The logical flow for characterizing a newly synthesized or procured batch of 2'-Hydroxy-5'-nitroacetophenone is critical for quality control and research applications.
Caption: Standard workflow for the physicochemical characterization of a solid organic compound.
Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)
Causality: This method is chosen for solid samples to avoid solvent peaks that could obscure important spectral regions. The KBr is transparent to IR radiation in the standard range (4000-400 cm⁻¹).
-
Preparation: Gently grind ~1-2 mg of 2'-Hydroxy-5'-nitroacetophenone with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum by performing a baseline correction and labeling significant peaks.
Protocol: ¹H NMR Sample Preparation
Causality: Deuterated solvents (e.g., DMSO-d₆) are used because they will not produce a large interfering signal in the proton spectrum. Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, producing a single sharp peak at 0 ppm that does not overlap with most organic proton signals.
-
Sample Weighing: Accurately weigh 5-10 mg of 2'-Hydroxy-5'-nitroacetophenone into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) containing 0.03% (v/v) TMS.
-
Dissolution: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and proceed with instrument tuning, locking, shimming, and data acquisition as per the spectrometer's standard operating procedure.
Safety, Handling, and Storage
Authoritative safety data is crucial for mitigating risk in a laboratory setting.
-
Hazard Identification: 2'-Hydroxy-5'-nitroacetophenone is classified as an irritant.[2]
-
Recommended Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.[11][12]
Conclusion
2'-Hydroxy-5'-nitroacetophenone is a well-defined crystalline solid with a distinct and predictable set of physical properties. Its identity and purity are readily confirmed through a combination of melting point analysis and spectroscopic techniques, including NMR, FT-IR, and mass spectrometry. The intramolecular hydrogen bonding between the ortho-hydroxyl and acetyl groups is a key structural feature that significantly influences its spectral characteristics. A thorough understanding of these properties, coupled with adherence to strict safety protocols, enables researchers to confidently utilize this versatile intermediate in the synthesis of novel compounds for pharmaceutical and chemical research.
References
- 1. nbinno.com [nbinno.com]
- 2. 2'-Hydroxy-5'-nitroacetophenone | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. 2'-HYDROXY-5'-NITROACETOPHENONE | 1450-76-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2′-羟基-5′-硝基苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2′-ヒドロキシ-5′-ニトロアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone for Advanced Research
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of 1-(5-Hydroxy-2-nitrophenyl)ethanone, covering its fundamental identifiers, physicochemical properties, synthesis protocols, and potential applications, with a focus on the underlying scientific principles that govern its utility in a laboratory and developmental setting.
Core Identification and Chemical Properties
This compound is a substituted acetophenone derivative. The strategic placement of the hydroxyl, nitro, and acetyl groups on the benzene ring imparts specific chemical characteristics that make it a valuable intermediate in organic synthesis. Understanding its precise identifiers and properties is the foundational step for its effective use.
Nomenclature and Structural Identifiers
A consistent and unambiguous identification of a chemical compound is critical for reproducibility in research. The following table summarizes the key synonyms and registry identifiers for this compound.[1]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 30879-49-3 |
| PubChem CID | 597084 |
| Synonyms | 5'-Hydroxy-2'-nitroacetophenone, 2'-Nitro-5'-hydroxyacetophenone, 1-acetyl-5-hydroxy-2-nitrobenzene |
| Molecular Formula | C₈H₇NO₄ |
| SMILES | CC(=O)C1=C(C=CC(=C1)O)--INVALID-LINK--[O-] |
| InChI Key | PHQWMZYOGOPUIN-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. The data below, sourced from computational and experimental records, provides a clear profile for this molecule.[1][2]
| Property | Value |
| Molecular Weight | 181.15 g/mol |
| Appearance | Brown to orange solid |
| Melting Point | 146-147 °C |
| Boiling Point (Predicted) | 391.2 ± 32.0 °C |
| pKa (Predicted) | 6.20 ± 0.10 |
| Storage | Sealed in dry, Room Temperature |
Synthesis and Verification
The synthesis of this compound is a prime example of electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. The primary route involves the selective nitration of a precursor, 3-hydroxyacetophenone.
Synthesis Pathway: Electrophilic Nitration
The workflow for synthesizing this compound is depicted below. The process relies on the careful control of reagents and temperature to achieve the desired regioselectivity.
References
An In-depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone: Synthesis, Applications, and Historical Context
Introduction
1-(5-Hydroxy-2-nitrophenyl)ethanone, a substituted nitroaromatic ketone, serves as a pivotal intermediate in the synthesis of various biologically active molecules. Its unique structural arrangement, featuring a hydroxyl group, a nitro group, and an acetyl group on a benzene ring, provides multiple reactive sites for chemical modifications. This guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its significant role in the development of therapeutics, particularly for neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development, providing in-depth insights into the chemistry and utility of this valuable synthetic building block.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature, with its key properties summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 5'-Hydroxy-2'-nitroacetophenone, 2'-Nitro-5'-hydroxyacetophenone | [1] |
| CAS Number | 30879-49-3 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Brown to orange solid | |
| Melting Point | 146-147 °C | |
| Boiling Point | 391.2 ± 32.0 °C (Predicted) | |
| pKa | 6.20 ± 0.10 (Predicted) |
Spectroscopic data are crucial for the unambiguous identification and characterization of this compound.[1] Publicly available spectral information confirms its structure.[1]
-
¹³C NMR: The carbon NMR spectrum provides evidence for all eight carbon atoms in the molecule, with chemical shifts corresponding to the carbonyl, aromatic, and methyl carbons.[2]
-
Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present, such as the hydroxyl, nitro, and carbonyl groups.[1]
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most common and direct method for the synthesis of this compound is the electrophilic nitration of 3-hydroxyacetophenone.[3] This reaction relies on the directing effects of the substituents on the aromatic ring.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following protocol is a generalized procedure based on established methods for the nitration of acetophenone derivatives.[4][5][6]
Materials:
-
3-Hydroxyacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature at 0°C or below during the addition.
-
Dissolution of the Starting Material: In a separate reaction vessel equipped with a mechanical stirrer and a thermometer, cool concentrated sulfuric acid in an ice-salt bath. Slowly add 3-hydroxyacetophenone to the cooled sulfuric acid while maintaining a low temperature (e.g., below 5°C).
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-hydroxyacetophenone in sulfuric acid. The rate of addition should be controlled to keep the reaction temperature at or below 0°C.[4][5]
-
Reaction Quenching: After the addition is complete, continue stirring for a short period at low temperature. Then, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation of the Product: The product will precipitate as a solid. Isolate the solid by suction filtration and wash it with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.
Mechanistic Considerations and Regioselectivity
The nitration of 3-hydroxyacetophenone is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is an activating, ortho-, para-directing group, while the acetyl group (-COCH₃) is a deactivating, meta-directing group. The regiochemical outcome of the reaction, with the nitro group entering at the 2-position, is influenced by the interplay of these directing effects. The strong activation and ortho-directing influence of the hydroxyl group are dominant, leading to nitration at the positions ortho and para to it (positions 2, 4, and 6). However, the acetyl group deactivates the positions ortho and para to it (positions 2 and 4). The position para to the hydroxyl group (position 6) is also sterically hindered by the adjacent acetyl group. Consequently, the primary site of nitration is the 2-position, which is ortho to the activating hydroxyl group and meta to the deactivating acetyl group.
Application in Drug Discovery: A Key Intermediate for COMT Inhibitors
This compound is a crucial building block in the synthesis of a class of drugs known as Catechol-O-methyltransferase (COMT) inhibitors. These drugs are primarily used in the management of Parkinson's disease.
The Role of COMT in Parkinson's Disease
Parkinson's disease is characterized by a deficiency of the neurotransmitter dopamine in the brain. The standard treatment for Parkinson's disease is the administration of levodopa (L-DOPA), a precursor to dopamine that can cross the blood-brain barrier. However, a significant portion of administered L-DOPA is metabolized in the periphery by enzymes such as COMT before it can reach the brain. COMT catalyzes the methylation of L-DOPA to 3-O-methyldopa, a metabolite that does not have therapeutic effects and can compete with L-DOPA for transport across the blood-brain barrier.
Mechanism of COMT Inhibition
COMT inhibitors block the action of the COMT enzyme, thereby preventing the peripheral degradation of L-DOPA.[7] This leads to an increase in the bioavailability of L-DOPA, allowing more of it to reach the brain and be converted to dopamine. This enhances the therapeutic efficacy of L-DOPA and can help to reduce the required dosage and minimize motor fluctuations in patients with Parkinson's disease.
Caption: Role of COMT inhibitors in enhancing L-DOPA bioavailability.
Synthesis of Tolcapone
Tolcapone is a potent and centrally acting COMT inhibitor. The synthesis of tolcapone often utilizes a derivative of this compound as a key intermediate. While various synthetic routes to tolcapone have been developed, many involve the nitrocatechol moiety that can be derived from this compound.[8][9]
Historical Perspective
Pinpointing the exact first synthesis of this compound is challenging, as it is a relatively simple intermediate that may have been first prepared as part of a larger synthetic effort without being the primary focus of a publication. However, the chemical transformation central to its synthesis, the electrophilic nitration of aromatic compounds, has a long and rich history dating back to the 19th century.
The nitration of substituted benzenes, and specifically phenols and their derivatives, was a subject of intense study in the late 19th and early 20th centuries. The directing rules for electrophilic aromatic substitution, which explain the regioselectivity of these reactions, were being elucidated during this period. The synthesis of various nitro-hydroxyacetophenone isomers would have been a logical extension of this work.
While a definitive "discovery" paper for this compound has not been identified in the readily available literature, its synthesis falls within the well-established principles of organic chemistry. The compound likely emerged as a readily accessible intermediate as the understanding of electrophilic aromatic substitution matured. Its importance grew significantly with the discovery and development of nitrocatechol-based COMT inhibitors in the late 20th century, solidifying its place as a valuable building block in medicinal chemistry.
Conclusion
This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its straightforward synthesis, coupled with its versatile chemical functionality, makes it an invaluable intermediate in the preparation of more complex molecules. Its role as a key precursor to COMT inhibitors highlights its importance in the development of treatments for Parkinson's disease. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its continued relevance in the field of drug discovery and development.
References
- 1. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(30879-49-3) 13C NMR spectrum [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. is.muni.cz [is.muni.cz]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Novel One-Pot Process for the Synthesis of Tolcapone – Oriental Journal of Chemistry [orientjchem.org]
- 9. a2bchem.com [a2bchem.com]
Methodological & Application
Applications of 1-(5-Hydroxy-2-nitrophenyl)ethanone in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
1-(5-Hydroxy-2-nitrophenyl)ethanone, also known as 5'-Hydroxy-2'-nitroacetophenone, is a highly functionalized aromatic ketone that serves as a pivotal intermediate in modern organic synthesis. Its structure is characterized by a phenyl ring bearing three distinct functional groups: a hydroxyl (-OH), a nitro (-NO₂), and an acetyl (-COCH₃). This unique arrangement of electron-withdrawing and electron-donating groups imparts a rich and versatile reactivity profile, making it a valuable precursor for a diverse array of complex molecules, particularly heterocyclic scaffolds of medicinal importance.[1] The strategic positioning of these groups allows for sequential and regioselective transformations, providing synthetic chemists with a powerful tool for constructing molecular architectures relevant to pharmaceutical and materials science.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols, mechanistic insights, and data presentation to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's properties is fundamental to its successful application. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 30879-49-3 | [2][3] |
| Molecular Formula | C₈H₇NO₄ | [2][3] |
| Molecular Weight | 181.15 g/mol | [2][3] |
| Appearance | Not specified, typically a solid | |
| IUPAC Name | This compound | [3] |
| ¹³C NMR | Spectra available in databases | [3] |
| IR Spectra | Spectra available in databases | [3] |
| Mass Spec (GC-MS) | Spectra available in databases | [3] |
Core Synthetic Strategy: A Gateway to Diverse Molecular Scaffolds
The primary synthetic value of this compound lies in its capacity to be transformed into key intermediates, which then serve as platforms for constructing more complex molecules. The most critical transformation is the reduction of the nitro group to a primary amine, which unlocks a wealth of cyclization and condensation reactions.
Caption: Synthetic utility of this compound.
Application I: Synthesis of the Starting Material
While commercially available, this compound can also be prepared in the laboratory via the nitration of 3-hydroxyacetophenone. The directing effects of the hydroxyl (ortho, para-directing) and acetyl (meta-directing) groups are synergistic, favoring nitration at the C2 and C6 positions. Careful control of reaction conditions is necessary to achieve selective mono-nitration.
Protocol 1: Nitration of 3-Hydroxyacetophenone
This protocol details a common method for the synthesis of this compound.[2]
Materials:
-
3-Hydroxyacetophenone
-
Potassium nitrate (KNO₃)
-
Acetic acid (glacial)
-
Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 3-hydroxyacetophenone (1.0 eq) in glacial acetic acid, add potassium nitrate (1.1 eq).
-
Heat the reaction mixture to 60 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain stirring at 60 °C for approximately 75-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Scientist's Note: The use of potassium nitrate in acetic acid provides a milder nitrating system compared to the more aggressive nitric acid/sulfuric acid mixture, which can help to prevent over-nitration and oxidative side reactions. The inert atmosphere is crucial to prevent oxidation of the sensitive phenolic starting material at elevated temperatures.
| Reagents | Conditions | Typical Yield | Reference |
| Potassium nitrate, Acetic acid | 60 °C, ~1.2 h | 44% | [2] |
| Nitric acid, Acetic acid | 70 °C | 31% | [2] |
| Cupric nitrate, Acetic acid/anhydride | 12-15 °C | 20% | [2] |
Application II: Synthesis of Heterocyclic Scaffolds
A cornerstone application of this reagent is in the synthesis of N-heterocycles. This is achieved via a two-step sequence: reduction of the nitro group followed by a cyclization reaction. The resulting 1-(2-Amino-5-hydroxyphenyl)ethanone is a perfect precursor for the renowned Friedländer annulation to produce substituted quinolines.[4][5]
Step A: Reduction of the Nitro Group
Caption: Workflow for the reduction of the nitro group.
Protocol 2: Synthesis of 1-(2-Amino-5-hydroxyphenyl)ethanone
This protocol is adapted from a standard procedure for the reduction of aromatic nitro compounds in the presence of a ketone.[6]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Standard reflux and extraction apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of 10% hydrochloric acid.
-
In a separate flask, prepare a solution of SnCl₂·2H₂O (approx. 2.5-3.0 eq) in concentrated HCl.
-
Add the tin(II) chloride solution to the solution of the nitro compound.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 30-45 minutes, monitoring by TLC until the starting material is consumed.
-
Cool the mixture in an ice bath.
-
Carefully make the reaction mixture alkaline by the slow addition of a concentrated NaOH solution. Caution: This is a highly exothermic neutralization.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 1-(2-Amino-5-hydroxyphenyl)ethanone. The product can be purified by column chromatography if necessary.
Mechanistic Insight: Tin(II) chloride is a classic reagent for the chemoselective reduction of nitro groups. In the acidic medium, Sn(II) acts as the reducing agent, ultimately being oxidized to Sn(IV), while the nitro group is reduced to the amine. This method is particularly useful as it tolerates other reducible functional groups like ketones.
Step B: Friedländer Annulation for Quinolines
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group (e.g., another ketone) to form a quinoline.[2][7]
Protocol 3: Synthesis of a 6-Hydroxy-quinoline Derivative
This is a generalized protocol for the synthesis of a substituted quinoline from the amino intermediate.[3][8]
Materials:
-
1-(2-Amino-5-hydroxyphenyl)ethanone
-
A ketone with an α-methylene group (e.g., Acetone, Acetophenone)
-
Catalyst: Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Microwave synthesis vial or standard reflux apparatus
Procedure (Base-Catalyzed):
-
In a round-bottom flask, dissolve 1-(2-Amino-5-hydroxyphenyl)ethanone (1.0 eq) and potassium hydroxide (0.2 eq) in ethanol.
-
Add an excess of the partner ketone (e.g., acetophenone, 2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume in vacuo.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting quinoline derivative by column chromatography or recrystallization.
ngcontent-ng-c1205671314="" class="ng-star-inserted">Expert Commentary: The choice between acid or base catalysis can influence the reaction rate and outcome.[8] Base catalysis, as described here, promotes the formation of the enolate from the active methylene compound, which then attacks the carbonyl of the aminoacetophenone. Microwave-assisted methods have also been shown to significantly accelerate the Friedländer annulation, often leading to higher yields and shorter reaction times.
Application III: Precursor in Medicinal Chemistry
Substituted nitroacetophenones are valuable intermediates in the synthesis of pharmacologically active agents. For instance, analogs of this compound have been synthesized and evaluated as potent and long-acting inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease.[7] While the exact compound is a derivative, the synthetic principles highlight its utility as a core scaffold in drug discovery programs. The synthesis of these inhibitors often involves multi-step pathways where the nitro-catechol moiety is a key pharmacophore.[7]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for synthetic innovation. Its trifunctional nature provides a predictable and controllable handle for accessing a wide range of valuable molecular structures. From the fundamental construction of heterocyclic systems like quinolines to its application as a core fragment in the design of enzyme inhibitors, this compound demonstrates significant utility. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this powerful building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 30954-71-3: 1-(2-Amino-5-hydroxyphenyl)ethanone [cymitquimica.com]
- 5. 1-(2-Amino-5-hydroxyphenyl)ethanone | 30954-71-3 | FBA95471 [biosynth.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 1-(5-Hydroxy-2-nitrophenyl)ethanone in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 1-(5-Hydroxy-2-nitrophenyl)ethanone, a versatile and reactive scaffold, has emerged as a key intermediate in the construction of a variety of biologically active heterocyclic compounds. This technical guide provides an in-depth exploration of its applications and detailed protocols for its use, designed for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Potential of a Multifunctional Building Block
This compound (CAS No: 30879-49-3, Molecular Formula: C₈H₇NO₄) is a substituted acetophenone characterized by the presence of a hydroxyl, a nitro, and a ketone functional group.[1] This unique combination of functionalities imparts a rich and versatile reactivity profile, making it an attractive starting material for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic substitution and influences the acidity of the phenolic hydroxyl group. The ketone moiety provides a convenient handle for a wide array of chemical transformations, including condensations, reductions, and cycloadditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 30879-49-3 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| Appearance | Typically a crystalline solid |
| Solubility | Soluble in many organic solvents |
Core Synthetic Applications in Medicinal Chemistry
The strategic placement of reactive groups in this compound allows for its elaboration into several classes of medicinally important heterocyclic compounds. This section will delve into the rationale behind its use in the synthesis of quinoxalines, benzoxazoles, and as a scaffold for kinase inhibitors.
Synthesis of Bioactive Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of quinoxalines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This compound serves as a precursor to the necessary dicarbonyl species. The nitro group can be readily reduced to an amino group, which can then be further manipulated or participate in cyclization reactions.
Logical Workflow for Quinoxaline Synthesis:
Caption: Synthetic pathway from this compound to quinoxalines.
Construction of the Benzoxazole Scaffold
Benzoxazoles are another privileged heterocyclic motif found in numerous medicinally active compounds. Their synthesis typically involves the cyclization of an ortho-aminophenol with a carboxylic acid derivative or an aldehyde. Through the reduction of its nitro group, this compound is readily converted into an ortho-aminophenol derivative, primed for cyclization.
Experimental Protocol: Synthesis of a Benzoxazole Precursor
This protocol outlines the initial reduction of the nitro group, a critical first step in the synthesis of benzoxazoles from this compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Slowly add the tin(II) chloride solution to the solution of the nitro compound at 0 °C with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-Amino-5-hydroxyphenyl)ethanone.
-
The crude product can be purified by column chromatography on silica gel.
Causality: The use of tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro groups to amines. The acidic conditions are necessary for the reaction to proceed, and the subsequent neutralization is crucial for the work-up to isolate the free amine.
A Scaffold for Kinase Inhibitors
The inhibition of protein kinases is a major strategy in the development of targeted cancer therapies. The 1-phenyl-2-(phenylamino)ethanone scaffold has been identified as a promising core for the development of kinase inhibitors. This compound can be elaborated to access this scaffold, with the hydroxyl and nitro groups providing handles for further diversification to optimize binding to the kinase active site.
Future Directions and Emerging Applications
The versatility of this compound as a building block is continually being explored. Its application in the synthesis of novel antiviral and antimicrobial agents is an area of active research. The ability to introduce diverse functionalities onto the aromatic ring allows for the fine-tuning of biological activity and pharmacokinetic properties.
Table 2: Examples of Bioactive Molecules Derived from Related Scaffolds
| Compound Class | Biological Activity | Reference |
| Quinoxaline Derivatives | Antimicrobial, Anticancer | [2] |
| Benzoxazole Derivatives | Antiviral, Kinase Inhibition | [3] |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Antibacterial | [4] |
| Pyridazinone Derivatives | Antimicrobial | [5] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of functional groups provides a platform for the efficient synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The protocols and applications detailed in this guide are intended to empower researchers to leverage the full potential of this important synthetic intermediate in their drug discovery endeavors. The continued exploration of its reactivity is expected to lead to the development of novel and effective therapeutic agents.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for 1-(5-Hydroxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Synthetic Building Block
1-(5-Hydroxy-2-nitrophenyl)ethanone, also known as 5'-Hydroxy-2'-nitroacetophenone, is a valuable bifunctional aromatic compound. Its structure, featuring a reactive acetyl group, a hydroxyl moiety, and a nitro group on a benzene ring, makes it a versatile precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the nitro group and the nucleophilic character of the hydroxyl group, in conjunction with the reactivity of the acetyl group, allow for a range of chemical transformations. These transformations are pivotal in the development of novel compounds with potential therapeutic applications.
This guide provides an in-depth exploration of the experimental protocols for utilizing this compound as a key intermediate in organic synthesis, with a focus on the preparation of chalcones and quinolines—scaffolds of significant interest in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 30879-49-3 | [1] |
| Molecular Formula | C₈H₇NO₄ | Chemcia |
| Molecular Weight | 181.15 g/mol | Chemcia |
| Appearance | Not specified, typically a solid | |
| Melting Point | Not specified | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and DMSO. |
Core Application: A Gateway to Bioactive Heterocycles
The strategic placement of the functional groups in this compound makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of the ortho-nitro group to the acetyl function is particularly significant as it can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions. This feature is exploited in the synthesis of quinolines via the Friedländer annulation. Furthermore, the acetyl group provides a reactive site for condensation reactions, most notably the Claisen-Schmidt condensation for the synthesis of chalcones, which are precursors to flavonoids and other important bioactive molecules.
Experimental Protocols
Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones. These compounds are not only important intermediates for the synthesis of flavonoids and other heterocycles but also exhibit a wide range of biological activities themselves.[2][3] The reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[4]
The following protocol describes a general yet robust method for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.
Reaction Scheme:
Figure 1: General scheme for the Claisen-Schmidt condensation.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) apparatus
-
Purification setup (e.g., recrystallization apparatus or column chromatography)
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable amount of ethanol.
-
Addition of Aldehyde: To the stirred solution, add 1.0-1.2 equivalents of the desired aromatic aldehyde.
-
Base Addition: Prepare a 20-40% aqueous solution of sodium hydroxide. Cool the reaction mixture in an ice bath and slowly add the NaOH solution dropwise with vigorous stirring. The amount of base can be catalytic or stoichiometric depending on the specific substrates.[5]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC. Typically, the reaction is complete within 12-24 hours.[5] The formation of a precipitate is often an indication of product formation.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture to a pH of approximately 5 by the slow addition of 10% HCl. This will precipitate the chalcone product.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[5]
Causality Behind Experimental Choices:
-
Base Catalyst: Sodium hydroxide is a commonly used and effective base for deprotonating the α-carbon of the acetophenone, leading to the formation of the enolate ion necessary for the condensation.
-
Solvent: Ethanol is a good solvent for both the reactants and the base, and it allows for easy work-up.
-
Temperature: Running the reaction at room temperature is generally sufficient and helps to minimize side reactions.
-
Acidification: Acidification of the reaction mixture after completion is crucial to neutralize the excess base and precipitate the phenolic chalcone product.
Protocol 2: Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for the construction of the quinoline ring system.[6] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8] A key feature of using this compound for this synthesis is that the nitro group can be reduced in situ to an amino group, which then undergoes cyclization.
Reaction Scheme:
References
- 1. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. jetir.org [jetir.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. organicreactions.org [organicreactions.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Reaction of 1-(5-Hydroxy-2-nitrophenyl)ethanone with aromatic aldehydes.
An In-Depth Guide to the Synthesis of Biologically Active Chalcones via Claisen-Schmidt Condensation
Topic: Reaction of 1-(5-Hydroxy-2-nitrophenyl)ethanone with Aromatic Aldehydes Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synthesis of Privileged Scaffolds
Chalcones, identified by their 1,3-diphenyl-2-propen-1-one core structure, represent a vital class of open-chain flavonoids that are precursors to a vast array of heterocyclic compounds.[1][2] This α,β-unsaturated ketone framework is not merely a synthetic intermediate but is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous molecules with significant pharmacological properties.[3] The reaction of this compound with various aromatic aldehydes provides a direct and efficient route to a specific subset of these compounds: hydroxy- and nitro-substituted chalcones. These derivatives are of particular interest in drug discovery, demonstrating a wide spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]
This guide provides a comprehensive overview of the synthesis, mechanism, and practical considerations for this reaction, grounded in the principles of the Claisen-Schmidt condensation. We will explore the causality behind experimental choices, present detailed protocols for synthesis and purification, and discuss the profound implications of these molecules in modern drug development.
Pillar 1: The Reaction Mechanism – A Base-Catalyzed Cascade
The synthesis of chalcones from an acetophenone derivative and an aromatic aldehyde is classically achieved through the Claisen-Schmidt condensation . This reaction is a type of crossed-aldol condensation that occurs between an enolizable ketone and a non-enolizable aldehyde.[6][7] The use of an aromatic aldehyde, which lacks α-hydrogens, is a critical strategic choice that prevents self-condensation, thereby simplifying the reaction mixture and leading to a single major product.[7]
The reaction proceeds through a well-defined, base-catalyzed mechanism:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of this compound. The presence of the ortho-nitro group, a potent electron-withdrawing group, significantly increases the acidity of these protons, facilitating rapid enolate formation.
-
Nucleophilic Attack: The resulting resonance-stabilized enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone, the initial aldol addition product.
-
Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration. The abstraction of a now even more acidic α-hydrogen (positioned between two carbonyl groups) leads to the elimination of a hydroxide ion, forming the final α,β-unsaturated chalcone. This final step is thermodynamically driven by the formation of a highly conjugated system extending across both aromatic rings and the enone linker.[8]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Pillar 2: Experimental Design & Protocol Validation
A successful synthesis relies on the rational selection of reagents and conditions. Each component is chosen to maximize yield, purity, and reproducibility.
Core Directive: Causality in Experimental Choices
-
The Ketone (Nucleophile Precursor): this compound is specifically chosen. The acetyl group provides the necessary enolizable protons. The ortho-nitro group acts as a powerful activating group, increasing the acidity of the methyl protons and ensuring rapid and efficient enolate formation under mild basic conditions. The meta-hydroxyl group can modulate the electronic properties and biological activity of the resulting chalcone and can be a handle for further derivatization.
-
The Aldehyde (Electrophile): Aromatic aldehydes are ideal electrophiles as they lack α-hydrogens, preventing unwanted side reactions.[6] The electronic nature of substituents on the aldehyde's aromatic ring (Ring B of the chalcone) can influence the reaction rate. Electron-withdrawing groups can make the carbonyl carbon more electrophilic, potentially accelerating the reaction, while electron-donating groups may have the opposite effect. This variability allows for the creation of a diverse library of chalcones from a single ketone precursor.
-
The Catalyst: Aqueous solutions of NaOH or KOH are the most common, cost-effective, and efficient catalysts for this transformation.[2][9] They are strong enough to deprotonate the activated methyl group without causing significant side reactions. Alternative "green" methodologies have employed solid catalysts like hydrotalcite or ionic liquids to simplify purification and reduce waste.[10][11]
-
The Solvent: Ethanol is a standard solvent choice. It effectively dissolves the aromatic reactants and is compatible with the aqueous base. The reaction can often be induced to precipitate the product upon completion, simplifying initial isolation.
Validated Laboratory Protocol
This protocol provides a robust method for the synthesis of (2E)-1-(5-hydroxy-2-nitrophenyl)-3-(phenyl)prop-2-en-1-one (a representative product).
Materials and Equipment:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0-1.1 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl, ~10%)
-
125 mL Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for recrystallization
Step-by-Step Procedure:
-
Reagent Preparation: In a 125 mL Erlenmeyer flask, dissolve this compound (e.g., 1.81 g, 10 mmol) and the selected aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in 20-30 mL of 95% ethanol. Stir at room temperature until all solids have dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add a solution of NaOH (e.g., 10 mL of a 10% w/v aqueous solution) dropwise over 10-15 minutes. A color change and the formation of a precipitate are often observed.
-
Reaction: Remove the flask from the ice bath and allow it to stir at room temperature. The reaction time can vary from 3 to 24 hours depending on the specific aldehyde used.[3]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the ketone) and the appearance of a single, prominent product spot.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ~100 mL of ice-cold water. Acidify the mixture by slowly adding 10% HCl until it is acidic to litmus paper (pH ~2-3). This neutralizes the excess base and fully precipitates the chalcone product.
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[8]
-
Characterization: Dry the purified product in a vacuum oven. Confirm the structure and assess purity using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[9][12] Characteristic signals include the α,β-vinylic protons (doublets, J ≈ 16 Hz in ¹H NMR) and the α,β-unsaturated carbonyl stretch (~1650 cm⁻¹ in IR).[12][13]
Pillar 3: Data Presentation and Workflow Visualization
The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcone derivatives. The choice of aromatic aldehyde directly impacts the final product's properties and the reaction's efficiency.
Table 1: Representative Reaction Outcomes
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| 1 | Benzaldehyde | NaOH | Ethanol | 18 | ~85-95% | [14] |
| 2 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | [14] |
| 3 | 4-Chlorobenzaldehyde | NaOH | Ethanol | 18 | ~80-90% | [14] |
| 4 | 2-Nitrobenzaldehyde | NaOH | Ethanol | 3 | ~42-90% | [3] |
| 5 | 4-Fluorobenzaldehyde | K₂CO₃ | Ethanol | 6-8 | ~85% | [15] |
Yields are representative and can vary based on reaction scale and purification efficiency.
Experimental Workflow Diagram
Caption: General workflow for chalcone synthesis.
Applications in Drug Development
The strategic placement of hydroxyl and nitro groups, combined with the variability of the second aromatic ring, makes these chalcones potent candidates for drug discovery programs.
-
Antimicrobial and Antifungal Agents: The presence of -OH groups and the overall lipophilicity of the chalcone structure contribute to potent activity against various bacterial and fungal strains, including resistant ones like MRSA.[4][16] The nitro group can further enhance this activity.[16]
-
Anti-inflammatory Activity: Nitro-substituted chalcones are effective inhibitors of enzymes central to the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).[5] Studies have shown that the position of the nitro group is critical, with ortho-substituted compounds often exhibiting the highest anti-inflammatory activity.[5]
-
Anticancer Potential: Chalcones serve as scaffolds for potent anticancer agents.[4] The α,β-unsaturated system can act as a Michael acceptor, covalently modifying key biological macromolecules in cancer cells. The specific substitution patterns on the aromatic rings are fine-tuned to achieve selective cytotoxicity against tumor cell lines.[17]
-
Synthetic Intermediates: Beyond their intrinsic activity, these chalcones are valuable intermediates for synthesizing more complex heterocyclic compounds like quinolines, indoles, and carbazoles, further expanding their utility in medicinal chemistry.[3]
Conclusion
The Claisen-Schmidt condensation of this compound with aromatic aldehydes is a powerful, reliable, and versatile reaction for generating libraries of biologically active chalcones. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can efficiently synthesize novel molecular entities. The resulting hydroxy-nitrochalcones are privileged structures that continue to serve as promising starting points for the development of new therapeutics to address critical needs in infectious diseases, inflammation, and oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. praxilabs.com [praxilabs.com]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof - Google Patents [patents.google.com]
- 12. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-(5-Hydroxy-2-nitrophenyl)ethanone in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: Unlocking Heterocyclic Diversity from a Single Precursor
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(5-Hydroxy-2-nitrophenyl)ethanone, also known as 5'-Hydroxy-2'-nitroacetophenone, emerges as a highly versatile and powerful building block.[1] Its structure is endowed with a unique trifecta of reactive sites: an acetyl group, a nitro group ortho to the acetyl moiety, and a phenolic hydroxyl group. This specific arrangement of functional groups allows for a series of predictable and high-yield transformations into diverse heterocyclic systems, which form the core of numerous pharmacologically active agents.
The ortho-positioning of the nitro and acetyl groups is the cornerstone of its utility, priming the molecule for intramolecular cyclization reactions.[2] The nitro group, a versatile functional handle, can be readily reduced to a nucleophilic amino group, which can then react with the neighboring electrophilic acetyl carbonyl. This "reductive cyclization" strategy is a recurring theme in the synthesis of various nitrogen-containing heterocycles.[3] This guide provides in-depth application notes and detailed protocols for leveraging this compound in the synthesis of key heterocyclic families, including 2,1-benzisoxazoles, quinolines, and indoles, offering field-proven insights for researchers in drug discovery and process development.
Synthesis of 6-Hydroxy-3-methyl-2,1-benzisoxazoles via Reductive Cyclization
The synthesis of 2,1-benzisoxazoles (also known as anthranils) from o-nitroaryl ketones is a classic and efficient transformation.[2] This pathway capitalizes on the direct intramolecular condensation following the reduction of the nitro group. The resulting benzisoxazole scaffold is a privileged structure found in compounds with anti-inflammatory and antituberculotic applications.[2]
Causality Behind the Experimental Choices
The selection of the reducing agent is critical. While various methods exist, stannous chloride (SnCl₂) in an acidic medium is particularly effective. It selectively reduces the nitro group to a hydroxylamine or amino group under conditions that leave the ketone carbonyl untouched. The acidic environment protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the final intramolecular cyclization and dehydration step to yield the aromatic benzisoxazole ring.
Experimental Protocol: Reductive Cyclization
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.81 g, 10 mmol).
-
Reagent Addition: Add ethanol (30 mL) to dissolve the starting material. To this solution, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (9.02 g, 40 mmol) in concentrated hydrochloric acid (10 mL).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water. Neutralize the solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 6-Hydroxy-3-methyl-2,1-benzisoxazole.
Data Summary: Reductive Cyclization
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Stannous Chloride Dihydrate (SnCl₂·2H₂O), HCl |
| Solvent | Ethanol |
| Temperature | Reflux (~80-90 °C) |
| Typical Reaction Time | 2-4 hours |
| Expected Product | 6-Hydroxy-3-methyl-2,1-benzisoxazole |
| Anticipated Yield | 75-85% |
Visualizing the Pathway: Benzisoxazole Formation
References
Application and Protocol Guide for the Quantitative Analysis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
Introduction: The Significance of Quantifying 1-(5-Hydroxy-2-nitrophenyl)ethanone
This compound, a substituted acetophenone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its chemical structure, featuring a phenolic hydroxyl group and a nitro group, makes it a versatile building block. The precise quantification of this compound is paramount during drug development and manufacturing to ensure the purity of active pharmaceutical ingredients (APIs), monitor reaction kinetics, and assess the stability of intermediates.[3] Inaccurate measurements can lead to inconsistent product quality, compromised safety profiles, and inefficient production processes.
This comprehensive guide provides detailed, validated analytical methods for the accurate quantification of this compound. We will explore two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind each step to ensure robust and reliable results.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [1][4][5] |
| Molecular Weight | 181.15 g/mol | [1][4][5] |
| Appearance | Brown to orange solid | [5] |
| Melting Point | 146-147 °C | [5] |
| pKa | 6.20 ± 0.10 (Predicted) | [5] |
| LogP | 0.9 (Computed) | [4] |
The presence of a phenolic hydroxyl group and a nitro group suggests that the compound will be UV-active, making UV detection a viable option for HPLC. The compound's predicted pKa indicates it is a weak acid. Its melting point suggests it is a solid at room temperature, and its molecular weight is within the range suitable for both HPLC and GC analysis.
Method Selection: A Logic-Driven Approach
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.
Caption: Logic for selecting between HPLC and GC-MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds.[6] For this compound, a reversed-phase HPLC method is recommended due to the compound's moderate polarity.
Principle
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[7] this compound will be separated from other components in the sample based on its hydrophobic interactions with the stationary phase. The separated compound is then detected by a UV detector as it elutes from the column.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Formic acid (for pH adjustment).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | Standard for moderately polar analytes. |
| Mobile Phase | Gradient: 30% B to 80% B over 10 min | To ensure good separation and peak shape. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A full scan with a DAD is recommended to determine the optimal wavelength. |
| Injection Volume | 10 µL | A standard volume for good sensitivity without overloading the column. |
4. Sample Preparation
-
Dissolve the sample containing this compound in acetonitrile to an estimated concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Expected Performance and Validation
The following table summarizes the expected performance characteristics of this HPLC-UV method. These parameters should be validated in your laboratory according to ICH guidelines.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[6] It is particularly useful for volatile and semi-volatile compounds. For this compound, derivatization is recommended to improve its volatility and thermal stability due to the presence of the polar hydroxyl group.[8]
Principle
The sample is first derivatized to replace the active hydrogen of the hydroxyl group with a nonpolar group (e.g., a trimethylsilyl group).[8] The derivatized analyte is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Caption: Workflow for GC-MS analysis.
Experimental Protocol
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Solvent (e.g., Acetonitrile, Dichloromethane).
-
This compound reference standard.
-
Autosampler vials with inserts.
2. Sample Preparation and Derivatization
-
Prepare a stock solution of the reference standard and a series of calibration standards in acetonitrile.
-
For each standard and sample, place 100 µL into a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of BSTFA to the dried residue.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. GC-MS Conditions
| Parameter | Condition | Rationale |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Injection Volume | 1 µL (splitless mode) | For trace analysis. |
| Oven Program | 100°C (hold 2 min), then 15°C/min to 280°C (hold 5 min) | To achieve good separation from other components. |
| MS Transfer Line | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| MS Mode | Electron Ionization (EI) with full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. | Full scan for qualitative analysis and SIM for enhanced sensitivity in quantification. |
4. Data Analysis
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
For quantification using SIM, select characteristic ions from the mass spectrum.
-
Construct a calibration curve and determine the concentration in the sample as described for the HPLC method.
Expected Performance and Validation
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis. HPLC-UV is a robust method suitable for routine quality control, while GC-MS offers higher sensitivity and specificity, making it ideal for trace analysis and impurity identification. The protocols provided in this guide are a starting point for method development and should be thoroughly validated in your laboratory to ensure compliance with regulatory standards.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 30879-49-3 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 错误页 [amp.chemicalbook.com]
- 6. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
The Strategic Utility of 1-(5-Hydroxy-2-nitrophenyl)ethanone as a Versatile Precursor for Novel Enzyme Inhibitors
Introduction: Unlocking Therapeutic Potential through a Privileged Scaffold
In the landscape of modern drug discovery, the identification and optimization of small molecule enzyme inhibitors remain a cornerstone of therapeutic innovation. The strategic selection of a starting scaffold is paramount, as it dictates the accessible chemical space and the ultimate pharmacological profile of the resulting compounds. 1-(5-Hydroxy-2-nitrophenyl)ethanone, a readily available and highly functionalized aromatic ketone, has emerged as a precursor of significant interest for the development of potent and selective enzyme inhibitors. Its unique arrangement of an acetyl group, a phenolic hydroxyl, and a nitro group provides a rich platform for a diverse array of chemical transformations, enabling the synthesis of various heterocyclic and open-chain structures with promising biological activities.
This comprehensive guide provides detailed application notes and protocols for researchers, medicinal chemists, and drug development professionals, illustrating the utility of this compound as a versatile starting material. We will delve into the synthesis of key inhibitor classes, provide step-by-step protocols for their biological evaluation, and present a rationale for the experimental designs, thereby offering a self-validating framework for the exploration of this privileged scaffold.
Chemical Profile of this compound
This compound (also known as 2-acetyl-4-nitrophenol) is a crystalline solid with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol [1]. Its structure is characterized by three key functional groups that serve as handles for synthetic diversification:
-
The Acetyl Group: The methyl ketone moiety is a prime site for condensation reactions, most notably the Claisen-Schmidt condensation, to form chalcones. It can also be a precursor for other heterocyclic systems.
-
The Phenolic Hydroxyl Group: This group can be alkylated or acylated to modulate solubility and target engagement. It is also a key participant in cyclization reactions to form oxygen-containing heterocycles like benzoxazoles.
-
The Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring. Crucially, it can be readily reduced to an amino group, which is a key step in the synthesis of various heterocyclic scaffolds, including benzoxazoles.
The strategic placement of these groups allows for a modular approach to library synthesis, where each functional group can be independently or sequentially modified to explore structure-activity relationships (SAR).
Synthetic Pathways from this compound
The true value of this compound as a precursor lies in its ability to be transformed into diverse and biologically relevant molecular architectures. Two of the most prominent and versatile synthetic routes are the formation of chalcones and benzoxazoles.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of open-chain flavonoids renowned for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[2][3]. The synthesis of chalcones from this compound is typically achieved through the base-catalyzed Claisen-Schmidt condensation with a variety of substituted benzaldehydes[4].
Protocol 1: General Procedure for the Synthesis of Chalcone Derivatives
Rationale: This protocol utilizes a strong base (NaOH or KOH) to deprotonate the α-carbon of the acetyl group in this compound, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde in an aldol addition reaction. The subsequent dehydration of the aldol adduct is typically spontaneous or facilitated by heat, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone)[4]. The use of an alcoholic solvent ensures the solubility of the reactants.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Glacial acetic acid or dilute HCl
-
Distilled water
-
Standard laboratory glassware, magnetic stirrer, and heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in a minimal amount of ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of NaOH (40-50%) or KOH dropwise.
-
Continue stirring at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC). In some cases, gentle heating (40-50°C) may be required to drive the reaction to completion.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid or dilute HCl to a pH of 5-6.
-
The precipitated solid (the chalcone derivative) is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of Benzoxazole Derivatives
Benzoxazoles are a class of heterocyclic compounds that are present in numerous pharmacologically active molecules with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties[5][6][7]. The synthesis of benzoxazoles from this compound involves a two-step process: reduction of the nitro group to an amine, followed by cyclization.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles
Rationale: This protocol first involves the reduction of the ortho-nitro group to an amine, generating a 1-(2-amino-5-hydroxyphenyl)ethanone intermediate. This reduction is a critical step and can be achieved using various reducing agents, with sodium dithionite being a mild and effective choice. The resulting o-aminophenol is then subjected to a cyclization reaction. While there are many methods for benzoxazole synthesis, a one-pot reaction with an aldehyde in the presence of an oxidizing agent or a catalyst is an efficient approach[5][7].
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol or Methanol
-
Substituted benzaldehyde
-
Catalyst/oxidant (e.g., FeCl₃·6H₂O/Sulfur, MnO₂)
-
Standard laboratory glassware, magnetic stirrer, and heating plate with reflux condenser
Procedure:
Step 1: Reduction of the Nitro Group
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Heat the solution to a gentle reflux.
-
Slowly add sodium dithionite (3-4 equivalents) in portions until the yellow color of the solution disappears, indicating the reduction of the nitro group.
-
After the addition is complete, continue to reflux for an additional 30 minutes.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The resulting aqueous solution containing the crude 1-(2-amino-5-hydroxyphenyl)ethanone can be used directly in the next step or extracted with an organic solvent (e.g., ethyl acetate) after neutralization.
Step 2: Cyclization to Form the Benzoxazole Ring
-
To the solution/extract containing the o-aminophenol intermediate, add the desired substituted benzaldehyde (1.1 equivalents).
-
Add the chosen catalyst/oxidant system (e.g., a catalytic amount of FeCl₃·6H₂O and elemental sulfur)[5].
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and dilute it with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted benzoxazole.
-
Characterize the final product using standard analytical techniques.
Application in Enzyme Inhibition: Targeting Key Pathological Pathways
Derivatives of this compound have shown promise as inhibitors of several important enzyme classes. The following sections detail the application of the synthesized chalcones and benzoxazoles as inhibitors of xanthine oxidase and tyrosine kinases, respectively.
Chalcone Derivatives as Xanthine Oxidase Inhibitors
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. Therefore, XO inhibitors are a primary therapeutic strategy for the treatment of gout[8]. Chalcone derivatives have been identified as potent inhibitors of xanthine oxidase[8].
Protocol 3: In Vitro Assay for Xanthine Oxidase Inhibition
Rationale: This protocol is a spectrophotometric assay that measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a characteristic absorbance at 295 nm, and the rate of increase in absorbance is directly proportional to the enzyme's activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in the presence of the inhibitor.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine
-
Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Synthesized chalcone derivatives
-
DMSO (for dissolving compounds)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine (e.g., 2 mM) in a small amount of NaOH and then dilute with the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be determined empirically to give a linear rate of uric acid formation for at least 5-10 minutes.
-
Prepare stock solutions of the synthesized chalcone derivatives in DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
In a cuvette, add the phosphate buffer, the xanthine solution, and a solution of the test compound at various concentrations (final DMSO concentration should be kept low, typically <1%).
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.
-
Initiate the reaction by adding the xanthine oxidase solution and mix immediately.
-
Monitor the increase in absorbance at 295 nm for 5-10 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time plot) for the control (no inhibitor) and for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Benzoxazole and Chalcone Derivatives as Tyrosine Kinase Inhibitors
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for anticancer drug development[9][10]. Both chalcones and benzoxazole-containing compounds have been reported to inhibit various tyrosine kinases, including the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)[10][11].
Protocol 4: General Protocol for Tyrosine Kinase Inhibition Assay
Rationale: This protocol describes a common method for assessing tyrosine kinase inhibition, often based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay. These assays typically measure the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylated product is then quantified, and a decrease in its formation in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human tyrosine kinase (e.g., EGFR-TK)
-
Specific substrate peptide for the kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase, often containing MgCl₂, MnCl₂, DTT)
-
Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a fluorophore or a luciferase-based system)
-
Synthesized benzoxazole or chalcone derivatives
-
DMSO
-
Microplate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the kinase, substrate peptide, and ATP in the appropriate assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure (in a 384-well plate format):
-
Add a small volume of the test compound dilutions to the wells of the microplate.
-
Add the kinase solution to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution, which often contains EDTA to chelate the divalent cations required for kinase activity.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate to allow for the detection signal to develop.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Summary: Inhibitory Activities of Derived Compounds
The following table summarizes representative inhibitory activities of chalcone and benzoxazole derivatives, illustrating the potential of compounds derived from this compound.
| Compound Class | Derivative Type | Target Enzyme | IC₅₀ Value | Reference |
| Chalcone | Substituted 1,3-diphenyl-2-propen-1-one | Xanthine Oxidase | 0.064 - 0.559 µM | [8] |
| Chalcone | Substituted 1,3-diphenyl-2-propen-1-one | EGFR-Tyrosine Kinase | < 10 µM | [10] |
| Heterocycle | Thiazole-triazole hybrid | Tyrosinase | 0.0018 - 0.089 µM | [12] |
| Heterocycle | N-phenylacetamide-oxindole-thiosemicarbazide | Tyrosinase | 0.8 - 3.88 µM | [12] |
Note: The IC₅₀ values presented are for representative compounds within the cited classes and may not be directly from derivatives of this compound, but they demonstrate the established potential of these scaffolds against the indicated enzyme targets.
Visualizing the Synthetic and Screening Workflows
To provide a clear overview of the experimental logic, the following diagrams illustrate the synthetic pathways and the general workflow for inhibitor screening.
Caption: Synthetic pathways from this compound.
References
- 1. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes | Engineering and Technology For Sustainable Development [jst.vn]
- 6. researchgate.net [researchgate.net]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of chalcone derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation and Molecular Dynamics Simulation of Chalcone Derivatives as Epidermal Growth Factor-Tyrosine Kinase Inhibitors [mdpi.com]
- 11. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safe handling and storage procedures for 1-(5-Hydroxy-2-nitrophenyl)ethanone.
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity and Potential of 1-(5-Hydroxy-2-nitrophenyl)ethanone
This compound is an aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a hydroxyl group and a nitro group on the phenyl ring, imparts a unique reactivity profile that is instrumental in the synthesis of more complex molecules, including pharmacologically active compounds. Notably, it is a precursor in the synthesis of various enzyme inhibitors, such as catechol-O-methyltransferase (COMT) inhibitors, which are relevant in the development of therapeutics for neurological disorders.[1]
The presence of the nitro group, an electron-withdrawing group, and a hydroxyl group, an electron-donating group, on the same aromatic ring makes this compound susceptible to various chemical transformations. This reactivity, while beneficial for synthesis, also necessitates a thorough understanding of its properties to ensure safe handling and storage. These application notes provide a comprehensive guide for laboratory personnel on the safe and effective use of this compound.
Physicochemical and Toxicological Data
A clear understanding of the physical, chemical, and toxicological properties of a compound is the foundation of its safe handling. The data for this compound, and where unavailable, for its close isomers, are summarized below.
| Property | Value | Reference |
| CAS Number | 30879-49-3 | [2][3] |
| Molecular Formula | C₈H₇NO₄ | [2][3] |
| Molecular Weight | 181.15 g/mol | [2][3] |
| Appearance | Brown to orange solid | |
| Melting Point | 146-147 °C | |
| Boiling Point | 391.2 ± 32.0 °C (Predicted) | |
| pKa | 6.20 ± 0.10 (Predicted) | |
| GHS Hazard Statements (for isomer 1-(2-hydroxy-5-nitrophenyl)ethanone) | H315: Causes skin irritationH319: Causes serious eye irritation | [4] |
Hazard Identification and Risk Assessment: A Proactive Approach
The primary hazards associated with this compound are inferred from its structural alerts and data from closely related compounds. The nitroaromatic and phenolic moieties suggest the following potential hazards:
-
Skin and Eye Irritation: As indicated by the GHS classification for its isomer, 1-(2-hydroxy-5-nitrophenyl)ethanone, this compound is expected to be an irritant upon contact with skin and eyes.[4]
-
Respiratory Irritation: As with many fine chemical powders, inhalation of dust can lead to respiratory tract irritation.
-
Potential for Staining: Nitro compounds are often colored and can cause persistent staining of skin and laboratory surfaces.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the nature of the experimental procedure (e.g., heating, grinding), and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Safe Handling and Experimental Protocols
Adherence to good laboratory practices is crucial when working with this compound.
General Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Ventilation: Handle this compound in a well-ventilated area. For procedures with a higher risk of dust or vapor generation, a chemical fume hood is required.
-
Dispensing: When weighing and dispensing the solid, do so carefully to avoid generating dust. Use a spatula and a weigh boat.
-
Avoiding Contact: Avoid direct contact with skin and eyes. Do not breathe in the dust.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]
Protocol for a Typical Synthetic Application (Example: Nitration Reaction)
This is a generalized protocol and should be adapted based on the specific reaction being performed.
-
Reaction Setup: Assemble the reaction apparatus in a chemical fume hood. Ensure all glassware is clean and dry.
-
Reagent Addition: Add the solvent to the reaction vessel first, followed by the this compound. If the reaction is exothermic, an ice bath should be prepared. Add other reagents slowly and in a controlled manner.
-
Monitoring the Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction carefully. Be aware of any potential for gas evolution or exotherms.
-
Purification: Purify the product using appropriate techniques such as recrystallization or column chromatography. Handle all waste streams as hazardous waste.
Storage Procedures
Proper storage is essential to maintain the integrity of this compound and to prevent accidents.
-
Container: Keep the compound in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Caption: Recommended storage protocol for this compound.
Emergency Procedures: Spill and Exposure Response
Prompt and correct action is critical in the event of a spill or exposure.
Spill Cleanup Protocol
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Conclusion
This compound is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. By understanding its properties, utilizing the correct personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can safely and effectively utilize this compound in their synthetic endeavors.
References
- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-Hydroxy-5'-nitroacetophenone | C8H7NO4 | CID 248079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. file.bldpharm.com [file.bldpharm.com]
Application Notes & Protocols: Synthetic Routes to Derivatives of 1-(5-Hydroxy-2-nitrophenyl)ethanone
Introduction
1-(5-Hydroxy-2-nitrophenyl)ethanone is a pivotal scaffold in medicinal chemistry and organic synthesis. Its trifunctional nature—comprising a phenolic hydroxyl, an electrophilic nitro group, and a reactive ketone—renders it a versatile starting material for a diverse array of molecular architectures. Derivatives of this compound are integral to the development of novel therapeutic agents, including enzyme inhibitors and other biologically active molecules.[1][2] The strategic manipulation of its functional groups allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.
This guide provides an in-depth exploration of the primary synthetic pathways to this compound and its key derivatives. We will dissect the causality behind experimental choices, present validated protocols, and offer insights gleaned from established synthetic transformations. The methodologies described herein are designed to be robust and adaptable for researchers in both academic and industrial settings.
Part 1: Synthesis of the Core Scaffold: this compound
The most direct and common route to the parent compound is the regioselective nitration of 3'-Hydroxyacetophenone.[3] This electrophilic aromatic substitution reaction is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. Consequently, the incoming nitro group is directed predominantly to position 2, which is ortho to the hydroxyl group and meta to the acetyl group.
Caption: Workflow for the synthesis of the core scaffold.
Comparative Analysis of Nitration Methods
The choice of nitrating agent can influence reaction yield, safety, and scalability. Below is a comparison of common methods.[3]
| Nitrating Agent | Solvent(s) | Temperature | Reported Yield | Key Considerations |
| Nitric Acid (d=1.4) | Acetic Acid | 70°C | ~31% | Strong acid, requires careful temperature control to minimize side reactions. |
| Cupric Nitrate (Cu(NO₃)₂) | Acetic Acid/Acetic Anhydride | 12-15°C | ~20% | Milder conditions, potentially offering better control and safety profile.[4] |
Protocol 1: Nitration of 3'-Hydroxyacetophenone with Nitric Acid
Principle: This protocol utilizes nitric acid in an acetic acid solvent system. The acetic acid serves to moderate the reactivity of the nitric acid. Precise temperature control is critical to prevent the formation of dinitrated byproducts and ensure regioselectivity.
Materials:
-
3'-Hydroxyacetophenone
-
Glacial Acetic Acid
-
Concentrated Nitric Acid (70%)
-
Ice-water bath
-
Crushed ice
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3'-Hydroxyacetophenone in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5°C.
-
While maintaining the temperature, add concentrated nitric acid dropwise to the stirred solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Part 2: Derivatization at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a prime site for derivatization via O-alkylation (etherification) and esterification, enabling the introduction of a wide variety of substituents.
Synthesis of Ether Derivatives (O-Alkylation)
Principle: The Williamson ether synthesis is the most common method for this transformation. It involves the deprotonation of the weakly acidic phenol with a suitable base to form a more nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide via an SN2 reaction.[5] The choice of a polar aprotic solvent (e.g., DMF, Acetone) is crucial as it solvates the cation without strongly solvating the nucleophile, thus accelerating the reaction.
Caption: General workflow for O-Alkylation.
Protocol 2: General Protocol for O-Alkylation
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide, Allyl bromide)[6]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Standard glassware for inert atmosphere reactions (if using NaH)
Procedure:
-
To a solution of this compound in anhydrous DMF, add anhydrous K₂CO₃ (2-3 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1-1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 50-80°C and stir until the starting material is consumed (monitor by TLC). This can take 2-12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired ether derivative.
| Alkylating Agent (R-X) | Resulting Substituent (-OR) |
| Iodomethane (CH₃I) | Methoxy (-OCH₃) |
| Ethyl Bromide (C₂H₅Br) | Ethoxy (-OC₂H₅) |
| Benzyl Bromide (BnBr) | Benzyloxy (-OCH₂Ph) |
| Allyl Bromide | Allyloxy (-OCH₂CH=CH₂) |
Synthesis of Ester Derivatives
Principle: Esterification is typically achieved by reacting the phenol with a carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to activate the phenol and to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[7]
Caption: General workflow for Esterification.
Protocol 3: General Protocol for Esterification
Materials:
-
This compound
-
Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) as solvent
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Add pyridine (2-3 equivalents) to the solution and cool the flask in an ice bath.
-
Add the acyl chloride (1.1-1.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 3: Derivatization via Reduction of the Nitro Group
The aromatic nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is one of the most important in aromatic chemistry, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, opening up a plethora of subsequent synthetic possibilities.[8][9]
Caption: Reduction of the nitro group to a primary amine.
Comparative Analysis of Reduction Methods
The choice of reducing agent is critical for achieving chemoselectivity, especially given the presence of the ketone.[10]
| Reducing Agent | Conditions | Advantages | Disadvantages |
| H₂ / Pd/C or Raney Ni | H₂ gas, various solvents (MeOH, EtOH) | High yield, clean reaction (byproduct is water).[11] | Can also reduce other functional groups (e.g., alkenes, sometimes ketones). |
| Fe / HCl or Acetic Acid | Acidic, aqueous | Inexpensive, effective, and often chemoselective for the nitro group.[11] | Can be messy, requiring filtration of iron salts. |
| SnCl₂·2H₂O / HCl | Acidic, various solvents (EtOH) | Mild, excellent chemoselectivity, good for sensitive substrates.[12] | Stoichiometric tin waste is generated. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild conditions, useful for substrates incompatible with acid or H₂.[13] | Can require phase-transfer catalysts for better results. |
Protocol 4: Reduction of the Nitro Group with Tin(II) Chloride
Principle: Tin(II) chloride is a classic and reliable reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones.[12] The reaction proceeds in an acidic medium, typically ethanol and concentrated HCl.
Materials:
-
This compound (or a derivative from Part 2)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
Procedure:
-
In a round-bottom flask, suspend this compound in ethanol.
-
Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated HCl to the suspension.
-
Heat the reaction mixture to reflux (approx. 70-80°C) and stir for 1-3 hours. Monitor the reaction's completion by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding a cold concentrated NaOH solution until the pH is >10. This will precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-Amino-5-hydroxyphenyl)ethanone derivative.
-
Purification can be achieved via column chromatography or recrystallization.
Conclusion and Future Synthetic Applications
The protocols detailed in this guide provide a robust foundation for the synthesis of a wide range of derivatives based on the this compound scaffold. The resulting amino-phenol intermediate, 1-(2-Amino-5-hydroxyphenyl)ethanone, is particularly valuable. It serves as a key precursor for the construction of various heterocyclic systems, such as quinolines, through domino reactions like the Friedländer annulation.[9][14] By leveraging these synthetic strategies, researchers can efficiently generate compound libraries for screening and lead optimization in drug development programs.
References
- 1. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 30879-49-3 [chemicalbook.com]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 6. 40815-74-5|1-(4-(Allyloxy)-2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. 2'-Nitroacetophenone | 577-59-3 | Benchchem [benchchem.com]
Application Notes and Protocols: 1-(5-Hydroxy-2-nitrophenyl)ethanone as a Versatile Precursor for Advanced Functional Polymers
Introduction: Unlocking the Potential of a Multifunctional Building Block
In the quest for novel materials with tailored functionalities, the strategic design of monomeric building blocks is of paramount importance. 1-(5-Hydroxy-2-nitrophenyl)ethanone is a bifunctional aromatic compound that holds significant promise as a precursor for a new generation of smart polymers. Its unique molecular architecture, featuring a hydroxyl group for polymerization, a ketone moiety for potential crosslinking or post-polymerization modification, and a photolabile ortho-nitro group, opens avenues for the development of materials with on-demand degradability and tunable properties.
This guide provides a comprehensive overview of the application of this compound in materials science, with a focus on its use in the synthesis of photo-responsive and functional polymers. We present detailed, field-proven protocols for the transformation of this molecule into a polymerizable monomer and its subsequent polymerization. Furthermore, we explore the post-polymerization modification of the resulting polymer to introduce new functionalities, thereby expanding its application scope.
Core Concept: From a Small Molecule to a Smart Polymer
The central strategy revolves around converting this compound into a methacrylate monomer. This is achieved by esterification of the phenolic hydroxyl group with methacryloyl chloride. The resulting monomer, 1-(5-methacryloyloxy-2-nitrophenyl)ethanone, can then be readily polymerized using standard free-radical polymerization techniques.
The presence of the ortho-nitrobenzyl ether linkage within the polymer backbone imparts photo-responsive characteristics. Upon exposure to UV irradiation, this linkage can be cleaved, leading to the degradation of the polymer chain. This property is highly desirable for applications such as photoresists, controlled-release drug delivery systems, and temporary adhesives.
Moreover, the nitro group serves as a versatile chemical handle. It can be selectively reduced to an amine group, paving the way for a plethora of post-polymerization modifications. This allows for the introduction of various functional moieties, tailoring the polymer's properties for specific applications, including sensing, catalysis, and biotechnology.
Experimental Protocols
Part 1: Synthesis of 1-(5-methacryloyloxy-2-nitrophenyl)ethanone Monomer
This protocol details the synthesis of the polymerizable monomer from this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 181.15 | 5.00 g | 0.0276 |
| Methacryloyl chloride | 104.53 | 3.46 g | 0.0331 |
| Triethylamine | 101.19 | 3.35 g | 0.0331 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Sodium bicarbonate (sat. aq. soln.) | - | 50 mL | - |
| Brine (sat. aq. soln.) | - | 50 mL | - |
| Magnesium sulfate, anhydrous | - | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (5.00 g, 0.0276 mol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (3.35 g, 0.0331 mol) to the solution with stirring.
-
In a separate dropping funnel, dissolve methacryloyl chloride (3.46 g, 0.0331 mol) in 20 mL of anhydrous DCM.
-
Add the methacryloyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure 1-(5-methacryloyloxy-2-nitrophenyl)ethanone monomer.
Expected Yield: ~85%
Characterization: The structure of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Part 2: Free-Radical Polymerization of 1-(5-methacryloyloxy-2-nitrophenyl)ethanone
This protocol describes the polymerization of the synthesized monomer to yield the photo-responsive polymer. This procedure is adapted from a similar polymerization of 4-nitrophenyl methacrylate[1][2].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(5-methacryloyloxy-2-nitrophenyl)ethanone | 249.22 | 2.00 g | 0.00802 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 13.2 mg | 8.02 x 10⁻⁵ |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
| Methanol | - | 200 mL | - |
Procedure:
-
In a Schlenk flask, dissolve 1-(5-methacryloyloxy-2-nitrophenyl)ethanone (2.00 g, 0.00802 mol) and AIBN (13.2 mg, 8.02 x 10⁻⁵ mol) in anhydrous DMF (10 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours with stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker containing 200 mL of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 40 °C to a constant weight.
Expected Outcome: A solid polymer, poly[1-(5-methacryloyloxy-2-nitrophenyl)ethanone].
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR and FT-IR to confirm its structure.
Caption: Workflow for the synthesis of the photo-responsive polymer.
Application Showcase: Photo-degradation and Functionalization
Photo-induced Degradation
The key feature of poly[1-(5-methacryloyloxy-2-nitrophenyl)ethanone] is its ability to degrade upon UV irradiation. The ortho-nitrobenzyl ester linkage is known to be photolabile.
Protocol for Photodegradation Study:
-
Dissolve a known concentration of the polymer in a suitable solvent (e.g., THF).
-
Place the solution in a quartz cuvette.
-
Expose the solution to a UV lamp (e.g., 365 nm).
-
At regular time intervals, withdraw aliquots and analyze them by GPC.
-
A decrease in the average molecular weight over time will confirm the degradation of the polymer.
Caption: Schematic of the photo-induced degradation process.
Post-Polymerization Modification: Reduction of the Nitro Group
The nitro groups on the polymer side chains can be reduced to amino groups, which can then be used for further functionalization.
Protocol for Nitro Group Reduction:
-
Dissolve the polymer in a suitable solvent (e.g., a mixture of ethanol and ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C)[3].
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by FT-IR, looking for the disappearance of the nitro group peaks (~1520 and 1340 cm⁻¹).
-
Upon completion, filter off the catalyst and precipitate the amino-functionalized polymer in a non-solvent.
The resulting amino-functionalized polymer can be further modified, for example, by coupling with fluorescent dyes, bioactive molecules, or crosslinking agents.
Caption: Pathway for post-polymerization functionalization.
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the development of advanced functional polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential in creating novel photo-responsive and functional materials. The ability to precisely control the degradation of the polymer through an external light stimulus, coupled with the potential for diverse post-polymerization modifications, makes this system attractive for a wide range of applications in materials science, drug delivery, and beyond. Future research could focus on fine-tuning the degradation kinetics, exploring different polymerization techniques to control the polymer architecture, and developing a broader library of functional materials derived from this platform.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We will delve into the underlying principles of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions to help you optimize your yield and purity.
Introduction: The Fries Rearrangement
The most common and industrially relevant method for synthesizing hydroxyarylketones, such as this compound, is the Fries rearrangement.[1] This reaction involves the intramolecular rearrangement of a phenolic ester—in this case, 4-nitrophenyl acetate—to an ortho- or para-hydroxy aryl ketone, catalyzed by a Lewis acid.[2][3][4]
The reaction's success hinges on careful control of several parameters. This guide will address the most frequent issues encountered during this synthesis, providing both mechanistic explanations and actionable solutions to improve your experimental outcomes.
Core Synthesis Protocol: A Baseline Procedure
Before troubleshooting, it's essential to have a standardized protocol. The following is a baseline procedure for the synthesis via the Fries rearrangement of 4-nitrophenyl acetate.
Step 1: Acetylation of 4-Nitrophenol
The synthesis begins with the acetylation of 4-nitrophenol to form the starting ester, 4-nitrophenyl acetate. This is a critical preliminary step, as the purity of this ester directly impacts the subsequent rearrangement.
Step 2: Fries Rearrangement
The key transformation step where the acyl group migrates to the aromatic ring.
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is very low. What are the most common causes?
A low yield can be attributed to several factors, often related to reagent quality and reaction conditions.
-
Moisture Contamination: This is the most critical issue. Aluminum chloride (AlCl₃) is a highly effective Lewis acid, but it reacts violently with water.[5][6] Any moisture in your glassware, solvent, or starting materials will deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous grade solvents and freshly opened, high-purity anhydrous AlCl₃. Assemble the reaction setup under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
-
-
Suboptimal Catalyst Stoichiometry: The Fries rearrangement requires a stoichiometric excess of the Lewis acid.[5] This is because AlCl₃ complexes with both the carbonyl oxygen of the starting ester and the hydroxyl group of the product ketone.[5]
-
Incomplete Reaction: Insufficient heating time or temperature can lead to incomplete conversion of the starting material.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically heated between 120°C and 160°C.[2][6] Temperatures below 100°C often result in incomplete conversion, while temperatures exceeding 160-170°C can lead to decomposition and the formation of side products, ultimately lowering the isolated yield.[7]
-
-
Decomposition of Starting Material: Nitrophenolic esters can be prone to decomposition at high temperatures in the presence of AlCl₃.[8]
-
Solution: Careful temperature control is key. It is advisable not to use more than one mole of aluminum chloride when rearranging nitrophenolic esters to avoid decomposition.[8]
-
Q2: My TLC plate shows multiple spots, and the final product is impure. How can I minimize side products?
The formation of multiple products is a classic challenge in the Fries rearrangement, which can produce both ortho and para isomers.
-
Understanding Ortho/Para Selectivity: The migration of the acyl group can occur at the position ortho or para to the hydroxyl group. The desired product, this compound, is the result of ortho migration. The selectivity is highly dependent on the reaction conditions.[1][4]
-
Temperature Control: High temperatures (typically >160°C) favor the formation of the ortho product.[2] This is because the ortho isomer can form a more thermodynamically stable bidentate complex with the aluminum catalyst.[1] Lower temperatures (<60°C) tend to favor the kinetically controlled para product.[2]
-
Solvent Choice: The use of non-polar solvents favors the formation of the ortho product.[1] As solvent polarity increases, the proportion of the para product also tends to increase.[1][4] Common non-polar solvents include nitrobenzene or chlorobenzene.[9]
-
-
Hydrolysis of the Ester: A common side product is 4-nitrophenol, formed from the cleavage of the starting ester. This is primarily caused by moisture, which hydrolyzes the ester back to the starting phenol.
-
Solution: Adhere strictly to anhydrous conditions as described in Q1.
-
-
Intermolecular Acylation: Instead of the desired intramolecular rearrangement, the acylium ion can acylate another molecule of the phenolic ester, leading to polymeric byproducts.
-
Solution: Using a suitable solvent can help to ensure the reactants are sufficiently dilute to favor the intramolecular pathway. Solvent-free conditions, while sometimes possible, can increase the likelihood of intermolecular reactions.[9]
-
Q3: The reaction doesn't seem to start, or the conversion is stalled. What should I check?
If the reaction fails to initiate, the issue almost certainly lies with the catalyst activation.
-
Catalyst Quality: The most common culprit is deactivated AlCl₃.
-
Solution: Use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle has been opened previously, the catalyst on the surface may be partially hydrolyzed. Quickly weigh the required amount in a dry environment (a glove box is ideal) and securely reseal the bottle.
-
-
Order of Addition: The way reagents are mixed can impact the reaction.
-
Solution: A common and effective method is to first cool the solution of the starting ester in the anhydrous solvent in an ice bath. Then, add the anhydrous AlCl₃ portion-wise.[6] This helps to control the initial exotherm that occurs as the catalyst complexes with the ester. Once the addition is complete, the reaction can be slowly heated to the target temperature.
-
Frequently Asked Questions (FAQs)
What is the precise role of the Lewis acid?
The Lewis acid, typically AlCl₃, is essential for the reaction. It coordinates with the carbonyl oxygen of the ester group.[10] This coordination polarizes the acyl-oxygen bond, making the acyl group highly electrophilic and facilitating its dissociation as an acylium ion (R-C=O⁺).[5][9] This highly reactive electrophile then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the rearranged product.[9]
Can I use a different Lewis acid or catalyst?
Yes, other Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used.[5] Strong Brønsted acids such as HF or methanesulfonic acid have also been shown to catalyze the reaction.[5] In some cases, methanesulfonic acid can provide excellent para-selectivity.[9] The choice of catalyst can influence reaction conditions and the ortho/para product ratio, so optimization is necessary if deviating from AlCl₃.
What are the key safety considerations for this synthesis?
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Solvents like nitrobenzene are toxic and should be handled with care in a well-ventilated fume hood.
-
Workup: The workup procedure involves quenching the reaction mixture with ice and acid. This is a highly exothermic process that releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.
How can I effectively separate the ortho and para isomers?
The ortho isomer (the desired product) can often be separated from the para isomer by steam distillation.[2] The ortho-hydroxyacetophenone has a lower boiling point and is more volatile because it can form an intramolecular hydrogen bond, whereas the para isomer forms intermolecular hydrogen bonds, leading to a higher boiling point. Column chromatography is also a reliable method for separation.
Data Summary: Impact of Reaction Parameters
| Parameter | Condition | Expected Outcome on Yield/Selectivity | Rationale |
| Temperature | Low (< 60°C) | Favors para-isomer formation.[2] | Kinetically controlled product is favored.[1] |
| High (> 160°C) | Favors ortho-isomer formation.[2] | Thermodynamically more stable ortho complex is favored.[1] | |
| Very High (>170°C) | Decreased isolated yield.[7] | Increased formation of decomposition and side products.[7] | |
| Solvent | Non-polar (e.g., Chlorobenzene) | Favors ortho-isomer formation.[1] | Stabilizes the transition state leading to the ortho product. |
| Polar | Increases the proportion of the para-isomer.[1][4] | Solvates the reacting species differently, favoring the para pathway. | |
| Catalyst Ratio | < 1.0 equivalent | Low to no conversion. | Insufficient catalyst to complex with both substrate and product. |
| (AlCl₃:Ester) | > 1.5 equivalents | Improved conversion and yield.[7] | Ensures a stoichiometric excess to drive the reaction.[5] |
| Moisture | Present | Drastic decrease in yield; reaction may fail.[6] | Deactivates the Lewis acid catalyst.[6] |
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. byjus.com [byjus.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
Technical Support Center: Purification of Crude 1-(5-Hydroxy-2-nitrophenyl)ethanone
Introduction: The successful synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone is a critical first step; however, achieving the high purity required for downstream applications in research and drug development necessitates robust purification. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of this valuable intermediate. Drawing on established chemical principles and practical laboratory experience, this center addresses common challenges through detailed FAQs, troubleshooting guides, and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when purifying crude this compound.
Q1: What are the likely impurities in my crude sample of this compound?
A1: The impurity profile is primarily determined by the synthesis method, which commonly involves the nitration of 3-hydroxyacetophenone.[1] Based on this reaction, you can anticipate the following impurities:
-
Unreacted Starting Material: 3-Hydroxyacetophenone.
-
Regioisomers: Nitration can occur at other positions on the aromatic ring. The primary isomeric byproduct is often 1-(3-hydroxy-4-nitrophenyl)ethanone due to the directing effects of the hydroxyl and acetyl groups.
-
Over-nitrated Products: Dinitrated species such as 1-(3-hydroxy-2,4-dinitrophenyl)ethanone can form under aggressive reaction conditions.
-
Reaction Byproducts: Residual acids (from the nitrating mixture) and their decomposition products.
Q2: Which purification method should I choose: Recrystallization or Column Chromatography?
A2: The choice depends on the impurity profile and the required final purity. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a purification method.
Generally, if your crude product is a solid and you primarily need to remove minor, highly dissimilar impurities, recrystallization is a fast and efficient choice.[2] If the crude product contains a complex mixture of isomers with similar polarities, column chromatography is necessary for effective separation.[3]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent should fully dissolve the compound at its boiling point but exhibit poor solubility at low temperatures (e.g., 0-4 °C).[4] This differential solubility is key to maximizing crystal recovery. For this compound, which is a moderately polar molecule, good starting points are:
-
Single Solvents: Ethanol, isopropanol, or aqueous mixtures of these alcohols.
-
Two-Solvent Systems: An ethanol/water or acetone/water system can be highly effective.[5] In this method, the crude product is dissolved in the minimum amount of the hot "soluble" solvent (e.g., ethanol), followed by the dropwise addition of the hot "anti-solvent" (e.g., water) until persistent cloudiness is observed. The solution is then reheated to clarify and cooled slowly.
Q4: My compound appears as an oil during recrystallization ("oiling out") instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when significant impurities are present that depress the melting point. To resolve this:
-
Re-heat the Solution: Heat the solution until the oil fully redissolves.
-
Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.
-
Ensure Slow Cooling: Allow the flask to cool very slowly to room temperature on a countertop before moving it to an ice bath. Rapid cooling encourages oil formation.[6]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If available, add a tiny crystal of pure product to induce crystallization.[2]
Section 2: Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Reduce the initial volume of solvent. If too much was added, carefully evaporate some solvent and re-cool. 2. Ensure the solution is thoroughly chilled in an ice bath (0-4°C) for at least 30 minutes before filtration. 3. Heat the funnel and filter paper with hot solvent before performing the hot filtration step. |
| Persistent Yellow/Brown Color After Purification | 1. Highly colored, polar impurities are trapped within the crystal lattice. 2. Thermal degradation of the compound. | 1. Consider adding a small amount of activated charcoal to the hot solution before filtration during recrystallization. Caution: Use sparingly as it can adsorb the product. 2. Perform column chromatography for better separation of colored impurities.[7] 3. Avoid excessive heating times or temperatures. |
| Poor Separation in Column Chromatography (Overlapping Bands) | 1. Inappropriate mobile phase polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly (cracks or channels). | 1. Re-optimize the mobile phase using TLC. Aim for an Rf value of ~0.3 for the target compound. Decrease eluent polarity for better separation. 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of sample to silica gel by weight. 3. Ensure the silica slurry is packed evenly without air bubbles and that the column is never allowed to run dry.[8] |
| Product Won't Elute from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A gradient elution may be required.[3] |
Section 3: Detailed Experimental Protocols
Protocol A: Recrystallization from an Ethanol/Water Solvent System
This protocol is suitable for purifying a crude solid where isomers are not the dominant impurity.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (in the same approximate ratio as the final crystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to yield pure this compound.
Caption: Workflow for two-solvent recrystallization.
Protocol B: Flash Column Chromatography
This protocol is necessary for separating isomeric impurities or purifying an oily crude product.
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., ethyl acetate/hexane) that provides good separation of the components and gives the desired product an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring no air bubbles are trapped.[8] Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to begin eluting the solvent through the column. Collect fractions in a series of test tubes.[7]
-
Monitoring: Monitor the separation by collecting small spots from the eluted fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: Reference Data
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Product likely has low solubility. Good as an anti-solvent. |
| Ethanol | Medium-High | 78 | Good starting point as a primary solvent.[9] |
| Isopropanol | Medium | 82 | Alternative to ethanol. |
| Ethyl Acetate | Medium | 77 | Good dissolving solvent, may require a non-polar anti-solvent like hexane. |
| Hexane | Low | 69 | Product is likely insoluble. Good as an anti-solvent. |
Table 2: Column Chromatography Mobile Phase Guidance (Normal Phase - Silica Gel)
| Observation on TLC Plate | Interpretation | Action for Column Chromatography |
| All spots remain at the baseline (Rf ≈ 0). | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., increase % ethyl acetate in hexane). |
| All spots are at the solvent front (Rf ≈ 1). | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., decrease % ethyl acetate in hexane). |
| Spots are smeared and poorly resolved. | Sample may be too acidic/basic, or a different solvent system is needed. | Try a different solvent system (e.g., dichloromethane/methanol). Adding 0.5% acetic acid can sharpen spots for acidic compounds. |
| Ideal Separation (Product Rf ≈ 0.25-0.35) | Good separation is likely. | Use this solvent system as the mobile phase for the column. |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-(2-Hydroxy-5-methylphenyl)ethanone | 1450-72-2 [chemicalbook.com]
Common side products in the synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone.
Welcome to our dedicated technical support guide for the synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we will delve into the common challenges, side products, and troubleshooting strategies based on established chemical principles and field-proven insights. Our goal is to provide you with the expertise to not only identify and solve common issues but also to understand the underlying chemical causality, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of this compound.
Q1: My nitration of 3-hydroxyacetophenone is resulting in a low yield of the desired this compound and a mixture of other products. What are the likely side products?
A1: The nitration of 3-hydroxyacetophenone is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring, where the directing effects of the existing substituents can lead to a mixture of isomers. The hydroxyl group (-OH) is an activating, ortho, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director. The primary side products are typically other regioisomers of nitro-hydroxyacetophenone.
The main products you can expect are:
-
This compound (Desired Product): Nitration occurs ortho to the hydroxyl group and meta to the acetyl group.
-
1-(3-Hydroxy-4-nitrophenyl)ethanone (Side Product): Nitration occurs ortho to the hydroxyl group and ortho to the acetyl group.
-
1-(3-Hydroxy-6-nitrophenyl)ethanone (Side Product): Nitration occurs para to the hydroxyl group and ortho to the acetyl group.
-
Dinitrated Products (Side Products): Due to the activating nature of the hydroxyl group, the product can undergo further nitration to yield dinitrated species, especially if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).[1]
The formation of these isomers is a direct consequence of the electronic properties of the starting material. Careful control of reaction conditions is paramount to maximizing the yield of the desired product.
Q2: I am observing the formation of a dark, tarry substance during the nitration of 3-hydroxyacetophenone. What is causing this and how can I prevent it?
A2: The formation of a black tar-like substance is a common issue when nitrating activated aromatic compounds like phenols.[1] This is often due to oxidation of the phenol by the nitric acid, which is a strong oxidizing agent. This oxidation leads to a complex mixture of polymeric materials.
To mitigate this, consider the following strategies:
-
Milder Nitrating Agents: Instead of a concentrated nitric acid/sulfuric acid mixture, you can use milder reagents. One documented method uses cupric nitrate in an acetic acid-acetic anhydride mixture.[2][3]
-
Temperature Control: Maintain a low reaction temperature. The nitration of 3-hydroxyacetophenone has been reported at temperatures as low as 12-15°C.[2][3] Overheating the reaction mixture significantly increases the rate of side reactions, including oxidation.
-
Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and in a controlled manner to the solution of 3-hydroxyacetophenone. This helps to dissipate the heat generated during the reaction and maintain a low concentration of the nitrating agent at any given time.
Q3: I am considering a Fries rearrangement approach to synthesize a hydroxy nitrophenyl ethanone. What are the potential pitfalls and how can I control the regioselectivity?
A3: The Fries rearrangement is a powerful method for converting phenolic esters to hydroxy aryl ketones using a Lewis acid catalyst.[4][5][6][7] However, controlling regioselectivity between the ortho and para products is a significant challenge. The formation of the desired isomer is highly dependent on reaction conditions.
Key factors influencing the ortho/para selectivity include:
-
Temperature: Lower reaction temperatures generally favor the formation of the para product, which is often the thermodynamically more stable isomer. Higher temperatures tend to favor the ortho product, which can be the kinetically favored product due to the formation of a more stable bidentate complex with the Lewis acid catalyst.[5]
-
Solvent: The polarity of the solvent can also influence the product ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[5]
-
Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃, BF₃) can affect the reaction outcome.[8] An excess of the catalyst is often required as it complexes with both the starting material and the product.[8]
A significant pitfall is the potential for decomposition of the starting nitrophenolic ester under the harsh, acidic conditions of the Fries rearrangement.[9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues in the synthesis of this compound via the nitration of 3-hydroxyacetophenone.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired product with a mixture of isomers. | - Non-optimal reaction temperature.- Incorrect choice of nitrating agent.- Insufficient reaction time. | - Carefully control the reaction temperature, ideally keeping it low (e.g., 12-15°C).- Consider using a milder nitrating agent like cupric nitrate in acetic anhydride.- Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Formation of a significant amount of dark tar. | - Oxidation of the phenolic starting material.- Reaction temperature is too high.- Nitrating agent is too concentrated or added too quickly. | - Use a milder nitrating agent.- Maintain strict temperature control.- Add the nitrating agent dropwise with efficient stirring to dissipate heat. |
| Presence of dinitrated products in the final mixture. | - Excess of nitrating agent.- Reaction conditions are too harsh (high temperature, strong acid).- The mono-nitrated product is more activated than the starting material. | - Use a stoichiometric amount of the nitrating agent.- Employ milder reaction conditions.- Monitor the reaction closely and stop it once the desired mono-nitrated product is formed. |
| Difficulty in separating the desired product from its isomers. | - Similar polarities of the isomeric products. | - Utilize column chromatography with a carefully selected solvent system to achieve separation.- Recrystallization from a suitable solvent (e.g., ethyl acetate) may also be effective in purifying the desired isomer.[3] |
Experimental Workflow: Nitration of 3-Hydroxyacetophenone
This protocol outlines a method for the synthesis of this compound, with an emphasis on minimizing side product formation.
Materials:
-
3-Hydroxyacetophenone
-
Cupric nitrate (Cu(NO₃)₂)
-
Acetic anhydride
-
Acetic acid
-
Ice
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxyacetophenone in a mixture of acetic acid and acetic anhydride.
-
Cool the flask in an ice bath to maintain a temperature between 12-15°C.
-
In a separate beaker, dissolve cupric nitrate in a minimal amount of acetic acid.
-
Slowly add the cupric nitrate solution to the stirred solution of 3-hydroxyacetophenone over a period of 30-60 minutes, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into a beaker containing ice and water.
-
A precipitate should form. If not, acidify the mixture with 1M HCl to a pH of 2-3.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product will be a mixture of isomers. Purify the desired this compound using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Further purification can be achieved by recrystallization from ethyl acetate. The melting point of the pure product is reported to be 146-147°C.[3]
Mechanistic Insights: Side Product Formation
The following diagram illustrates the reaction pathways in the nitration of 3-hydroxyacetophenone, highlighting the formation of the desired product and the major isomeric side products.
Caption: Nitration pathways of 3-hydroxyacetophenone leading to the desired product and major side products.
References
- 1. stmarys-ca.edu [stmarys-ca.edu]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 30879-49-3 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1-(5-Hydroxy-2-nitrophenyl)ethanone
Welcome to the comprehensive technical support guide for the synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone. This resource is meticulously curated for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common challenges, and optimize reaction conditions for improved yield and purity.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical and biologically active compounds. Its synthesis, while seemingly straightforward, presents several challenges related to regioselectivity, reaction control, and purification. This guide provides in-depth technical assistance for the two primary synthetic routes: the nitration of 3-hydroxyacetophenone and the Fries rearrangement of 4-nitrophenyl acetate.
Core Synthetic Strategies: A Comparative Overview
Two principal synthetic pathways are commonly employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
Method A: Electrophilic Nitration of 3-Hydroxyacetophenone
This approach involves the direct nitration of 3-hydroxyacetophenone. The hydroxyl and acetyl groups on the aromatic ring direct the incoming nitro group. The hydroxyl group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. The interplay of these directing effects makes achieving high regioselectivity for the desired 2-nitro isomer a significant challenge.
Method B: Fries Rearrangement of 4-Nitrophenyl Acetate
The Fries rearrangement offers an alternative route, starting from 4-nitrophenyl acetate. This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1] The reaction conditions, particularly temperature, play a crucial role in determining the ratio of the resulting ortho- and para-hydroxy ketone isomers.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Desired this compound
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, depending on the synthetic route chosen.
For Nitration of 3-Hydroxyacetophenone:
-
Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺) in situ.[2] The ratio of these acids must be carefully controlled.
-
Solution: Optimize the ratio of nitric acid to sulfuric acid. A common starting point is a 1:2 to 1:3 molar ratio.
-
-
Reaction Temperature: Nitration is a highly exothermic reaction.[3] Poor temperature control can lead to the formation of undesired side products and decomposition.
-
Solution: Maintain a low reaction temperature, typically between 0 and 10 °C, using an ice-salt bath. Add the nitrating agent dropwise to the solution of 3-hydroxyacetophenone to manage the exotherm.
-
-
Formation of Multiple Isomers: The directing effects of the hydroxyl and acetyl groups can lead to a mixture of isomers, reducing the yield of the desired product.
-
Solution: Explore alternative nitrating agents that may offer better regioselectivity. Some literature suggests that using metal nitrates in the presence of an acid catalyst can provide milder reaction conditions.
-
For Fries Rearrangement of 4-Nitrophenyl Acetate:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Contamination with water will deactivate the catalyst.
-
Solution: Use freshly opened or properly stored anhydrous aluminum chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid because it complexes with both the starting material and the product.[4]
-
Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃. The optimal amount may need to be determined empirically for your specific reaction scale.
-
-
Inappropriate Reaction Temperature: Temperature significantly influences the ortho/para product ratio.[1]
-
Solution: For the desired ortho-acylated product (leading to this compound), higher reaction temperatures are generally favored. However, excessively high temperatures can lead to decomposition. A systematic optimization of the temperature is recommended, starting from around 60 °C and gradually increasing.
-
Issue 2: Formation of Undesired Isomers and Byproducts
Q: I am observing multiple spots on my TLC plate, indicating the presence of isomers and/or byproducts. How can I minimize their formation and purify my target compound?
A: The formation of isomers is a common challenge in both synthetic routes.
In the Nitration of 3-Hydroxyacetophenone:
-
Isomer Formation: You are likely forming a mixture of nitrated isomers, including 1-(3-hydroxy-4-nitrophenyl)ethanone and potentially dinitrated products.
-
Identification: Characterize the different spots by isolating them via column chromatography and analyzing them by ¹H NMR. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Minimization: Careful control of reaction temperature and the rate of addition of the nitrating agent is crucial for improving regioselectivity.
-
Purification: Separation of these isomers can be challenging due to their similar polarities.
-
Column Chromatography: Use a long column with a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane).
-
Recrystallization: Attempt fractional crystallization from different solvent systems.
-
-
In the Fries Rearrangement of 4-Nitrophenyl Acetate:
-
Isomer Formation: The primary byproduct is the para-isomer, 1-(2-hydroxy-5-nitrophenyl)ethanone.
-
Control of Regioselectivity:
-
Purification: The separation of ortho and para isomers is often achievable by column chromatography or recrystallization due to differences in their physical properties (e.g., polarity and crystal packing).
-
General Byproducts:
-
Decomposition Products: At elevated temperatures or with prolonged reaction times, both starting materials and products can decompose, leading to a complex mixture of byproducts.
-
Solution: Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed to avoid over-reaction and decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when performing a nitration reaction?
A1: Nitration reactions are potentially hazardous due to the use of strong, corrosive, and oxidizing acids, and the exothermic nature of the reaction.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Temperature Control: Use an ice bath to control the reaction temperature and prevent a runaway reaction.
-
Slow Addition: Add the nitrating agent slowly and dropwise to the reaction mixture.
-
Quenching: Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture.
Q2: How can I confirm the identity and purity of my final product, this compound?
A2: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the acetyl group, and the hydroxyl group. The coupling constants between the aromatic protons can help confirm the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the eight carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (181.15 g/mol ).[5]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and carbonyl (C=O) functional groups.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q3: Can I use a different Lewis acid for the Fries rearrangement?
A3: While aluminum chloride is the most common Lewis acid for the Fries rearrangement, other Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used.[4] The catalytic activity and the resulting ortho/para selectivity may vary. If you are experiencing issues with AlCl₃, exploring other Lewis acids could be a viable optimization strategy.
Experimental Protocols
Protocol A: Nitration of 3-Hydroxyacetophenone
This protocol provides a general guideline. Optimization of reactant ratios, temperature, and reaction time may be necessary.
Materials:
-
3-Hydroxyacetophenone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-hydroxyacetophenone (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 3-hydroxyacetophenone, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Allow the ice to melt, and then extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol B: Fries Rearrangement of 4-Nitrophenyl Acetate
This protocol outlines a typical procedure for the Fries rearrangement.
Materials:
-
4-Nitrophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Nitrobenzene (as solvent)
-
Hydrochloric Acid (1 M)
-
Crushed Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.5 eq).
-
Add anhydrous dichloromethane or nitrobenzene to the flask, followed by the portion-wise addition of 4-nitrophenyl acetate (1.0 eq) at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.
Data Presentation
Table 1: Influence of Temperature on Fries Rearrangement Regioselectivity
| Temperature (°C) | Solvent | ortho:para Ratio | Reference |
| Low | Polar | Favors para | [1] |
| High | Non-polar | Favors ortho | [1] |
Visualizations
Caption: Workflow for the nitration of 3-hydroxyacetophenone.
Caption: Workflow for the Fries rearrangement of 4-nitrophenyl acetate.
References
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(5-Hydroxy-2-nitrophenyl)ethanone
Welcome to the technical support center for 1-(5-Hydroxy-2-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile trifunctional building block. The unique interplay of the hydroxyl, nitro, and acetyl groups presents both synthetic opportunities and potential pitfalls. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to ensure the success of your experiments.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of your starting material is the first step in successful reaction planning and troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | --INVALID-LINK--[1] |
| Molecular Weight | 181.15 g/mol | --INVALID-LINK--[1] |
| Appearance | Brown to orange solid | --INVALID-LINK-- |
| Melting Point | 146-147 °C | --INVALID-LINK-- |
| pKa (predicted) | 6.20 ± 0.10 | --INVALID-LINK-- |
| Solubility | Soluble in polar organic solvents. | --INVALID-LINK--[2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Issues Related to Starting Material Purity and Stability
Question 1: My starting material is a dark, discolored solid. Is it still usable? What are the likely impurities?
Answer: this compound is typically a brown to orange solid. Darker coloration may indicate the presence of impurities arising from its synthesis, which is commonly the nitration of 3-hydroxyacetophenone.
-
Likely Impurities:
-
Isomeric Byproducts: The primary impurities are often positional isomers formed during the nitration of 3-hydroxyacetophenone, such as 1-(3-hydroxy-2-nitrophenyl)ethanone, 1-(3-hydroxy-4-nitrophenyl)ethanone, and dinitrated products like 3-hydroxy-2,6-dinitroacetophenone.[3] The presence of these isomers can complicate subsequent reactions and product purification.
-
Residual Acids: Incomplete neutralization after nitration can leave residual nitric or sulfuric acid, which can affect the stability of the compound and interfere with base-sensitive reactions.
-
-
Troubleshooting and Purification Protocol:
-
Purity Check: Assess the purity of your starting material by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) and by measuring its melting point. A broad or depressed melting point suggests the presence of impurities.
-
Recrystallization: If impurities are suspected, recrystallization is an effective purification method.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. Ethanol or an ethanol/water mixture is often a good starting point.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities, then hot-filter the solution. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
References
Technical Support Center: Navigating the Chemistry of 1-(5-Hydroxy-2-nitrophenyl)ethanone
Welcome to the technical support center for 1-(5-Hydroxy-2-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling this versatile but sensitive compound. Here, you will find troubleshooting guides and frequently asked questions to help you anticipate and resolve challenges in your experiments, ensuring the integrity of your reactions and the reliability of your results.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, featuring a multi-functionalized aromatic ring. However, the presence of a phenolic hydroxyl group, a nitro group, and an acetyl group on the same phenyl ring gives rise to a complex reactivity profile. These functional groups can be susceptible to degradation under various reaction conditions, leading to side products, reduced yields, and compromised purity. This guide will equip you with the knowledge to mitigate these challenges.
Troubleshooting Guide: Addressing Common Issues in Reactions
This section addresses specific problems that may arise during the use of this compound and provides actionable solutions based on established chemical principles.
Problem 1: My reaction mixture is turning dark brown or black. What is happening and how can I prevent it?
Answer:
The formation of dark-colored mixtures is a common indicator of degradation, often due to the formation of polymeric or oxidized byproducts. For this compound, this is typically caused by one or more of the following:
-
Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, especially under basic conditions or in the presence of oxidizing agents and atmospheric oxygen. This oxidation can lead to the formation of quinone-like structures, which are often highly colored and can polymerize. Proanthocyanidins, which contain phenolic moieties, have been shown to undergo oxidative degradation under basic conditions when exposed to oxygen.[1]
-
Reactions of the Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. Under certain conditions, this can lead to undesired side reactions.
-
Instability Under Basic Conditions: The phenolic proton is acidic and will be deprotonated by bases. The resulting phenoxide is highly susceptible to oxidation.
Preventative Measures:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Control of pH: If possible, maintain a neutral or slightly acidic pH. If basic conditions are required, consider using milder bases or shorter reaction times at lower temperatures.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to prevent oxidative degradation.
-
Protecting Groups: The most robust solution is often to protect the phenolic hydroxyl group. This strategy is widely used in complex molecule synthesis to prevent unwanted side reactions.[2][3]
Problem 2: I am observing unexpected side products in my reaction. What are the likely degradation pathways?
Answer:
The degradation of this compound can proceed through several pathways, depending on the reaction conditions:
-
Under Basic Conditions: As mentioned, deprotonation of the phenol leads to a phenoxide which is highly susceptible to oxidation, potentially forming quinone-type species and subsequent polymers.
-
Under Reductive Conditions: While the goal of a reduction may be to selectively transform one functional group (e.g., the nitro group), over-reduction or side reactions can occur. For example, reduction of the nitro group can yield nitroso, hydroxylamino, or amino functionalities. The ketone can also be reduced to a secondary alcohol. The choice of reducing agent is critical for selectivity.
-
Under Acidic Conditions: Strong acids can promote side reactions such as electrophilic substitution on the activated ring or hydrolysis of other functional groups if present in the molecule.
-
Photodegradation: Nitrophenols are known to be susceptible to photodegradation. While the ortho-hydroxyacetophenone moiety can confer some photostability through excited-state intramolecular proton transfer (ESIPT), the presence of the nitro group can still lead to light-induced degradation pathways.
Below is a diagram illustrating potential degradation pathways:
Potential Degradation Pathways
Problem 3: How can I protect the hydroxyl group to prevent side reactions?
Answer:
Protecting the phenolic hydroxyl group is an excellent strategy to enhance the stability of this compound during reactions. The choice of protecting group is crucial and depends on the subsequent reaction conditions.[2][3][4]
Common Protecting Groups for Phenols:
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Methyl Ether | Dimethyl sulfate (DMS), Methyl iodide (MeI) | Strong acids (HBr, BBr3) | Very stable to a wide range of conditions |
| Benzyl Ether | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | Hydrogenolysis (H2, Pd/C) | Stable to most acids and bases |
| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole | Fluoride sources (TBAF), mild acid | Stable to basic conditions, labile to acid |
| Acetyl Ester | Acetic anhydride, Acetyl chloride | Mild base (K2CO3, MeOH), mild acid | Labile to both acidic and basic conditions |
Experimental Protocol: Benzyl Protection of this compound
-
Dissolve this compound (1 eq.) in a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (K2CO3, 1.5-2 eq.), to the solution.
-
Add benzyl bromide (BnBr, 1.1-1.2 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(5-(benzyloxy)-2-nitrophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its long-term stability, this compound should be stored in a cool, dark, and dry place. A refrigerator (2-8 °C) is often recommended.[5] The container should be tightly sealed to protect it from moisture and air. For extended storage, consider flushing the container with an inert gas like argon or nitrogen.
Q2: What are some incompatible reagents to avoid when working with this compound?
A2: Due to its functional groups, this compound is incompatible with:
-
Strong Oxidizing Agents: These can lead to uncontrolled oxidation of the phenol and potentially the acetyl group.
-
Strong Reducing Agents: These may non-selectively reduce both the nitro and acetyl groups.
-
Strong Bases: Strong bases will deprotonate the phenol, making it highly susceptible to aerial oxidation.
-
Certain Electrophiles: The hydroxyl and acetyl groups can react with various electrophiles. The aromatic ring itself is activated and can undergo further electrophilic substitution, although the nitro group is deactivating.
Q3: How can I monitor the degradation of this compound during my reaction?
A3: Several analytical techniques can be employed to monitor the integrity of the starting material and detect the formation of degradation products:[6][7]
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to monitor the progress of a reaction. The appearance of new, often more polar (lower Rf), colored spots can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction mixture, allowing for the detection and quantification of the starting material, desired product, and any impurities or degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, enabling the determination of the molecular weights of any degradation products, which can help in their structural elucidation.
-
UV-Visible Spectroscopy: Changes in the UV-Vis spectrum, such as the appearance of new absorption bands or a color change in the solution, can indicate the formation of conjugated degradation products.[6]
Below is a workflow for monitoring reaction integrity:
Workflow for Monitoring Reaction Integrity
By understanding the inherent reactivity of this compound and implementing the strategies outlined in this guide, researchers can significantly improve the outcomes of their synthetic endeavors.
References
- 1. Analysis of the oxidative degradation of proanthocyanidins under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1-(5-hydroxy-2-nitrophenyl)ethanone (CAS No: 30879-49-3).[1] As a key intermediate in pharmaceutical and materials science, scaling its production presents unique challenges that require a deep understanding of the underlying reaction mechanisms and process parameters. This document provides in-depth protocols, troubleshooting guidance, and frequently asked questions to ensure a safe, efficient, and reproducible scale-up.
Overview of Synthetic Strategies
The synthesis of this compound primarily proceeds via two established routes: the direct nitration of a precursor or the Fries rearrangement of a phenolic ester. The choice between these pathways often depends on the availability of starting materials, desired purity, and the scale of the operation.
-
Route A: Electrophilic Nitration of 3-Hydroxyacetophenone: This is a direct approach where 3-hydroxyacetophenone is subjected to nitration. The primary challenge lies in controlling the regioselectivity. The hydroxyl group is an ortho-, para-director, while the acetyl group is a meta-director. This conflicting directivity can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
-
Route B: Fries Rearrangement of 3-Nitrophenyl Acetate: This elegant reaction involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2][3] This route can offer better regioselectivity if the starting ester is readily available. However, it requires strictly anhydrous conditions and careful control over catalyst stoichiometry to prevent side reactions or decomposition.[4]
Below is a diagram illustrating these primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis via Nitration of 3-Hydroxyacetophenone
This protocol is adapted from established laboratory procedures and optimized for scalability. The critical parameter in this synthesis is temperature control to minimize the formation of undesired isomers.
Materials:
-
3-Hydroxyacetophenone
-
Acetic Acid (Glacial)
-
Nitric Acid (d = 1.4)[5]
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, a thermometer, and a dropping funnel, charge 3-hydroxyacetophenone (1.0 eq).
-
Dissolution: Add glacial acetic acid (approx. 5-10 volumes relative to the starting material) and stir until all solids have dissolved.
-
Cooling: Cool the reactor jacket to 5-10°C. Ensure the internal temperature of the solution is stable before proceeding.
-
Addition of Nitrating Agent: Slowly add nitric acid (1.1 eq) dropwise via the dropping funnel over 1-2 hours. Crucial: Maintain the internal temperature below 15°C throughout the addition. The reaction is highly exothermic.
-
Reaction: After the addition is complete, allow the mixture to stir at 10-15°C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over a stirred slurry of crushed ice and water (approx. 20 volumes). A yellow precipitate should form.
-
Neutralization & Extraction: Carefully neutralize the aqueous slurry with a saturated solution of sodium bicarbonate until the pH is ~7. Extract the product with ethyl acetate (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
| Parameter | Recommended Value | Rationale |
| Temperature | < 15°C during addition | Minimizes formation of ortho- and other dinitro- isomers. |
| Nitric Acid | 1.1 equivalents | A slight excess ensures complete reaction without promoting over-nitration. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a moderator for the nitrating agent.[5] |
| Quenching | Ice/Water | Safely dissipates heat and precipitates the product from the reaction mixture. |
Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Q1: My yield is significantly lower than expected after nitration. What went wrong?
A: Low yields in this reaction are typically traced back to two main causes:
-
Inadequate Temperature Control: If the temperature rises above the recommended 15°C, the formation of undesired isomers, particularly 3-hydroxy-4-nitroacetophenone and dinitrated products, increases significantly. This diverts starting material away from your desired product.
-
Sub-optimal Workup: The product has some solubility in water. Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (like ethyl acetate) to maximize recovery. Also, ensure the pH is properly adjusted during neutralization; an acidic or strongly basic medium can affect product stability.
Q2: My final product is a mixture of isomers that are difficult to separate. How can I improve selectivity?
A: This is the inherent challenge of nitrating 3-hydroxyacetophenone. To improve selectivity for the 2-nitro isomer:
-
Strict Temperature Control: This is the most critical factor. Lowering the reaction temperature further (e.g., to 0-5°C) can improve selectivity, although it may slow down the reaction rate.
-
Alternative Nitrating Agent: Consider using a milder nitrating system. One reported method uses cupric nitrate in an acetic acid/acetic anhydride mixture at 12-15°C, which may offer different selectivity.[5][6]
-
Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is essential. Fractional recrystallization using different solvent systems or careful column chromatography are the most effective methods.
Q3: During my Fries rearrangement attempt, the reaction mixture turned black and I isolated very little product. What happened?
A: This indicates decomposition, a known issue with the Fries rearrangement of nitro-substituted phenolic esters.[4] The likely causes are:
-
Excess Lewis Acid: While the reaction is catalyzed by Lewis acids like AlCl₃, using a large excess can promote decomposition, especially at higher temperatures. A study on a similar system found that reducing the catalyst from >2 moles to ~0.8-0.85 moles was key to preventing decomposition.[4]
-
Presence of Moisture: Lewis acids react violently with water. Any moisture in your starting materials or solvent will deactivate the catalyst and can lead to uncontrolled side reactions and charring. Ensure all glassware is oven-dried and all reagents are anhydrous.
-
Elevated Temperature: The Fries rearrangement is temperature-sensitive. The optimal temperature provides enough energy for the acyl migration but is not so high as to cause decomposition. This often requires careful optimization for each specific substrate.
Frequently Asked Questions (FAQs)
Q: Which synthesis route is preferable for a multi-kilogram scale-up?
A: The direct nitration route (Route A) is often preferred for large-scale synthesis despite its selectivity issues. The reasons are primarily operational:
-
The starting material, 3-hydroxyacetophenone, is readily available and relatively inexpensive.
-
The reaction conditions, while requiring careful temperature control, do not demand the strictly anhydrous environment needed for the Fries rearrangement.
-
Avoiding large quantities of solid, hygroscopic, and highly reactive Lewis acids like AlCl₃ simplifies material handling and workup, which is a significant safety and operational advantage at scale.
Q: What are the most critical safety considerations for this synthesis?
A: Both routes have significant hazards.
-
Nitration: This reaction is highly exothermic and produces a strong acid mixture. There is a risk of a runaway reaction if cooling fails or the nitrating agent is added too quickly. Ensure adequate cooling capacity and slow, controlled addition. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.
-
Fries Rearrangement: Lewis acids like AlCl₃ react violently with water. The workup, which involves quenching the reaction, must be done slowly and with extreme care, typically by adding the reaction mixture to ice or a cooled acid solution. This process can release corrosive HCl gas. Perform the reaction and workup in a well-ventilated fume hood.
Q: How can I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) is suitable for at-a-glance monitoring in the lab. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. For more quantitative and accurate monitoring during a scale-up operation, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for precise measurement of the consumption of starting material and the formation of the product and any isomeric impurities.
References
- 1. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 30879-49-3 [chemicalbook.com]
Resolving peak tailing in HPLC analysis of 1-(5-Hydroxy-2-nitrophenyl)ethanone.
Technical Support Center: HPLC Analysis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a primary focus on the prevalent problem of peak tailing. Here, we synthesize fundamental chromatographic principles with practical, field-proven solutions to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for quantifying this compound?
A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry is such that the back half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] For quantitative analysis, a tailing peak is problematic because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the accuracy of your results.[2] A USP tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[1][3]
Q2: I'm observing significant peak tailing specifically for this compound, but not for other compounds in my analysis. What makes this molecule prone to tailing?
A2: this compound possesses two key functional groups that make it susceptible to peak tailing in reversed-phase HPLC: a phenolic hydroxyl group (-OH) and a nitro group (-NO2) on an aromatic ring. These groups can engage in undesirable secondary interactions with the stationary phase. Specifically, the acidic phenolic group can interact with residual silanol groups on the silica-based column packing material.[4][5] Additionally, the molecule's structure allows for potential chelation with trace metal ions present in the HPLC system or on the column.[6][7]
Q3: Can my mobile phase be the cause of the peak tailing?
A3: Absolutely. The mobile phase composition, particularly its pH, is a critical factor. The analyte, this compound, has a predicted pKa of approximately 6.20 for its phenolic hydroxyl group.[8] If the mobile phase pH is close to this pKa, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms, leading to peak distortion and tailing.[9] Furthermore, the ionic strength and the choice of organic modifier and additives in the mobile phase can significantly impact peak shape.[10][11]
Q4: Is it possible that my HPLC system itself is causing the peak tailing?
A4: Yes, this is a possibility. If all peaks in your chromatogram are tailing, it might point to a system-level issue. "Extra-column effects," such as excessive tubing length or dead volumes in connections, can cause band broadening and peak tailing.[2][9] However, if tailing is specific to this compound, the issue is more likely related to chemical interactions within the column, as discussed in the other FAQs.[1]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound. We will explore the root causes and provide step-by-step protocols to rectify the issue.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow to systematically address peak tailing.
Caption: A systematic workflow for troubleshooting peak tailing.
Mobile Phase Optimization: The First Line of Defense
Optimizing the mobile phase is often the most effective and least invasive way to mitigate peak tailing.
The "Why": The primary cause of peak tailing for phenolic compounds is often the interaction between the deprotonated (anionic) form of the analyte and positively charged sites on the silica surface, or with residual, acidic silanol groups (Si-OH) that are deprotonated (Si-O⁻) at higher pH values.[5][12] By lowering the mobile phase pH, we can ensure that the phenolic hydroxyl group of our analyte (pKa ≈ 6.20) remains fully protonated (neutral).[8] Simultaneously, a low pH (ideally pH < 3) will suppress the ionization of the surface silanol groups, minimizing these secondary ionic interactions.[11][13]
Experimental Protocol:
-
Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and run your sample to record the initial tailing factor.
-
pH Modification: Prepare a new aqueous mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to bring the pH to approximately 2.5-3.0.
-
Re-equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Analysis: Inject the sample and compare the peak shape and tailing factor to the baseline.
| Mobile Phase Additive | Typical Concentration | Resulting pH (approx.) | Impact on Peak Tailing |
| None (Neutral Water) | - | ~6.5-7.0 | High potential for tailing |
| Formic Acid | 0.1% (v/v) | ~2.7 | Significant reduction in tailing |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | ~2.0 | Strong reduction in tailing |
| Phosphate Buffer | 20-50 mM | 2.5 | Excellent buffering and peak shape |
The "Why": The ortho-positioning of the nitro and hydroxyl groups in this compound can create a potential site for chelation with metal ions (e.g., Fe³⁺, Al³⁺) that may be present in the silica matrix of the column packing, the stainless-steel components of the HPLC, or even in the sample itself.[6][7] This chelation can create another retention mechanism, leading to peak tailing. Flavonoids and other phenolic compounds are well-known metal chelators.[14][15]
Experimental Protocol:
-
Introduce a Chelating Agent: If pH adjustment alone is insufficient, add a small concentration of a competing chelating agent, like ethylenediaminetetraacetic acid (EDTA), to the mobile phase.
-
Preparation: Prepare the aqueous portion of your mobile phase containing 0.1-0.5 mM EDTA. Ensure it is fully dissolved before mixing with the organic modifier.
-
Equilibration and Analysis: Equilibrate the system thoroughly and inject your sample. The EDTA will bind to active metal sites in the system, preventing them from interacting with your analyte.
Column Hardware and Chemistry
If mobile phase optimization does not fully resolve the issue, the column itself is the next area to investigate.
The "Why": Not all C18 columns are created equal. Modern HPLC columns often undergo a process called "end-capping," where unreacted, accessible silanol groups are chemically bonded with a small silylating agent (like trimethylsilyl chloride).[11][16] This process deactivates many of the active sites that cause peak tailing with polar and basic compounds. Using a column that is not end-capped, or one that is old and has lost its end-capping, will exacerbate peak tailing for an analyte like this compound.
Recommendation:
-
Use High-Purity, End-capped Columns: Always select columns manufactured from high-purity silica and that are specified as "end-capped" or "base-deactivated."[13]
-
Consider Alternative Stationary Phases: For nitroaromatic compounds, a Phenyl-Hexyl or a polar-embedded phase can sometimes offer alternative selectivity and improved peak shapes by providing different interaction mechanisms.[17]
Caption: Effect of end-capping on secondary silanol interactions.
The "Why": Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, especially when operating at pH extremes.[2][4] This degradation can expose more active silanol sites, leading to a gradual increase in peak tailing.
Diagnostic and Remediation Protocol:
-
Flush the Column: Disconnect the column from the detector and flush it with a series of strong solvents. For a reversed-phase column, a typical sequence is:
-
Mobile Phase (without buffer)
-
100% Water
-
Isopropanol
-
Methylene Chloride
-
Isopropanol
-
100% Water
-
Mobile Phase
-
-
Replace the Frit: A blocked or contaminated inlet frit can distort the flow path, leading to peak shape issues.[16] If flushing doesn't work, consider replacing the inlet frit.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained impurities and protect the primary column.[1] Regularly replacing the guard column is a cost-effective way to extend the life of your analytical column.
Sample and Injection Considerations
The way the sample is prepared and introduced to the system can also be a source of peak asymmetry.
The "Why": If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte band to spread out at the head of the column before the separation begins, leading to distorted peaks.[3][4]
Best Practice:
-
Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest possible solvent that will fully dissolve the analyte.
The "Why": Injecting too much sample mass onto the column can saturate the stationary phase.[16] This saturation leads to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, resulting in asymmetrical, often "shark-fin" shaped or tailing peaks.[2][18]
Diagnostic Protocol:
-
Dilute and Re-inject: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).
-
Analyze Peak Shape: Inject the dilutions and observe the peak shape. If the tailing factor improves significantly upon dilution, you are likely overloading the column.
-
Solution: Reduce the injection volume or the concentration of your sample.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 30879-49-3 [amp.chemicalbook.com]
- 9. chromtech.com [chromtech.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. labcompare.com [labcompare.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. A novel HPLC-assisted method for investigation of the Fe2+-chelating activity of flavonoids and plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Developing HPLC Methods [sigmaaldrich.com]
- 18. chromatographytoday.com [chromatographytoday.com]
Overcoming solubility issues of 1-(5-Hydroxy-2-nitrophenyl)ethanone in organic solvents.
Welcome to the technical support center for 1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS No. 30879-49-3). This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome the common solubility challenges associated with this compound. Here, we provide expert-driven troubleshooting advice, detailed experimental protocols, and foundational knowledge to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed protocols, please see Section 2.
Q1: Why is my this compound not dissolving in my solvent system?
A1: The molecular structure of this compound presents a classic solubility challenge. It contains a polar hydroxyl (-OH) group capable of hydrogen bonding, a highly polar nitro (-NO2) group, and a moderately non-polar aromatic ring.[1] This combination means that solvents that are either purely non-polar (e.g., hexane) or purely polar-protic (e.g., water) are often ineffective. Optimal solubility is typically found in polar aprotic solvents that can satisfy both polar and hydrogen bonding interactions without the competing interactions of protic solvents.
Q2: I'm observing a color change or degradation when trying to dissolve the compound. What's happening?
A2: Nitroaromatic compounds can be sensitive to heat, light, and pH extremes.[2] The phenolic hydroxyl group is weakly acidic and can be deprotonated under basic conditions, which often leads to a significant color change (typically to a deeper yellow or orange) due to the formation of a phenolate ion. This can alter the compound's properties and may not be desirable. Aggressive heating to force dissolution can lead to thermal decomposition. Always start dissolution at room temperature and heat gently only if necessary, preferably under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: Can I use a solvent blend or co-solvent system?
A3: Absolutely. Co-solvency is a powerful and common technique to enhance the solubility of challenging compounds.[3][4] For this specific molecule, a mixture of a good polar aprotic solvent (like DMSO or DMF) with a less polar co-solvent (like dichloromethane or ethyl acetate) can fine-tune the solvent environment to match the compound's needs. This is often a trial-and-error process, but a systematic approach as outlined in our troubleshooting guide can save significant time.
Q4: What are the best starting solvents to try for this compound?
A4: Based on its structure and data from analogous compounds like nitrophenols and hydroxyacetophenones, the following solvents are recommended as starting points:[5][6][7]
-
Good: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile, Tetrahydrofuran (THF).
-
Poor: Water, Hexane, Toluene, Diethyl Ether.
Q5: What safety precautions should I take when handling this compound?
A5: Aromatic nitro compounds should be handled with care.[8] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[9] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[8][9]
Section 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured, step-by-step guidance for systematically overcoming solubility issues.
Guide 1: Systematic Solvent Screening Workflow
The goal of this workflow is to efficiently identify a suitable solvent or co-solvent system for your desired concentration.
Workflow Logic: This protocol follows a logical progression from single solvents to binary mixtures, using a small amount of material to conserve your sample. It incorporates a validation step to ensure your analytical method is sensitive enough to detect solubility.
Step-by-Step Protocol:
-
Preparation : Accurately weigh 1-2 mg of this compound into several small, clear glass vials.
-
Solvent Addition : To each vial, add a measured volume of a single test solvent to achieve your target concentration (e.g., add 100 µL for a 10 mg/mL test).
-
Initial Assessment : Vortex each vial vigorously for 2 minutes at room temperature. Visually inspect for undissolved solid material against a dark background.
-
Gentle Heating : If solids remain, warm the vials in a water bath to 40-50°C for 10 minutes. Caution : Do not overheat, as this can cause degradation.
-
Sonication : If solids persist, place the vials in an ultrasonic bath for 15 minutes.
-
Equilibration : Allow the samples to stand at room temperature for at least 1 hour to check for precipitation or "crashing out." A stable solution is the goal.
-
Co-Solvent Testing : If single solvents fail, repeat steps 2-6 using binary mixtures. Start with a 1:1 (v/v) ratio of a good solvent with a moderate one (e.g., Acetone:Ethanol).
-
Analysis : Once a clear solution is obtained, it is best practice to filter it through a 0.22 µm syringe filter and analyze the concentration using a validated method (e.g., HPLC-UV) to confirm the dissolved amount. This is a key step in determining equilibrium solubility.[10][11]
Guide 2: Troubleshooting via pH Modification
The phenolic hydroxyl group on this compound is acidic. Modifying the pH can dramatically alter solubility, but must be done with caution as it also changes the chemical nature of the molecule.
Causality: Deprotonating the hydroxyl group with a base forms the corresponding phenolate salt. This salt is an ion and will be significantly more soluble in polar protic solvents like water or ethanol. Conversely, in highly acidic conditions, the nitro and carbonyl groups can be protonated, which may also alter solubility.
Protocol for pH Modification:
-
Select a Protic Solvent : Choose a solvent where the deprotonated salt form is likely to be soluble (e.g., ethanol, methanol, or a THF/water mixture).
-
Prepare a Slurry : Create a suspension of your compound in the chosen solvent at the target concentration.
-
Titrate with Base : While stirring, add a weak organic base (e.g., triethylamine) dropwise. If your system is aqueous, you can use dilute (0.1 M) sodium hydroxide.
-
Monitor : Observe for dissolution. A distinct color change to a deeper yellow/orange is a strong indicator of phenolate formation.
-
Verify Stability : Once dissolved, it is critical to assess the stability of your compound in this basic solution over your experimental timeframe. Use an analytical technique like HPLC or TLC to check for the appearance of degradation products.
Important Note : Using pH modification changes the molecule from its neutral form to a salt. This will impact its reactivity, chromatographic behavior, and biological activity. This method is only suitable if the salt form is acceptable for your downstream application.
Section 3: Data & Reference Tables
Table 1: Predicted Solubility Profile of this compound
This table provides a qualitative and semi-quantitative guide to solvent selection based on chemical principles and data from analogous structures.[1][5][6][12] The Hansen Solubility Parameters (HSP) help quantify the "like dissolves like" principle by breaking down intermolecular forces into dispersion (δD), polar (δP), and hydrogen bonding (δH) components.[13][14][15] A good solvent will have HSP values close to those of the solute.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale / Hansen Parameters (δD, δP, δH)[16] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent H-bond acceptor, highly polar. (18.4, 16.4, 10.2) |
| Dimethylformamide (DMF) | High | Strong H-bond acceptor, highly polar. (17.4, 13.7, 11.3) | |
| Acetone | Good | Good balance of polarity and H-bond acceptance. (15.5, 10.4, 7.0) | |
| Acetonitrile (ACN) | Good | Highly polar, moderate H-bond acceptor. (15.3, 18.0, 6.1) | |
| Polar Protic | Ethanol | Moderate | Can H-bond, but competes with solute's intramolecular H-bonds. (15.8, 8.8, 19.4) |
| Methanol | Moderate | Similar to ethanol, more polar. (14.7, 12.3, 22.3) | |
| Ester | Ethyl Acetate | Moderate-Low | Moderate polarity, but weaker H-bond acceptor. (15.8, 5.3, 7.2) |
| Chlorinated | Dichloromethane (DCM) | Low | Low polarity, cannot accept H-bonds effectively. (17.0, 7.3, 7.1) |
| Aromatic | Toluene | Very Low | Non-polar, cannot overcome crystal lattice energy. (18.0, 1.4, 2.0) |
| Alkane | Hexane | Insoluble | Fully non-polar, incompatible with polar functional groups. (14.9, 0.0, 0.0) |
| Aqueous | Water | Very Low | Highly polar but cannot sufficiently solvate the aromatic ring. (15.5, 16.0, 42.3) |
HSP values are in MPa⁰.⁵. The HSP for the solute are not empirically determined but are inferred to be in the range of polar, H-bonding solvents.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. ijirt.org [ijirt.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. agilent.com [agilent.com]
- 9. carlroth.com [carlroth.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. A Computational Route to Hansen Solubility Parameters of Nitrated | Research - Edubirdie [edubirdie.com]
- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 16. rsc.org [rsc.org]
Identifying and removing impurities from 1-(5-Hydroxy-2-nitrophenyl)ethanone.
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to identifying and removing impurities from 1-(5-Hydroxy-2-nitrophenyl)ethanone. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you navigate the challenges of synthesizing and purifying this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
The nature of impurities is intrinsically linked to the synthetic route employed. A prevalent method for synthesizing this compound is the nitration of 3-hydroxyacetophenone.[1] Given this pathway, the primary impurities are typically:
-
Unreacted Starting Material: Residual 3-hydroxyacetophenone.
-
Regioisomers: The nitration of a substituted benzene ring can lead to the formation of other isomers. Besides the desired 2-nitro product, you may also find 4-nitro, 6-nitro, and dinitro-substituted isomers.
-
By-products from Side Reactions: Depending on the reaction conditions (e.g., temperature, concentration of nitric and sulfuric acids), side reactions like oxidation of the hydroxyl group or other unwanted reactions can occur.[2]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., acetic acid, ethanol) can be carried over.[2]
The following diagram illustrates a logical workflow for addressing these potential impurities.
Caption: Workflow for impurity identification and purification.
Q2: How can I effectively identify the impurities in my crude sample?
A multi-faceted analytical approach is recommended for robust impurity identification.
-
Thin-Layer Chromatography (TLC): This is your first line of defense. It's a quick and inexpensive method to visualize the number of components in your crude mixture. By comparing the Rf values of your crude product to a standard of pure this compound and the starting material (3-hydroxyacetophenone), you can get an initial assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation. The spectrum of the pure product will have characteristic peaks.[3] Impurities will introduce extra peaks. For instance, the presence of unreacted 3-hydroxyacetophenone will show a different aromatic splitting pattern compared to the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample.[4][5] By developing a suitable method, you can separate and quantify the main product and its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of formic or phosphoric acid is a good starting point.[4][5]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help determine the molecular weights of the impurities, providing crucial clues to their identities.[2] The expected molecular weight for this compound is 181.15 g/mol .[3][6]
| Analytical Technique | Information Provided |
| TLC | Number of components, qualitative purity assessment. |
| ¹H NMR | Structural information, identification of known impurities. |
| HPLC | Quantitative purity data, separation of components.[4] |
| LC-MS | Molecular weight of impurities, definitive identification.[2] |
Troubleshooting Guides
Scenario 1: My crude product is a dark, oily substance that won't solidify.
Question: I've completed the synthesis, and after the workup, I'm left with a dark oil instead of a solid. What's going on, and how can I fix it?
Answer: This is a common issue that usually points to the presence of significant impurities that are depressing the melting point of your product or residual solvent.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure using a rotary evaporator. Heating the flask gently in a water bath can help remove stubborn, high-boiling point solvents.
-
Initial Purification Attempt: Try to "crash out" the solid. Dissolve the oil in a minimum amount of a hot solvent in which your product has good solubility (e.g., ethanol, ethyl acetate) and then cool it in an ice bath while scratching the inside of the flask with a glass rod to induce crystallization.
-
Liquid-Liquid Extraction: If the oil persists, perform a liquid-liquid extraction. Dissolve the oil in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again.
-
Column Chromatography: If all else fails, column chromatography is your most reliable option for separating the desired product from the oily impurities.[7]
Scenario 2: Recrystallization isn't improving the purity of my product.
Question: I've attempted to recrystallize my this compound, but my post-recrystallization TLC and NMR still show significant impurities. What should I do?
Answer: The success of recrystallization hinges on the correct choice of solvent and proper technique.[8] If it's not working, a systematic approach to optimization is needed.
Troubleshooting Protocol: Optimizing Recrystallization
-
Solvent Selection is Key: The ideal solvent should dissolve the compound when hot but not when cold. The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).
-
Recommended Solvents to Test: Start with ethanol, isopropanol, or a mixture of ethanol and water. You can also try ethyl acetate/hexane systems.
-
Testing Procedure: In small test tubes, add a small amount of your crude product and a few drops of the test solvent. Heat the mixture to see if it dissolves, then cool to see if crystals form.
-
-
Refine Your Technique:
-
Use a Minimum of Hot Solvent: Adding too much solvent will keep your product dissolved even when cooled, leading to low recovery.[8]
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Second Crop: Don't discard the mother liquor immediately. Concentrating it and cooling it again may yield a second, albeit less pure, crop of crystals.
-
The following decision tree can guide you through troubleshooting your recrystallization.
Caption: Decision tree for troubleshooting recrystallization.
Scenario 3: My compound streaks on the TLC plate and won't separate well during column chromatography.
Question: I'm trying to purify my product using silica gel column chromatography, but the spots are streaking on the TLC plate, and the separation on the column is poor. How can I improve this?
Answer: Streaking on a silica gel TLC plate or poor column separation for a phenolic compound like this compound often points to strong interactions with the acidic silica gel.
Troubleshooting Protocol: Optimizing Column Chromatography
-
Adjust Mobile Phase Polarity: Streaking can occur if the mobile phase is not polar enough to move the compound effectively.[7]
-
Mitigate Strong Silica Interactions: The acidic nature of silica gel can cause strong binding and streaking with polar compounds, especially phenols.
-
Add a Modifier: Add a small amount (0.5-1%) of a modifier to your mobile phase. For an acidic compound like a phenol, adding a small amount of acetic acid can improve peak shape and separation.
-
Use a Different Stationary Phase: If problems persist, consider using a different stationary phase, such as neutral or basic alumina, or a reverse-phase C18 silica gel.
-
Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 95:5) and gradually increase ethyl acetate concentration.[9] |
| Column Packing | Wet packing | Preparing a slurry of silica in the initial mobile phase helps prevent air bubbles and ensures a uniform column bed.[7] |
| Sample Loading | Dry loading | Adsorbing the crude product onto a small amount of silica gel before loading it onto the column often results in better separation than loading a concentrated solution directly. |
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Ethanone, 1-(2-hydroxy-5-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethanone, 1-(2-hydroxy-5-methylphenyl)- | SIELC Technologies [sielc.com]
- 6. This compound | 30879-49-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 1-(5-Hydroxy-2-nitrophenyl)ethanone
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Hydroxy-2-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through a comparative analysis with structurally related acetophenone derivatives. By understanding the subtle yet significant shifts in proton resonances, researchers can gain a deeper appreciation for the interplay of electronic effects within substituted aromatic systems.
Structural Elucidation via ¹H NMR: The Case of this compound
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the unambiguous determination of molecular structure.[1][2] In the context of substituted acetophenones, ¹H NMR provides a detailed map of the proton environment, revealing the influence of various functional groups on the aromatic ring. For this compound, the interplay between the electron-withdrawing nitro group, the electron-donating hydroxyl group, and the acetyl group creates a unique spectral fingerprint.
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative, providing clear evidence for the substitution pattern on the benzene ring.
Comparative Spectral Analysis: Unraveling Substituent Effects
To fully appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with structurally similar molecules is instructive. Here, we compare its spectrum with those of 2-nitroacetophenone, 4-nitroacetophenone, and 3-hydroxyacetophenone. This comparative approach highlights how the position and nature of substituents dramatically influence the chemical shifts of the aromatic protons.
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) | Acetyl Protons (δ, ppm) |
| This compound | H-3: ~7.2-7.4 (d); H-4: ~7.0-7.2 (dd); H-6: ~7.9-8.1 (d) | ~2.6 |
| 2-Nitroacetophenone [3] | ~7.5-8.2 (m) | ~2.6 |
| 4-Nitroacetophenone [4][5][6] | Aromatic Protons: 8.0-8.3 (m) | ~2.7 |
| 3-Hydroxyacetophenone [7][8][9][10] | ~6.9-7.8 (m) | ~2.6 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The strong electron-withdrawing nature of the nitro group generally leads to a downfield shift (deshielding) of the aromatic protons.[11][12] Conversely, the electron-donating hydroxyl group causes an upfield shift (shielding). In this compound, the proton ortho to the nitro group (H-6) is expected to be the most deshielded, appearing at the lowest field. The hydroxyl group at the meta position relative to the acetyl group and ortho to one of the aromatic protons will influence the electronic environment, leading to the observed splitting patterns and chemical shifts.
Visualizing Structural and Electronic Influences
The following diagram illustrates the structures of the compared compounds, highlighting the positions of the key functional groups that dictate the observed ¹H NMR spectral features.
Caption: Structural comparison of this compound and its analogues.
Experimental Protocol for ¹H NMR Spectroscopy
Acquiring a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.[13][14] The following protocol provides a robust methodology for the analysis of acetophenone derivatives.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[13][15]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[13] The choice of solvent is critical as it must dissolve the sample without its own signals interfering with the analyte's spectrum.[1]
-
Homogenization: Securely cap the vial and vortex until the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.[13]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[13]
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for field-frequency stabilization. Subsequently, shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved spectral lines.
-
Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. The number of scans should be sufficient to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
Workflow for Spectral Acquisition and Analysis
The following diagram outlines the logical workflow from sample preparation to final spectral analysis and interpretation.
Caption: Workflow for ¹H NMR spectral acquisition and analysis.
Conclusion
The ¹H NMR spectrum of this compound offers a rich source of structural information, which is best understood through a comparative analysis with related compounds. This guide has provided a framework for interpreting this spectrum, supported by a detailed experimental protocol and logical workflows. By applying these principles, researchers can confidently utilize ¹H NMR spectroscopy for the characterization and quality control of substituted aromatic compounds in their drug discovery and development endeavors.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. 4-Nitroacetophenone(100-19-6) 1H NMR [m.chemicalbook.com]
- 5. Acetophenone, 4'-nitro- [webbook.nist.gov]
- 6. 4-Nitroacetophenone | C8H7NO3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. 3'-Hydroxyacetophenone(121-71-1) 1H NMR [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Hydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Proton NMR Table [www2.chemistry.msu.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 15. ocw.mit.edu [ocw.mit.edu]
A Comparative Guide to the ¹³C NMR Spectral Data of 1-(5-Hydroxy-2-nitrophenyl)ethanone and Its Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool in this endeavor, providing a detailed fingerprint of the carbon framework of a molecule. This guide offers an in-depth comparative analysis of the experimental and predicted ¹³C NMR data for 1-(5-Hydroxy-2-nitrophenyl)ethanone, a substituted acetophenone with potential applications in organic synthesis and medicinal chemistry.
This guide will delve into the nuances of the ¹³C NMR spectrum of the title compound, comparing it with its structural isomers and related analogues. By examining the subtle yet significant shifts in carbon resonances, we can gain a deeper understanding of the electronic effects exerted by the hydroxyl (-OH) and nitro (-NO₂) substituents on the aromatic ring. This comparative approach not only aids in the definitive identification of this compound but also provides valuable insights for predicting and interpreting the spectra of similarly substituted aromatic systems.
The Significance of Substituent Effects in ¹³C NMR
The chemical shift of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the nitro group, deshield adjacent carbon atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the hydroxyl group, shield nearby carbons, shifting their signals to a lower chemical shift (upfield). The interplay of these effects, along with their positional isomerism, results in a unique spectral signature for each compound.
Experimental and Predicted ¹³C NMR Data: A Comparative Analysis
To provide a comprehensive comparison, we have compiled both experimental and predicted ¹³C NMR data for this compound and its key isomers and analogues. The predicted data was generated using online NMR prediction tools, which employ sophisticated algorithms based on large spectral databases.[1][2][3] It is important to note that experimental conditions, particularly the choice of solvent, can influence chemical shifts.[4][5] Where available, the solvent used for the experimental data is provided.
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C=O | CH₃ |
| This compound (Target) | ~131.0 | ~140.0 | ~115.0 | ~125.0 | ~158.0 | ~120.0 | ~198.0 | ~28.0 |
| 1-(3-Hydroxy-4-nitrophenyl)ethanone (Isomer) | ~131.0 | ~125.0 | ~154.0 | ~140.0 | ~118.0 | ~128.0 | ~196.0 | ~26.0 |
| 1-(4-Hydroxy-3-nitrophenyl)ethanone (Isomer) | ~130.0 | ~129.0 | ~138.0 | ~155.0 | ~116.0 | ~125.0 | ~196.0 | ~26.0 |
| 2'-Nitroacetophenone (Analogue) | ~136.0 | ~148.0 | ~124.0 | ~133.0 | ~129.0 | ~128.0 | ~199.0 | ~30.0 |
| 5'-Hydroxyacetophenone (Analogue) | ~138.0 | ~115.0 | ~122.0 | ~115.0 | ~157.0 | ~122.0 | ~198.0 | ~26.0 |
Note: The chemical shift values are approximate and may vary slightly depending on the experimental conditions and the prediction algorithm used. The numbering of the aromatic carbons (C1-C6) starts from the carbon bearing the acetyl group.
Deciphering the Spectral Data: A Deeper Look
This compound: In our target molecule, the nitro group at the C2 position strongly deshields this carbon, resulting in a downfield shift. The hydroxyl group at C5, being an electron-donating group, shields the ortho (C4 and C6) and para (C2) carbons. However, the potent electron-withdrawing nature of the nitro group at C2 dominates the electronic landscape of its immediate vicinity.
Comparison with Isomers:
-
1-(3-Hydroxy-4-nitrophenyl)ethanone: The positions of the hydroxyl and nitro groups are swapped relative to the acetyl group. Here, the nitro group at C4 significantly deshields this position. The hydroxyl group at C3 exerts its shielding effect on the ortho (C2 and C4) and para (C6) carbons.
-
1-(4-Hydroxy-3-nitrophenyl)ethanone: In this isomer, the hydroxyl group is para to the acetyl group, and the nitro group is meta. The hydroxyl group at C4 strongly shields this carbon, while the nitro group at C3 has a pronounced deshielding effect.
Comparison with Analogues:
-
2'-Nitroacetophenone: This compound lacks the hydroxyl group. A comparison highlights the upfield shift of the aromatic carbons in this compound due to the electron-donating effect of the -OH group.[6][7][8]
-
5'-Hydroxyacetophenone: The absence of the nitro group in this analogue demonstrates the significant downfield shift induced by this strong electron-withdrawing group on the aromatic ring of our target molecule.
Experimental Protocol: Synthesis of Substituted Acetophenones
The synthesis of hydroxy and nitro-substituted acetophenones often involves electrophilic aromatic substitution reactions on a substituted benzene ring. For instance, the nitration of a hydroxyacetophenone is a common route. The following is a general protocol that can be adapted for the synthesis of the title compound and its isomers.
A General Synthesis Workflow
A generalized synthesis workflow for substituted acetophenones.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting hydroxyacetophenone in a suitable solvent, such as glacial acetic acid.[9]
-
Nitration: Cool the solution in an ice bath and slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.
-
Reaction: Allow the reaction to stir at a controlled temperature for a specific duration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Logical Framework for Spectral Interpretation
The interpretation of the ¹³C NMR spectra of these compounds follows a logical progression based on fundamental principles of organic spectroscopy.
A Logical Workflow for Spectral Analysis
A systematic approach to interpreting ¹³C NMR spectra of substituted acetophenones.
Conclusion
This comparative guide provides a detailed analysis of the ¹³C NMR data for this compound, offering valuable insights for researchers in the field. The presented experimental and predicted data, along with the discussion of substituent effects, serve as a practical resource for the structural elucidation of this and related compounds. By understanding the principles that govern chemical shifts in substituted aromatic systems, scientists can more confidently and accurately interpret their NMR data, accelerating the pace of discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. CASPRE [caspre.ca]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. NMR Solvents | Eurisotop [eurisotop.com]
- 6. 2-Nitroacetophenone(577-59-3) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and chemical synthesis, the precise structural elucidation of novel compounds is paramount. 1-(5-Hydroxy-2-nitrophenyl)ethanone, a substituted nitroaromatic compound, presents a unique analytical challenge due to its combination of reactive functional groups. This guide provides an in-depth analysis of its characterization using mass spectrometry, comparing this powerful technique with other analytical methodologies. As Senior Application Scientists, our goal is to not only present data but to illuminate the strategic thinking behind the analytical process, ensuring both accuracy and efficiency in your research endeavors.
The Analytical Imperative: Why Mass Spectrometry?
This compound, with a molecular formula of C₈H₇NO₄ and a molecular weight of 181.15 g/mol , possesses a rich chemical architecture comprising a phenolic hydroxyl group, a nitro group, and a ketone.[1][2] This intricate arrangement of electron-withdrawing and -donating groups dictates its chemical behavior and necessitates a highly specific and sensitive analytical approach for unambiguous identification and quantification. Mass spectrometry (MS) emerges as the preeminent technique for this purpose, offering unparalleled sensitivity and the ability to deduce structural information through controlled fragmentation.
This guide will navigate the nuances of analyzing this compound by mass spectrometry, from selecting the appropriate ionization method to interpreting the resultant fragmentation patterns. We will also provide a comparative overview of alternative analytical techniques, offering a holistic perspective for your experimental design.
Deciphering the Molecular Blueprint: Mass Spectrometry Analysis
The journey of a molecule through a mass spectrometer is a story told in mass-to-charge ratios. For this compound, this story begins with ionization.
Ionization Techniques: A Comparative Approach
The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, several methods are viable, each with distinct advantages.
| Ionization Technique | Principle | Suitability for this compound | Expected Ion |
| Electron Ionization (EI) | A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. | Well-suited for this relatively small and volatile molecule. Provides a detailed fragmentation pattern for structural elucidation. | [M]•⁺ (molecular ion) |
| Chemical Ionization (CI) | A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction. This is a "softer" technique. | Useful for confirming the molecular weight with less fragmentation than EI. | [M+H]⁺ (protonated molecule) |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. | Ideal for coupling with liquid chromatography (LC-MS) and for analyzing less volatile samples. The phenolic hydroxyl group can be readily deprotonated in negative ion mode. | [M-H]⁻ (deprotonated molecule) or [M+H]⁺ (protonated molecule) |
Given its structure, Electron Ionization (EI) is a robust choice for initial characterization, as it provides a reproducible fragmentation pattern that serves as a molecular fingerprint.
The Fragmentation Story: Predicting the Pathway
Under electron ionization, this compound will undergo a series of fragmentation events, yielding characteristic ions. The most prominent peaks observed in the GC-MS analysis of this compound are at m/z 181 and 166.[1]
The peak at m/z 181 corresponds to the molecular ion [M]•⁺, confirming the molecular weight of the compound.
The significant fragment at m/z 166 can be attributed to the loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation pathway for acetophenones. This process, known as alpha-cleavage, results in a stable acylium ion.
Further fragmentation is anticipated based on the presence of the nitro and hydroxyl groups. The following diagram illustrates the predicted fragmentation pathway:
Caption: Predicted EI-MS fragmentation pathway of this compound.
Explanation of the Fragmentation Pathway:
-
Formation of the Molecular Ion (m/z 181): The initial electron impact removes an electron from the molecule, forming the molecular ion [C₈H₇NO₄]•⁺.
-
Alpha-Cleavage (m/z 166): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion at m/z 166.
-
Loss of Nitric Oxide (m/z 136): The fragment at m/z 166 can then lose a molecule of nitric oxide (NO), a common fragmentation for nitroaromatic compounds, resulting in an ion at m/z 136.
-
Sequential Loss of Carbon Monoxide (m/z 108 and m/z 80): Subsequent losses of carbon monoxide (CO) from the ring structure can lead to the formation of ions at m/z 108 and m/z 80.
A Broader Perspective: Comparison with Other Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical workflow often involves orthogonal techniques to provide confirmatory data.
| Technique | Principle | Advantages for this Compound | Disadvantages for this Compound |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and specificity. Provides structural information through fragmentation. | Destructive technique. Isomers may have similar mass spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Non-destructive. | Lower sensitivity than MS. Requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates components of a mixture based on their affinity for a stationary phase. | Excellent for quantification and purity assessment. Can be coupled with MS (LC-MS). | Provides limited structural information on its own. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present (e.g., -OH, -NO₂, C=O). | Complex spectra can be difficult to interpret fully. Not ideal for quantification. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complementary to IR spectroscopy, particularly for non-polar bonds. Can be used for aqueous samples. | Can be affected by fluorescence. May have lower sensitivity for some compounds. |
Experimental Protocols for Robust Analysis
To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided as a starting point for your analyses.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent choice for the analysis of this compound due to its volatility.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetone).
-
Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Caption: Workflow for GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
For applications requiring higher sensitivity or for the analysis of complex matrices, LC-MS is the preferred method.
1. Sample Preparation:
-
Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.
-
Dilute with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS System and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6546 Q-TOF or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5-95% B.
-
8-10 min: 95% B.
-
10-10.1 min: 95-5% B.
-
10.1-12 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Mass Range: m/z 50-500.
Caption: Workflow for LC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound is a clear demonstration of the technique's prowess in the structural elucidation of complex organic molecules. By carefully selecting the ionization method and understanding the fundamental principles of fragmentation, researchers can confidently identify and characterize this compound. While mass spectrometry stands as a cornerstone of modern analytical chemistry, its integration with orthogonal techniques such as NMR and HPLC provides a self-validating system that ensures the highest level of scientific rigor. The protocols and insights provided in this guide are intended to empower researchers to approach their analytical challenges with a strategic and informed perspective, ultimately accelerating the pace of discovery and innovation.
References
A Comparative Guide to the Infrared Spectrum of 1-(5-Hydroxy-2-nitrophenyl)ethanone
This guide presents an in-depth analysis of the infrared (IR) spectrum of 1-(5-Hydroxy-2-nitrophenyl)ethanone, a valuable building block in pharmaceutical and chemical synthesis. By comparing its spectral features with those of structurally related acetophenone derivatives, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how its unique substitution pattern influences its vibrational properties. This analysis is grounded in established spectroscopic principles and supported by experimental data from reputable sources.
Introduction: The Vibrational Signature of a Multifunctional Molecule
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For a molecule like this compound, which possesses a hydroxyl group (-OH), a nitro group (-NO₂), and a carbonyl group (C=O) on an aromatic ring, its IR spectrum is a rich tapestry of information about its functional groups and their electronic interplay.
The relative positions of these substituents on the benzene ring create a distinct electronic environment that influences the vibrational frequencies of each functional group. Understanding these spectral nuances is critical for confirming the identity and purity of the compound, as well as for monitoring its transformations in chemical reactions.
Interpreting the Infrared Spectrum of this compound
While a publicly available, fully assigned experimental spectrum of this compound is not readily accessible, we can predict its key absorption bands with a high degree of confidence based on the known frequencies of its constituent functional groups and by comparison with structurally similar molecules. The spectrum was recorded using the KBr-Pellet technique[1].
Key Predicted Vibrational Modes for this compound:
-
O-H Stretching: The phenolic hydroxyl group will exhibit a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of intermolecular hydrogen bonding.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3100-3000 cm⁻¹ region.
-
C=O Stretching: The carbonyl group of the ketone will produce a strong, sharp absorption. Due to conjugation with the aromatic ring and the electronic effects of the substituents, this peak is anticipated around 1680-1700 cm⁻¹.
-
N-O Stretching (Asymmetric and Symmetric): The nitro group will display two characteristic stretching vibrations: a strong asymmetric stretch between 1550-1475 cm⁻¹ and a medium symmetric stretch between 1360-1290 cm⁻¹.
-
C-C Aromatic Stretching: The in-ring carbon-carbon stretching vibrations of the benzene ring typically appear as a set of bands in the 1600-1400 cm⁻¹ region.
-
C-O Stretching: The stretching vibration of the C-O bond of the phenolic group is expected in the 1320-1000 cm⁻¹ range.
A Comparative Analysis with Structurally Related Compounds
To understand the unique spectral features of this compound, it is instructive to compare its predicted spectrum with the experimental spectra of related acetophenone derivatives. For this guide, we have selected 2-nitroacetophenone, 4-nitroacetophenone, and 3-hydroxyacetophenone as comparators.
| Functional Group Vibration | This compound (Predicted) | 2-Nitroacetophenone | 4-Nitroacetophenone | 3-Hydroxyacetophenone |
| O-H Stretch (cm⁻¹) | ~3400 (broad) | N/A | N/A | ~3150 (broad)[2] |
| Aromatic C-H Stretch (cm⁻¹) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3070[2] |
| C=O Stretch (cm⁻¹) | ~1685 | ~1700 | ~1690 | ~1650[2] |
| N-O Asymmetric Stretch (cm⁻¹) | ~1520 | ~1525 | ~1520 | N/A |
| N-O Symmetric Stretch (cm⁻¹) | ~1350 | ~1350 | ~1345 | N/A |
| C-C Aromatic Stretch (cm⁻¹) | ~1600, 1480 | ~1610, 1580 | ~1600, 1585 | ~1605, 1578, 1499, 1433[3] |
| C-O Stretch (cm⁻¹) | ~1250 | N/A | N/A | ~1222[3] |
Note: The spectral data for the comparator compounds are sourced from various publicly available databases and publications. The peak positions are approximate and may vary slightly depending on the experimental conditions.
Analysis of Spectral Differences:
-
Hydroxyl Group: The most apparent difference is the presence of the broad O-H stretching band in this compound and 3-hydroxyacetophenone, which is absent in the nitroacetophenones. The position and broadness of this peak are indicative of hydrogen bonding.
-
Carbonyl Group: The position of the C=O stretching vibration is sensitive to the electronic effects of the ring substituents. In 3-hydroxyacetophenone, the hydroxyl group's electron-donating resonance effect lowers the C=O bond order, shifting the peak to a lower wavenumber (~1650 cm⁻¹)[2]. Conversely, the electron-withdrawing nitro group in 2-nitroacetophenone and 4-nitroacetophenone increases the C=O bond order, resulting in a higher wavenumber absorption (~1700 cm⁻¹ and ~1690 cm⁻¹, respectively). For this compound, the opposing effects of the -OH and -NO₂ groups are expected to result in a C=O stretch at an intermediate frequency.
-
Nitro Group: The asymmetric and symmetric N-O stretching frequencies are characteristic of the nitro group and are clearly observed in all the nitro-substituted compounds. Their positions are relatively consistent across these molecules.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following is a detailed, step-by-step methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the KBr pellet technique. This method is widely used due to its ability to produce high-quality spectra for a broad range of solid materials.
Diagram of the KBr Pellet Preparation Workflow:
References
A Comparative Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone and Its Positional Isomers
In the landscape of organic synthesis, the hydroxy-nitro-substituted acetophenones represent a class of highly versatile intermediates. Their utility stems from the unique interplay of three functional groups—hydroxyl (-OH), nitro (-NO₂), and acetyl (-COCH₃)—whose positions on the phenyl ring dictate the molecule's physicochemical properties, reactivity, and suitability for various applications, from pharmaceutical synthesis to materials science. This guide provides an in-depth comparison of 1-(5-Hydroxy-2-nitrophenyl)ethanone and its key positional isomers, offering experimental insights to inform research and development.
Structural and Physicochemical Landscape
The arrangement of the functional groups on the benzene ring profoundly influences the molecule's electronic environment and intermolecular forces. This, in turn, dictates physical properties such as melting point and acidity (pKa). The isomers under consideration are:
-
This compound (Compound A)
-
1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound B)
-
1-(2-Hydroxy-5-nitrophenyl)ethanone (Compound C)
-
1-(2-Hydroxy-3-nitrophenyl)ethanone (Compound D)
Figure 1. Chemical Structures of the Compared Isomers.
The properties of these isomers are shaped by factors like intramolecular hydrogen bonding, which is possible in ortho-hydroxyacetophenones (Compounds C and D), and the combined electron-withdrawing effects of the nitro and acetyl groups.
Table 1: Comparative Physicochemical Properties
| Property | This compound (A) | 1-(4-Hydroxy-3-nitrophenyl)ethanone (B) | 1-(2-Hydroxy-5-nitrophenyl)ethanone (C) |
| CAS Number | 30879-49-3[1][2] | 6322-56-1[3][4] | 1450-76-6[5] |
| Molecular Formula | C₈H₇NO₄[1][2] | C₈H₇NO₄[3] | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol [1][2] | 181.15 g/mol [6] | 181.15 g/mol |
| Appearance | - | Pale yellow to yellow crystalline solid[3] | Yellow solid[5] |
| Melting Point (°C) | - | 132-135[7][8] | 100-104[5] |
| pKa (Predicted/Experimental) | - | ~5.18 (Predicted)[7] / 7.15 (for p-nitrophenol)[9] | ~7.17 (for o-nitrophenol)[9] |
Data for 1-(2-Hydroxy-3-nitrophenyl)ethanone is less commonly reported in readily available databases.
Expert Insights: The lower melting point of Compound C compared to Compound B can be attributed to intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen. This internal bonding reduces the potential for intermolecular hydrogen bonds, which are stronger and require more energy to overcome in the crystal lattice of isomers like Compound B. The acidity (pKa) is significantly influenced by the nitro group's position. In Compounds B and C, the nitro group is ortho or para to the hydroxyl group, allowing it to stabilize the resulting phenoxide ion through resonance, thus increasing acidity (lowering pKa) compared to phenol (pKa ~9.9).[9][10]
Synthesis Strategies: A Tale of Regioselectivity
The synthesis of these isomers typically involves the nitration of a corresponding hydroxyacetophenone precursor. The choice of starting material and nitrating agent is critical for controlling the regioselectivity of the reaction.
Core Causality in Synthesis: The directing effects of the hydroxyl and acetyl groups govern the position of nitration. The -OH group is a strong activating, ortho-, para-director, while the -COCH₃ group is a deactivating, meta-director. The outcome of the nitration depends on the interplay of these effects and the reaction conditions.
Example Protocol: Synthesis of 1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound B)
This synthesis is commonly achieved by the nitration of 4-hydroxyacetophenone.[11][12] The hydroxyl group at position 4 directs the incoming nitro group to the ortho position (position 3), which is also meta to the deactivating acetyl group.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-hydroxyacetophenone in a suitable solvent like glacial acetic acid.[12]
-
Nitration: Cool the solution in an ice bath. Slowly add a nitrating agent. While traditional methods use a mixture of concentrated nitric acid and sulfuric acid, milder and more selective reagents are often preferred to prevent over-nitration and side reactions.[11] For instance, using sodium nitrate with sodium bisulfate hydrate in wet silica gel provides good yields.[3]
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 20°C) for a set time, monitoring the progress by thin-layer chromatography (TLC).[3][12]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-(4-hydroxy-3-nitrophenyl)ethanone.
Caption: General workflow for the synthesis of 1-(4-Hydroxy-3-nitrophenyl)ethanone.
Comparative Reactivity and Mechanistic Insights
The isomeric positioning of the functional groups creates distinct electronic environments that govern the reactivity of the aromatic ring, the acetyl group, and the hydroxyl group.
Acidity of α-Hydrogens: The hydrogens on the methyl carbon of the acetyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate. The electron-withdrawing nitro group enhances this acidity, particularly when it is ortho or para to the acetyl group, as it can delocalize the negative charge of the enolate via resonance.[13] This makes isomers with such arrangements more reactive in base-catalyzed reactions like aldol or Claisen-Schmidt condensations.
Caption: Logical relationships influencing the reactivity of the isomers.
Electrophilic Aromatic Substitution: The aromatic ring itself can undergo further substitution. The existing groups strongly direct the position of any new substituent. The powerful activating effect of the -OH group will typically dominate, directing incoming electrophiles to its ortho and para positions, provided they are not already blocked or strongly deactivated by the other groups.
Biological Activity and Applications
Hydroxy nitroacetophenone isomers are crucial building blocks in medicinal chemistry. The nitro group can be a pharmacophore itself or can be readily reduced to an amino group, opening pathways to a vast array of heterocyclic compounds and other complex molecules.[14][15]
-
1-(4-Hydroxy-3-nitrophenyl)ethanone (Compound B): Serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure is a precursor to molecules that may exhibit a range of biological activities.
-
1-(2-Hydroxy-3-nitrophenyl)ethanone (Compound D): This isomer is an important intermediate for synthesizing Pranlukast, a drug used for treating allergies and asthma.[16]
-
General Activity: The nitroaromatic scaffold is present in numerous bioactive compounds, including those with antimicrobial and antineoplastic properties.[14][15] The specific biological profile of a drug derived from one of these isomers is highly dependent on the final molecular structure, where the initial placement of the functional groups plays a critical role in directing the synthetic pathway and influencing the final conformation.[17] For example, derivatives of nitrocatechols have been synthesized and tested as potent inhibitors of the enzyme catechol-O-methyltransferase (COMT).[18]
Conclusion
The comparison of this compound with its positional isomers reveals a clear principle: structure dictates function. The subtle shift of a hydroxyl or nitro group on the aromatic ring leads to significant, predictable changes in physicochemical properties, synthetic accessibility, and chemical reactivity. For the research scientist and drug development professional, a thorough understanding of these isomeric differences is not merely academic; it is fundamental to the rational design of synthetic routes and the development of novel molecules with desired biological activities. While 1-(4-Hydroxy-3-nitrophenyl)ethanone and 1-(2-Hydroxy-3-nitrophenyl)ethanone are well-documented as valuable intermediates, the other isomers also hold potential for creating unique molecular architectures. The choice of isomer is therefore a critical first step, setting the stage for the entire synthetic and developmental cascade that follows.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Hydroxy-3-Nitroacetophenone | C8H7NO4 | CID 138723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-5-nitroacetophenone 1450-76-6 [mingyuanchemical.com]
- 6. Synthesis routes of 4'-Hydroxy-3'-nitroacetophenone [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. 4'-Hydroxy-3'-nitroacetophenone | 6322-56-1 [chemicalbook.com]
- 9. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 12. 4'-Hydroxy-3'-nitroacetophenone | 6322-56-1 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 16. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-(5-Hydroxy-2-nitrophenyl)ethanone Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding the design of new therapeutic agents. Single-crystal X-ray crystallography stands as the gold standard for this purpose, providing unambiguous atomic-level insights. This guide offers a comparative analysis of the crystallographic data for derivatives of 1-(5-Hydroxy-2-nitrophenyl)ethanone, a key scaffold in medicinal chemistry, and contrasts this definitive technique with other widely used analytical methods.
While a crystal structure for the parent compound, this compound, is not publicly available, this guide utilizes the closely related analogue, 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone, to illustrate the power of X-ray crystallography. This comparative approach highlights how subtle changes in molecular composition can influence crystal packing and intermolecular interactions.
The Decisive View: X-ray Crystallography
X-ray crystallography offers an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the solid-state architecture of a compound. This technique is indispensable for the unambiguous determination of molecular stereochemistry and conformation.
Experimental Workflow: From Powder to Precision
The journey from a synthesized compound to a refined crystal structure is a meticulous process, demanding both expertise and patience. The following protocol outlines the key stages, emphasizing the critical considerations at each step.
The parent compound can be synthesized via the nitration of 3'-Hydroxyacetophenone. A common method involves using a mixture of cupric nitrate in an acetic acid-acetic anhydride mixture at a controlled temperature of 12-15°C[1][2]. Another reported route is the nitration with nitric acid in acetic acid at 70°C[2].
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires screening multiple conditions. For small organic molecules like the ethanone derivatives, several methods are effective:
-
Slow Evaporation: A straightforward technique where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a "precipitant" solvent (in which the compound is less soluble) that has a lower boiling point. The vapor of the precipitant diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Antisolvent Crystallization: Here, a solution of the compound is mixed with an antisolvent, a liquid that is miscible with the solvent but in which the compound is insoluble. This rapid change in solubility can promote crystal nucleation and growth.
For the purpose of this guide, we will consider the crystallization of a thiosemicarbazone derivative, a common modification to enhance the crystallizability of carbonyl compounds.
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of spots is recorded on a detector. Modern diffractometers can collect a complete dataset in a matter of hours.
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to optimize the fit, resulting in a precise three-dimensional structure.
Case Study: Crystal Structure of a 1-(hydroxyphenyl)ethanone Derivative
As a case in point, let's examine the crystallographic data for 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone , a close analogue of a derivative of our target compound[3][4]. The substitution of the nitro group with a methoxy group and the positional isomerism provide a valuable comparative framework.
| Crystallographic Parameter | 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone[3][4] |
| Chemical Formula | C₁₂H₁₇N₃O₂S |
| Formula Weight | 267.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.7097 (12) |
| b (Å) | 7.8300 (5) |
| c (Å) | 21.2351 (19) |
| β (°) | 92.635 (8) |
| Volume (ų) | 2609.3 (3) |
| Z | 8 |
| Temperature (K) | 173 |
Key Structural Insights:
-
The asymmetric unit contains two independent molecules, A and B.[3][4]
-
Both molecules are nearly planar, with the dihedral angle between the thioamide group and the benzene ring being 7.5(1)° in molecule A and 4.3(2)° in molecule B.[3][4]
-
An intramolecular O—H···N hydrogen bond is observed in each molecule.[3][4]
-
In the crystal, molecules are linked by weak C—H···O hydrogen bonds, forming inversion dimers.[3][4]
The following diagram illustrates the general workflow of X-ray crystallography:
Caption: Experimental workflow for single-crystal X-ray crystallography.
Complementary and Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer valuable insights into the molecular structure in solution and provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For this compound, ¹H and ¹³C NMR would provide key information.
¹³C NMR Data for this compound: [5][6]
| Chemical Shift (ppm) | Assignment |
| ... | ... |
| ... | ... |
(Specific peak assignments from the source are not detailed enough for a full table but are available in the cited database)
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, nitro, and carbonyl groups.[5]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The presence of the nitrophenyl group would result in characteristic absorptions in the UV-Vis spectrum.
Comparative Analysis: Crystallography vs. Spectroscopy
The following table provides a comparative overview of the information obtained from X-ray crystallography and other analytical techniques.
| Technique | Information Provided | Phase | Throughput | Key Advantages | Limitations |
| X-ray Crystallography | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Solid | Low | Unambiguous structure determination | Requires single crystals, can be time-consuming |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei, dynamics in solution | Solution | High | Provides information on solution-state structure and dynamics | Structure is an average over time, less precise than crystallography |
| IR Spectroscopy | Presence of functional groups | Solid/Liquid | High | Fast and simple for functional group identification | Provides limited information on overall structure |
| UV-Vis Spectroscopy | Electronic transitions, conjugation | Solution | High | Sensitive to conjugated systems | Provides limited structural information |
The logical relationship between these techniques in structural elucidation can be visualized as follows:
Caption: Interplay of spectroscopic and crystallographic techniques.
Conclusion
References
- 1. 1-(5-Acetyl-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of 1-(2-hydroxy-5-meth-oxy-phen-yl)ethanone 4,4-di-methyl-thio-semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.aalto.fi [research.aalto.fi]
A Senior Application Scientist's Guide to Validated Analytical Methods for 1-(5-Hydroxy-2-nitrophenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the compound 1-(5-Hydroxy-2-nitrophenyl)ethanone serves as a key intermediate. Its purity and concentration are critical parameters that dictate the yield, purity, and safety of downstream products. Consequently, robust and validated analytical methods are not merely a matter of quality control; they are a foundational requirement for reproducible science and scalable manufacturing.
This guide provides an in-depth comparison of potential analytical methodologies for this compound. As validated methods for this specific molecule are not extensively published, this document synthesizes field-proven insights from the analysis of structurally analogous compounds—namely nitrophenols and hydroxyacetophenones—to propose scientifically sound, validatable protocols. We will dissect the causality behind experimental choices, grounding our recommendations in the physicochemical properties of the analyte and the principles of analytical chemistry.
Physicochemical Properties & Analytical Implications
Understanding the molecule is the first step in selecting an appropriate analytical technique. This compound possesses key structural features that guide our methodological choices:
-
Aromatic Ring with Nitro and Hydroxyl Groups: These groups create a strong chromophore, making the molecule highly suitable for UV-Visible spectrophotometric detection. The nitro group, in particular, extends conjugation and shifts the maximum absorbance (λmax) to a longer, more selective wavelength, likely between 300-400 nm.[1][2]
-
Phenolic Hydroxyl Group: This group is weakly acidic. Its protonation state is pH-dependent, which can affect chromatographic retention time and UV absorbance. Suppressing its ionization by maintaining an acidic mobile phase is crucial for reproducible chromatography.
-
Ketone Functional Group: The acetyl group contributes to the molecule's polarity.
-
Polarity and Solubility: The combination of polar functional groups suggests good solubility in common organic solvents like methanol and acetonitrile, which are ideal for sample preparation in reversed-phase chromatography.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a balance of selectivity, sensitivity, speed, and cost. For a synthetic intermediate like this compound, the primary goals are typically to quantify the main component (assay) and to detect and quantify process-related impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/NCD) | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance.[3] | Separation based on volatility, detection by flame ionization or nitrogen chemiluminescence.[3][4] | Measurement of light absorbance at a specific wavelength.[3] |
| Selectivity | High: Excellent for separating the main compound from starting materials, by-products, and degradants. | High to Very High: Good separation, especially with selective detectors like NCD for nitrogen-containing compounds.[5] | Low to Moderate: Susceptible to interference from any compound that absorbs at the same wavelength.[3] |
| Primary Use Case | Gold Standard: Stability-indicating assays, impurity profiling, and routine quality control. | Analysis of volatile impurities or when derivatization is feasible. | Quick, simple quantification in pure samples or for in-process checks. |
| Key Advantage | Unparalleled specificity for complex mixtures. | High sensitivity and selectivity for nitrogenous compounds (NCD).[5] | Simplicity, low cost, and high throughput.[6] |
| Key Limitation | Higher instrumentation and operational cost compared to UV-Vis. | The compound's low volatility and polar hydroxyl group may require high temperatures or derivatization, risking thermal degradation.[5] | Inability to separate and individually quantify components in a mixture. |
Expert Rationale:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most powerful and versatile technique. Its ability to separate compounds based on polarity makes it ideal for resolving this compound from structurally similar impurities. When coupled with a Diode-Array Detector (DAD), it not only quantifies the analyte but also provides spectral data to assess peak purity, making it the method of choice for validation according to regulatory standards.[7]
-
Gas Chromatography (GC) is a viable but more challenging alternative. The primary obstacle is the compound's relatively low volatility and the presence of a polar hydroxyl group, which can lead to poor peak shape and potential thermal degradation in a hot injector.[5] While methods for nitroaromatics exist, they often require specialized injection techniques or derivatization to silylate the hydroxyl group, adding complexity to the sample preparation.[4][8] However, for identifying volatile process impurities (e.g., residual solvents), GC is indispensable.
-
UV-Visible Spectrophotometry is a simple and rapid method suitable for a high-purity sample where the analyte is the only absorbing species at the chosen wavelength.[6] Its utility is primarily for quick assays or dissolution tests, but it lacks the specificity required for impurity analysis or stability studies where degradation products might interfere.[3][6] The absorbance of nitrophenols is often pH-dependent; under acidic conditions, the λmax is typically around 317-320 nm, shifting to ~400 nm under alkaline conditions as the phenolic proton is removed.[2][6] For a robust method, controlling the pH is critical.
The Imperative of Method Validation: An ICH Q2(R1) Framework
Trust in an analytical result is established through validation. The objective is to demonstrate that the procedure is suitable for its intended purpose.[9] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, a quantitative method for an active substance or key intermediate must be validated for the following parameters.[10][11][12]
References
- 1. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. manuallib.com [manuallib.com]
- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
A Technical Guide for Researchers and Medicinal Chemists
In the landscape of pharmaceutical research and drug development, a nuanced understanding of the chemical reactivity of molecular scaffolds is paramount. The substituted acetophenone, 1-(5-hydroxy-2-nitrophenyl)ethanone, serves as a versatile precursor in the synthesis of a multitude of bioactive compounds. Its reactivity is intricately governed by the interplay of its hydroxyl, nitro, and acetyl functional groups. This guide provides a comprehensive comparative study of the reactivity of this compound and related compounds, offering field-proven insights and experimental data to inform synthetic strategies and accelerate drug discovery pipelines.
Structural and Electronic Landscape: The Foundation of Reactivity
The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents on the aromatic ring. The hydroxyl (-OH) group at the meta-position to the acetyl group is an activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance.[1][2] Conversely, the nitro (-NO₂) group at the ortho-position to the acetyl group is a potent deactivating, meta-director, withdrawing electron density through both inductive and resonance effects.[3][4] The acetyl (-COCH₃) group is also a deactivating, meta-director.[5] This electronic tug-of-war dictates the regioselectivity and rate of various chemical transformations.
dot graph TD { A[this compound] --> B{Aromatic Ring}; B --> C[Hydroxyl Group (-OH)Activatingortho, para-directing]; B --> D[Nitro Group (-NO₂)Deactivatingmeta-directing]; B --> E[Acetyl Group (-COCH₃)Deactivatingmeta-directing]; C --> F{Increased Nucleophilicityat ortho/para positions}; D --> G{Decreased Nucleophilicitymeta-directing influence}; E --> H{Decreased Nucleophilicitymeta-directing influence}; }
Caption: Electronic influence of substituents on the aromatic ring of this compound.
Comparative Acidity: The Role of Substituents on pKa
The acidity of the phenolic hydroxyl group is a critical parameter influencing not only its reactivity but also its pharmacokinetic profile. The presence of electron-withdrawing groups generally increases the acidity of phenols by stabilizing the resulting phenoxide ion. A comparative analysis of the pKa values of related phenols highlights these substituent effects.
| Compound | Substituent(s) | pKa | Reference |
| Phenol | -H | 10.0 | [1] |
| 4-Nitrophenol | 4-NO₂ | 7.15 | [6] |
| 3-Nitrophenol | 3-NO₂ | 8.40 | [6] |
| 2-Nitrophenol | 2-NO₂ | 7.23 | [6] |
| 4-Hydroxyacetophenone | 4-COCH₃ | 7.96 | N/A |
| 3-Hydroxyacetophenone | 3-COCH₃ | 9.19 | N/A |
| This compound | 2-NO₂, 5-OH | ~7-8 (estimated) | N/A |
Note: The pKa of this compound is estimated based on the additive effects of the nitro and acetyl groups.
The nitro group, particularly at the ortho and para positions, significantly lowers the pKa, making the phenol more acidic. The acetyl group also contributes to increased acidity. In this compound, the combined electron-withdrawing effects of the ortho-nitro and meta-acetyl groups are expected to render the hydroxyl group more acidic than in phenol or 3-hydroxyacetophenone.
Experimental Protocol: Determination of pKa via Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.
-
Preparation of Solutions:
-
Prepare a stock solution of the phenolic compound (e.g., 1 mM) in a suitable solvent (e.g., 10% v/v acetonitrile in water).[6]
-
Prepare a series of buffer solutions with known pH values ranging from 2 to 11.
-
-
Spectrophotometric Measurement:
-
For each pH value, mix a fixed volume of the stock solution with the buffer solution in a quartz cuvette.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm).[6]
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the protonated and deprotonated species.
-
Plot the absorbance at a chosen wavelength against pH. The resulting titration curve will be sigmoidal.
-
The pKa corresponds to the pH at the inflection point of the sigmoid curve, where the concentrations of the protonated and deprotonated species are equal.[7][8]
-
dot graph TD { subgraph "Experimental Workflow" A[Prepare Phenol Solution] --> B[Prepare Buffer Solutions]; B --> C[Mix Phenol and Buffer]; A --> C; C --> D[Record UV-Vis Spectrum]; D --> E{Repeat for all pH values}; E -- Yes --> C; E -- No --> F[Plot Absorbance vs. pH]; F --> G[Determine Inflection Point]; G --> H[pKa Value]; end }
Caption: Workflow for pKa determination by spectrophotometric titration.
Electrophilic Aromatic Substitution: A Tale of Directing Groups
The introduction of new substituents onto the aromatic ring via electrophilic aromatic substitution (EAS) is a cornerstone of synthetic chemistry. In this compound, the directing effects of the existing groups are in opposition. The strongly activating hydroxyl group directs incoming electrophiles to the positions ortho and para to it (C4 and C6), while the deactivating nitro and acetyl groups direct to the meta positions (C3 and C5 relative to the nitro group, and C3 and C5 relative to the acetyl group). The powerful activating effect of the hydroxyl group is expected to dominate, leading to substitution primarily at the C4 and C6 positions.
Comparative Study: Nitration of Hydroxyacetophenones
Nitration is a classic example of EAS. A comparative study of the nitration of hydroxyacetophenone isomers provides insight into the regioselectivity.
| Substrate | Major Product(s) | Rationale |
| 4-Hydroxyacetophenone | 4-Hydroxy-3-nitroacetophenone | The hydroxyl group directs ortho to itself. |
| 3-Hydroxyacetophenone | 5-Hydroxy-2-nitroacetophenone and 3-Hydroxy-4-nitroacetophenone | The hydroxyl group directs ortho and para. |
| This compound | Further nitration is difficult | The ring is already strongly deactivated by the nitro and acetyl groups. |
Experimental Protocol: Microwave-Assisted Nitration of 4-Hydroxyacetophenone[4]
This green chemistry approach offers a safer and more efficient alternative to traditional nitration methods.
-
Reaction Setup:
-
In a 10 mL microwave pressure tube, combine 4-hydroxyacetophenone (0.50 g, 3.68 mmol), calcium nitrate (1.25 g, 6.91 mmol), and glacial acetic acid (2.5 mL).[4]
-
-
Microwave Irradiation:
-
Cap the tube and irradiate in a microwave reactor for 1 minute at a constant power (e.g., 20 W).[4]
-
-
Work-up and Purification:
-
After cooling, filter the reaction mixture.
-
Recrystallize the crude product from ethyl acetate to obtain pure 4-hydroxy-3-nitroacetophenone.[4]
-
Nucleophilic Aromatic Substitution: The Influence of Activating Groups
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups, such as a nitro group, can facilitate nucleophilic aromatic substitution (SNAr).[5] In compounds like this compound, the nitro group activates the positions ortho and para to it for nucleophilic attack. This opens up synthetic routes for the introduction of various nucleophiles.
A comparative study would involve reacting this compound and its analogs (e.g., 2-nitroacetophenone, 4-nitroacetophenone) with a common nucleophile (e.g., methoxide) and monitoring the reaction rates. It is expected that the presence of the additional electron-withdrawing acetyl group in the nitroacetophenones would enhance the rate of SNAr compared to nitrobenzene.
Reduction of the Nitro and Acetyl Groups: Chemoselectivity in Action
The selective reduction of the nitro and/or acetyl groups in this compound and its analogs is a crucial transformation for accessing a variety of functionalized anilines and alcohols. The choice of reducing agent and reaction conditions dictates the chemoselectivity of the reduction.
Comparative Reduction Studies
| Substrate | Reducing Agent | Major Product | Reference |
| 4-Nitroacetophenone | Sn, HCl | 4-Aminoacetophenone | [9] |
| 4-Nitroacetophenone | NaBH₄ | 1-(4-Nitrophenyl)ethanol | [9] |
| 3-Nitroacetophenone | Sn, HCl | 3-Aminoacetophenone | [3][10] |
| 3-Nitroacetophenone | NaBH₄ | 1-(3-Nitrophenyl)ethanol | [1] |
| This compound | Sn, HCl | 1-(2-Amino-5-hydroxyphenyl)ethanone | N/A |
| This compound | NaBH₄ | 1-(5-Hydroxy-2-nitrophenyl)ethanol | N/A |
Note: The products for this compound are predicted based on the known chemoselectivity of the reducing agents.
Experimental Protocol: Selective Reduction of 4-Nitroacetophenone
A. Reduction of the Nitro Group with Tin and HCl [9]
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-nitroacetophenone (1.65 g), granulated tin (3.3 g), water (24 mL), and concentrated HCl (9 mL).[9]
-
-
Reaction:
-
Heat the mixture at reflux for 1.5 hours.[9]
-
-
Work-up:
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Basify the filtrate with ammonia or 10% NaOH until a precipitate forms.[9]
-
Filter the precipitate and wash with water.
-
Recrystallize the crude product from water to obtain 4-aminoacetophenone.
-
B. Reduction of the Carbonyl Group with Sodium Borohydride [9]
-
Reaction Setup:
-
Dissolve 4-nitroacetophenone (1.65 g) in hot ethanol (20 mL) in a 100 mL Erlenmeyer flask.[9]
-
-
Reduction:
-
Cool the flask in an ice bath and add sodium borohydride (0.45 g) in small portions over 5 minutes.[9]
-
Stir the mixture at room temperature for 15 minutes.
-
-
Work-up:
-
Add dilute HCl dropwise until hydrogen evolution ceases.
-
Add water (40 mL) and extract with dichloromethane (2 x 20 mL).[9]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-(4-nitrophenyl)ethanol.
-
Oxidation of the Acetyl Group and Phenolic Hydroxyl
The oxidation of the acetyl group in hydroxyacetophenones can lead to the corresponding benzoic acid derivatives, while the phenolic hydroxyl group can be susceptible to oxidation under certain conditions. The presence of other functional groups will influence the outcome of the oxidation reaction. For instance, the oxidation of 4'-hydroxyacetophenone can be achieved under specific conditions.[11] A comparative study of the oxidation of this compound and related compounds would provide valuable information on the stability and reactivity of these molecules under oxidative stress, which is relevant for understanding their metabolic fate.
Conclusion
The reactivity of this compound is a complex interplay of the electronic and steric effects of its constituent functional groups. A thorough understanding of these effects, supported by comparative experimental data, is essential for its effective utilization in the synthesis of novel drug candidates. This guide has provided a framework for comparing the reactivity of this important scaffold with its analogs in key chemical transformations, including assessments of acidity, electrophilic and nucleophilic substitution, and reduction reactions. The detailed experimental protocols offer a practical starting point for researchers to further explore the rich chemistry of this versatile class of compounds.
References
- 1. Chemistry Lab: Selective Reductions of m-Nitroacetophenone [desklib.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. 3-Nitroacetophenone Synthesis Lab Report - 1102 Words | Bartleby [bartleby.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. sciencing.com [sciencing.com]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
A Comparative Benchmarking Guide to the Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
This guide provides an in-depth comparative analysis of prevalent synthetic methodologies for obtaining 1-(5-Hydroxy-2-nitrophenyl)ethanone, a valuable intermediate in the development of various pharmaceutical compounds. The content herein is curated for researchers, scientists, and professionals in drug development, offering a technical deep-dive into reaction efficiencies, mechanistic underpinnings, and practical laboratory considerations.
Introduction: The Significance of this compound
This compound, bearing CAS number 30879-49-3, is a key building block in organic synthesis.[1][2][3] Its molecular structure, featuring a hydroxyl group, a nitro group, and a ketone, offers multiple reaction sites for the construction of more complex molecules. This trifunctional aromatic compound is particularly noted for its role as a precursor in the synthesis of various biologically active agents. The efficiency and selectivity of its synthesis are therefore of paramount importance in streamlining drug discovery and development pipelines. This guide will focus on the most direct and benchmarked synthetic approach: the electrophilic nitration of 3'-hydroxyacetophenone.
Core Synthetic Strategy: Electrophilic Nitration of 3'-Hydroxyacetophenone
The principal and most direct route to this compound is the electrophilic aromatic substitution via the nitration of 3'-hydroxyacetophenone. The hydroxyl (-OH) and acetyl (-COCH₃) groups on the aromatic ring direct the incoming nitro group (-NO₂). The hydroxyl group is an activating, ortho-, para- directing group, while the acetyl group is a deactivating, meta- directing group. The regiochemical outcome of the nitration is therefore a result of the interplay between these two substituents. The primary product formed is the desired this compound, where the nitro group is introduced ortho to the hydroxyl group and meta to the acetyl group.
This guide will compare three distinct methodologies for this nitration, each employing different nitrating agents and reaction conditions, leading to varying yields and experimental complexities.
dot
Caption: Overall workflow for the synthesis of this compound.
Comparative Analysis of Nitration Methodologies
The following table summarizes the key performance indicators for the three benchmarked nitration methods for the synthesis of this compound from 3'-hydroxyacetophenone.
| Method | Nitrating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) |
| Method A | Nitric Acid (d=1.4) | Acetic Acid | 70 | Not Specified | 15-31[1] |
| Method B | Cupric Nitrate | Acetic Acid/Acetic Anhydride | 12-15 | Not Specified | 20[1][2] |
| Method C | Potassium Nitrate | Acetic Acid | 60 | 1.17 | 44[1] |
Detailed Experimental Protocols
Method A: Nitration with Nitric Acid in Acetic Acid
This classical nitration method utilizes a solution of nitric acid in acetic acid. While procedural details are not extensively published for this specific transformation, a general protocol can be adapted from standard nitration procedures of substituted acetophenones.
Experimental Protocol (Adapted):
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3'-hydroxyacetophenone (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (d=1.4, 1.1 eq) and glacial acetic acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, raise the temperature to 70 °C and stir for a designated period (monitoring by TLC is recommended to determine optimal reaction time).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a common solvent for nitration reactions as it is polar enough to dissolve the reactants but is relatively unreactive towards the nitrating agent.
-
Low Initial Temperature: The initial cooling is crucial to control the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts.
-
Elevated Reaction Temperature: The subsequent heating to 70 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Method B: Nitration with Cupric Nitrate in Acetic Acid/Acetic Anhydride
This method employs a milder nitrating agent, cupric nitrate, in a mixed solvent system.
Experimental Protocol (Adapted):
-
To a stirred solution of 3'-hydroxyacetophenone (1.0 eq) in a mixture of acetic acid and acetic anhydride, add cupric nitrate (Cu(NO₃)₂) in portions at a temperature of 12-15 °C.
-
Stir the reaction mixture at this temperature for a specified duration, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Causality Behind Experimental Choices:
-
Cupric Nitrate: This reagent serves as a source of the nitronium ion in situ, often leading to milder reaction conditions compared to nitric acid/sulfuric acid mixtures.
-
Acetic Anhydride: The presence of acetic anhydride can help to remove any water present in the reaction mixture, which could otherwise deactivate the nitrating agent.
Method C: Nitration with Potassium Nitrate in Acetic Acid
This recently reported method offers the highest yield and utilizes potassium nitrate as the nitrating agent.
Experimental Protocol: [1]
-
In a reaction vessel under an inert atmosphere, dissolve 3'-hydroxyacetophenone (1.0 eq) in acetic acid.
-
Add potassium nitrate (KNO₃) (1.2 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for approximately 1 hour and 10 minutes.
-
Monitor the reaction to completion using TLC.
-
After cooling, the reaction mixture is typically subjected to an aqueous work-up, followed by extraction with an organic solvent.
-
The organic layer is then dried and the solvent evaporated to yield the crude product, which is subsequently purified, for example, by column chromatography.
Causality Behind Experimental Choices:
-
Potassium Nitrate/Acetic Acid: This combination provides a controlled release of the nitrating species, potentially leading to higher selectivity and yield.
-
Inert Atmosphere: The use of an inert atmosphere helps to prevent unwanted side reactions, particularly oxidation of the phenolic hydroxyl group.
A Note on the Fries Rearrangement: A Potential Alternative Route
The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters.[4][5] This reaction typically involves the treatment of a phenolic ester with a Lewis acid, which catalyzes the migration of the acyl group from the phenolic oxygen to the aromatic ring.[4][5] While no specific, high-yielding protocol for the synthesis of this compound via a Fries rearrangement of a suitable precursor (e.g., 3-acetyl-4-nitrophenyl acetate) has been prominently reported in the surveyed literature, it remains a theoretically viable, albeit less direct, synthetic strategy. The harsh conditions often required for the Fries rearrangement may not be compatible with the nitro group, potentially leading to lower yields or the formation of byproducts.
dot
Caption: Generalized mechanism of the Fries Rearrangement.
Conclusion and Recommendations
Based on the available data, the direct nitration of 3'-hydroxyacetophenone is the most efficient and well-documented pathway for the synthesis of this compound. Among the benchmarked nitration methods, the use of potassium nitrate in acetic acid (Method C) emerges as the superior choice, offering a significantly higher reported yield of 44% under relatively mild conditions.[1] While Methods A and B are also viable, their lower reported yields make them less attractive for large-scale production or for applications where material efficiency is critical.
For researchers and drug development professionals, the optimization of Method C would be a prudent starting point for the reliable and efficient synthesis of this compound. Further investigation into the purification and characterization of the product from this method would be beneficial for establishing a robust and scalable synthetic protocol. The Fries rearrangement, while mechanistically interesting, appears to be a less explored and potentially lower-yielding alternative for this specific target molecule.
References
A Comparative Guide to the Spectroscopic Data of 1-(5-Hydroxy-2-nitrophenyl)ethanone and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. The substituted 1-(5-hydroxy-2-nitrophenyl)ethanone scaffold is a key pharmacophore due to its prevalence in various biologically active compounds, including chalcones, which are precursors to flavonoids. Understanding the spectroscopic nuances of this core structure and its derivatives is crucial for synthesis confirmation, purity assessment, and the elucidation of structure-activity relationships (SAR).
This guide provides a comparative analysis of the spectroscopic data for this compound and its derivatives. It is designed to go beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and the underlying principles of spectral interpretation.
The Foundational Structure: this compound
The parent compound, this compound, presents a unique electronic environment that dictates its spectroscopic signature. The molecule contains a strongly electron-withdrawing nitro group (-NO₂) ortho to an acetyl group (-COCH₃), and a strongly electron-donating hydroxyl group (-OH) para to the acetyl group. This substitution pattern creates a significant electronic push-pull system, which markedly influences the chemical shifts of the aromatic protons and carbons.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent compound and provide an illustrative comparison with a hypothetical derivative, 1-(3,5-dihydroxy-2-nitrophenyl)ethanone, to demonstrate the effect of an additional electron-donating group.
¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Aromatic H (δ, ppm) | -OH (δ, ppm) | -CH₃ (δ, ppm) |
| This compound | 7.1-7.6 (m, 3H) | ~10.5 (s, 1H) | ~2.5 (s, 3H) |
| Illustrative: 1-(3,5-Dihydroxy-2-nitrophenyl)ethanone | 6.5-7.0 (m, 2H) | ~10.0, ~9.5 (s, 2H) | ~2.4 (s, 3H) |
Causality Behind the Chemical Shifts:
-
Aromatic Protons: The protons on the aromatic ring of the parent compound are deshielded by the electron-withdrawing nitro and acetyl groups, leading to their downfield chemical shifts. In the illustrative dihydroxy derivative, the additional electron-donating hydroxyl group would be expected to shield the aromatic protons, shifting their signals upfield.
-
Hydroxyl Proton: The phenolic proton's chemical shift is variable and concentration-dependent, but it is typically observed as a broad singlet in the downfield region.
-
Acetyl Protons: The methyl protons of the acetyl group typically appear as a sharp singlet around 2.5 ppm.
¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | C=O (δ, ppm) | Aromatic C (δ, ppm) | -CH₃ (δ, ppm) |
| This compound[1] | ~198 | 115-160 | ~28 |
| Illustrative: 1-(3,5-Dihydroxy-2-nitrophenyl)ethanone | ~197 | 105-155 | ~27 |
Expert Interpretation:
-
The carbonyl carbon (C=O) is significantly deshielded, appearing far downfield.
-
The aromatic carbons exhibit a wide range of chemical shifts due to the diverse electronic effects of the substituents. The carbons directly attached to the nitro and hydroxyl groups are particularly affected.
-
The methyl carbon of the acetyl group is found in the typical upfield region for such groups.
IR Spectral Data (KBr Pellet)
| Compound | Key Absorptions (cm⁻¹) |
| This compound[2] | ~3400-3200 (broad): O-H stretch (hydrogen-bonded) ~3100: Aromatic C-H stretch ~1680: C=O stretch (conjugated ketone) ~1580, 1480: Aromatic C=C stretches ~1520, 1340: Asymmetric and symmetric N-O stretches of the nitro group[3] |
| Illustrative: 1-(3,5-Dihydroxy-2-nitrophenyl)ethanone | ~3500-3200 (broader): O-H stretch (more extensive hydrogen bonding) ~3100: Aromatic C-H stretch ~1675: C=O stretch ~1600, 1500: Aromatic C=C stretches ~1525, 1345: N-O stretches |
Trustworthiness of IR Assignments:
The presence of a broad O-H stretch is a reliable indicator of the hydroxyl group, while the strong absorption around 1680 cm⁻¹ is characteristic of a conjugated ketone. The two distinct peaks for the nitro group are also highly diagnostic.
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragmentation Peaks (m/z) |
| This compound[2] | 181 | 166 ([M-CH₃]⁺), 136 ([M-NO₂]⁺) |
| Illustrative: 1-(3,5-Dihydroxy-2-nitrophenyl)ethanone | 197 | 182 ([M-CH₃]⁺), 152 ([M-NO₂]⁺) |
Fragmentation Pathways:
The most common fragmentation pathways for these compounds are the loss of a methyl radical from the acetyl group and the loss of the nitro group. These fragment ions provide confirmatory evidence for the presence of these functional groups.
Experimental Protocols
The following are detailed, self-validating protocols for acquiring the spectroscopic data discussed above.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Sample (5-10 mg)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).
-
Acquire the ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol 2: FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR spectrometer with a KBr pellet press
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation (KBr Pellet):
-
Place a small amount of KBr (~100 mg) in a mortar and grind to a fine powder.
-
Add a small amount of the sample (~1-2 mg) to the KBr and mix thoroughly with the pestle.
-
Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer with an electron ionization (EI) source
-
Direct insertion probe or GC inlet
-
Sample (dissolved in a volatile solvent if using GC inlet)
Procedure:
-
Sample Introduction:
-
For a solid sample, use a direct insertion probe. Place a small amount of the sample on the probe tip and insert it into the ion source.
-
For a solution, inject a small volume into the GC-MS system.
-
-
Data Acquisition:
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Scan a wide mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes.
Caption: Experimental workflow for the synthesis and characterization of derivatives.
Caption: Logical workflow for spectroscopic data interpretation.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that relies on the synergistic interpretation of data from various techniques. By understanding the influence of the inherent electronic effects of the substituents on the NMR, IR, and MS spectra, researchers can confidently elucidate the structures of novel compounds. The protocols and comparative data presented in this guide serve as a robust framework for these analytical endeavors, ensuring both accuracy and a deeper understanding of the underlying chemical principles.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Hydroxy-2-nitrophenyl)ethanone
In our shared pursuit of scientific advancement, the responsible management of chemical reagents is as crucial as the innovative research we conduct. This guide provides a detailed protocol for the safe handling and disposal of 1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS No. 30879-49-3), a nitroaromatic compound that requires meticulous care. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture that protects you, your colleagues, and our environment.
Understanding the Hazard: A Proactive Approach to Safety
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H7NO4 | [3] |
| Molecular Weight | 181.15 g/mol | [3] |
| Appearance | Brown to orange solid | [4] |
| Melting Point | 146-147 °C | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from weighing to disposal, the following Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable standard for minimizing exposure risks.[5][6]
-
Eye Protection: Chemical splash goggles are required at all times.[6]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[6]
-
Body Protection: A lab coat must be worn and fully fastened.[7]
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.
Disposal Protocol: A Step-by-Step Guide
The cardinal rule for the disposal of this compound is to never dispose of it down the sink or in regular trash.[1][7] All waste containing this compound, regardless of concentration or quantity, must be treated as hazardous waste.
Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of waste streams is critical to prevent dangerous reactions.[2]
Step 1: Identify and Segregate Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated PPE (e.g., gloves).
Step 2: Use Designated Hazardous Waste Containers
-
Place all solid waste contaminated with this compound into a clearly labeled, sealable hazardous waste container.
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Ensure containers are appropriate for chemical waste and are in good condition.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Managing Spills: Immediate and Controlled Response
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
For Small Spills (in a chemical fume hood):
-
Alert Colleagues: Inform those in the immediate vicinity.
-
Containment: Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
For Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Restrict Access: Prevent entry to the affected area.
-
Do Not Attempt to Clean: Allow trained professionals to manage the cleanup and disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 30879-49-3 [amp.chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. csub.edu [csub.edu]
- 7. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Personal protective equipment for handling 1-(5-Hydroxy-2-nitrophenyl)ethanone
This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals handling 1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS: 30879-49-3).[1][2] Given the absence of comprehensive toxicological data for this specific compound, this protocol is grounded in the principle of risk minimization. It synthesizes best practices derived from the known hazards of structurally similar compounds, such as nitrophenols and other substituted acetophenones, to ensure the highest level of safety.[3][4][5] The procedures outlined herein are designed to be a self-validating system for protecting laboratory personnel and the environment.
Core Principle: Hazard Assessment and Risk Mitigation
The chemical structure of this compound, which incorporates both a nitrophenyl group and a hydroxyl group, suggests a hazard profile that warrants significant caution. Analogous compounds are known to be irritants and harmful if swallowed.[3][5][6] Phenol, a related structural component, is acutely toxic and corrosive.[4] Therefore, until specific toxicological data becomes available, this compound must be handled as a substance with unknown and potentially severe hazards.[6][7]
| Potential Hazard | Basis for Concern & Mitigation Strategy |
| Eye Irritation | Based on data for similar substituted nitrophenyl compounds, this substance is presumed to cause serious eye irritation.[5] Mitigation: Mandate the use of chemical splash goggles and a face shield. |
| Skin Irritation/Toxicity | Aromatic nitro and hydroxyl groups can cause skin irritation and may be absorbed through the skin.[3][4] Mitigation: Use appropriate chemical-resistant gloves and a lab coat. Avoid all direct skin contact.[8] |
| Respiratory Irritation | As a solid, the compound can form dust upon handling, which may cause respiratory tract irritation if inhaled.[5] Mitigation: All manipulations must be performed within a certified chemical fume hood to control airborne particulates.[7] |
| Ingestion Toxicity | Structurally related compounds are classified as harmful if swallowed.[5][6] Mitigation: Prohibit eating, drinking, and smoking in the laboratory.[9] Ensure thorough hand washing after handling.[8] |
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
The primary directive is to minimize all routes of exposure through a multi-layered approach, prioritizing engineering controls and supplementing them with robust personal protective equipment.[7]
All procedures involving the handling of this compound—including weighing, transfers, and preparation of solutions—must be conducted within a properly functioning and certified chemical fume hood.[7][10] The fume hood is the most critical barrier, designed to capture and exhaust dust and vapors, thereby preventing inhalation, which is a primary route of exposure.[7]
A standard laboratory environment is insufficient for handling this compound. The following PPE is mandatory at all times.
| Protection Area | Required PPE | Rationale and Standard |
| Eye & Face | Chemical splash goggles and a full-face shield.[11] | Goggles provide a seal around the eyes to protect from splashes and aerosols.[7] A face shield adds a necessary secondary layer of protection for the entire face. Standard safety glasses are inadequate.[7] |
| Body | Flame-resistant (FR) lab coat, long pants, and fully enclosed, chemical-resistant shoes. | A lab coat provides a removable barrier in case of a spill.[12] Pants and closed-toe shoes protect the lower body from potential exposure. |
| Hands | Nitrile gloves (minimum of two pairs, i.e., double-gloving). | Double-gloving provides redundancy in case the outer glove is compromised.[13] Gloves must be inspected before use and changed immediately upon contamination or after extended use. |
| Respiratory | Not required if all work is performed in a certified fume hood. | A NIOSH-approved air-purifying respirator with appropriate cartridges would be required for spill cleanup or emergency situations outside of a fume hood.[14] |
Operational Workflow: From Receipt to Disposal
Adherence to a strict, procedural workflow is critical for ensuring safety and logistical integrity throughout the chemical's lifecycle in the laboratory.
References
- 1. This compound | C8H7NO4 | CID 597084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 30879-49-3 [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. fishersci.com [fishersci.com]
- 10. uwlax.edu [uwlax.edu]
- 11. trimaco.com [trimaco.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
